molecular formula C8H16O B3425772 6-METHYL-5-HEPTEN-2-OL CAS No. 4630-06-2

6-METHYL-5-HEPTEN-2-OL

Cat. No.: B3425772
CAS No.: 4630-06-2
M. Wt: 128.21 g/mol
InChI Key: OHEFFKYYKJVVOX-UHFFFAOYSA-N
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Description

Sulcatol is a secondary alcohol. It has a role as a pheromone.
6-Methylhept-5-en-2-ol is a natural product found in Zingiber officinale, Solanum lycopersicum, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylhept-5-en-2-ol
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InChI

InChI=1S/C8H16O/c1-7(2)5-4-6-8(3)9/h5,8-9H,4,6H2,1-3H3
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InChI Key

OHEFFKYYKJVVOX-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
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DSSTOX Substance ID

DTXSID8051754
Record name 6-Methylhept-5-en-2-ol
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Molecular Weight

128.21 g/mol
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CAS No.

1569-60-4, 4630-06-2
Record name 6-Methyl-5-hepten-2-ol
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Record name Sulcatol
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Record name 6-METHYL-5-HEPTEN-2-OL
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Record name 5-Hepten-2-ol, 6-methyl-
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Record name 6-Methylhept-5-en-2-ol
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Record name SULCATOL
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Record name (R)-Sulcatol
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Methyl-5-hepten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-5-hepten-2-ol (B124558), also known as sulcatol, is a naturally occurring organic compound found in various plants and is also utilized as a pheromone by certain insects.[1] Its unique structure, featuring a secondary alcohol and a carbon-carbon double bond, makes it a valuable chiral building block in organic synthesis and a subject of interest in the development of flavorings, fragrances, and pharmaceuticals.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its spectroscopic data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. This data has been compiled from various reputable sources to provide a consolidated reference.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₈H₁₆O[4]
Molecular Weight 128.21 g/mol [4]
Appearance Colorless to slightly yellow liquid[2]
Odor Musty, apple green-bean, and pear-like[5]
Boiling Point 78 °C at 14 mmHg[2]
Density 0.844 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.448[2]
Solubility Soluble in chloroform. Not miscible with water.[2][6]
Table 2: Chemical Identifiers
IdentifierValueSource(s)
CAS Number 1569-60-4[4]
IUPAC Name 6-methylhept-5-en-2-ol[1]
Synonyms Sulcatol, 2-Methyl-2-hepten-6-ol[1][4]
InChI InChI=1S/C8H16O/c1-7(2)5-4-6-8(3)9/h5,8-9H,4,6H2,1-3H3[1]
InChIKey OHEFFKYYKJVVOX-UHFFFAOYSA-N[1]
SMILES CC(CCC=C(C)C)O[1]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of the key spectral data is provided below.

Table 3: ¹³C NMR Spectral Data
Carbon AtomChemical Shift (ppm)
C123
C268
C339
C424
C5124
C6132
C718
C826
Note: Assignment based on DEPT NMR spectra analysis.[7]
Table 4: Mass Spectrometry Data
m/zInterpretation
128[M]⁺ (Molecular Ion)
110[M-H₂O]⁺
95[M-H₂O-CH₃]⁺
81
69
43[C₃H₇]⁺ or [CH₃CO]⁺
Note: Major fragments observed in the electron ionization (EI) mass spectrum.[4]
Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A broad peak is typically observed in the region of 3300-3400 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the alkyl and alkenyl groups appear around 2850-3000 cm⁻¹. The C=C stretching vibration is expected to be observed around 1670 cm⁻¹.[8]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of the corresponding ketone, 6-methyl-5-hepten-2-one (B42903), using a reducing agent such as sodium borohydride (B1222165) (NaBH₄).[9]

Objective: To synthesize this compound via the reduction of 6-methyl-5-hepten-2-one.

Materials:

  • 6-methyl-5-hepten-2-one

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727) (or Ethanol)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-methyl-5-hepten-2-one in methanol (or ethanol) and cool the solution in an ice bath to 0-5 °C.

  • Reduction: While stirring, slowly add sodium borohydride to the cooled solution in small portions. The molar ratio of the ketone to NaBH₄ is typically 3:1.[9] Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride to decompose the excess sodium borohydride and the borate (B1201080) ester intermediate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.[9]

Visualization of Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product ketone 6-Methyl-5-hepten-2-one reduction Reduction at 0-5 °C ketone->reduction nabh4 Sodium Borohydride (NaBH4) nabh4->reduction solvent Methanol/Ethanol solvent->reduction quench Quenching with NH4Cl reduction->quench extraction Extraction with Diethyl Ether quench->extraction purification Vacuum Distillation extraction->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide provides a detailed overview of the chemical properties, spectroscopic data, and a reliable synthesis protocol for this compound. The compiled data and experimental methodology serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating further investigation and application of this versatile compound.

References

An In-depth Technical Guide to the Physical Characteristics of 6-Methyl-5-hepten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 6-methyl-5-hepten-2-ol, a significant organic compound with applications in fragrance, flavor, and as a chemical intermediate.[1][2] This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Structure

This compound, also known as sulcatol, is a secondary alcohol.[1][3] It is recognized for its oily-green, herbaceous-citrusy odor.[1]

  • Molecular Formula: C₈H₁₆O[4]

  • Molecular Weight: 128.21 g/mol [4][5]

  • CAS Number: 1569-60-4[4][5]

  • Linear Formula: (CH₃)₂C=CHCH₂CH₂CH(OH)CH₃[5]

  • SMILES: CC(O)CCC=C(C)C[5]

Quantitative Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Appearance Clear colorless to slightly yellow liquid[1]
Boiling Point 78 °C at 14 mmHg[1][5]
Density 0.844 g/mL at 25 °C[1][5]
Refractive Index n20/D 1.448[1][5]
Flash Point 68 °C (154.4 °F) - closed cup[5]
Solubility Very slightly soluble in water; soluble in alcohol, oils, and Chloroform.[1][6][1][6]

Experimental Protocols

The following sections detail the generalized methodologies for determining the key physical properties of liquid organic compounds such as this compound.

3.1. Boiling Point Determination (Capillary Method)

This method is suitable for determining the boiling point of a small quantity of a liquid organic compound.

  • Apparatus: Thiele tube or oil bath, thermometer, capillary tube (sealed at one end), small test tube, heating source.

  • Procedure:

    • A small amount of the liquid sample is placed in the test tube.

    • The capillary tube, with its open end downwards, is placed inside the test tube containing the liquid.

    • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

    • The assembly is clamped and immersed in a Thiele tube or an oil bath.

    • The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • The heating is stopped when a steady stream of bubbles is observed.

    • The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.[4][7][8]

3.2. Density Measurement (Pycnometer Method)

A pycnometer is used for the precise determination of a liquid's density.

  • Apparatus: Pycnometer (a glass flask with a specific volume), analytical balance, thermometer, and a thermostatically controlled water bath.

  • Procedure:

    • The empty pycnometer is cleaned, dried, and its mass is accurately weighed.

    • The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped.

    • The filled pycnometer is placed in a water bath to bring it to a constant, known temperature (e.g., 25 °C).

    • The volume is adjusted to the pycnometer's calibration mark, and any excess liquid is carefully removed.

    • The pycnometer with the liquid is weighed again.

    • The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

3.3. Refractive Index Measurement (Abbe Refractometer)

The refractive index is a fundamental physical property that can be determined using an Abbe refractometer.

  • Apparatus: Abbe refractometer, constant temperature water bath, and a dropper.

  • Procedure:

    • The refractometer is calibrated using a standard liquid with a known refractive index.

    • A few drops of the liquid sample are placed on the prism of the refractometer.

    • The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

    • The refractive index is read directly from the instrument's scale.

    • The temperature should be controlled and recorded as the refractive index is temperature-dependent.

3.4. Flash Point Determination (Pensky-Martens Closed-Cup Method)

This method is used to determine the lowest temperature at which the vapors of a liquid will ignite.

  • Apparatus: Pensky-Martens closed-cup tester, which includes a test cup, a lid with a stirring device, and a controlled heating source.[9][10]

  • Procedure:

    • The sample is placed into the test cup of the apparatus.

    • The lid is closed, and the sample is heated at a slow, constant rate while being stirred.[9]

    • At regular temperature intervals, the stirring is stopped, and an ignition source is introduced into the vapor space of the cup.[10]

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapor of the sample to ignite.[9][10]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physical and chemical characterization of a liquid sample like this compound.

G cluster_0 Sample Preparation cluster_1 Physical Property Determination cluster_2 Spectroscopic Analysis cluster_3 Data Analysis and Reporting Sample Liquid Sample of This compound Purity Purity Assessment (e.g., GC-MS) Sample->Purity BoilingPoint Boiling Point Determination Purity->BoilingPoint Density Density Measurement Purity->Density RefractiveIndex Refractive Index Measurement Purity->RefractiveIndex FlashPoint Flash Point Determination Purity->FlashPoint NMR NMR Spectroscopy (¹H, ¹³C) Purity->NMR IR IR Spectroscopy Purity->IR MS Mass Spectrometry Purity->MS Data Data Compilation and Analysis BoilingPoint->Data Density->Data RefractiveIndex->Data FlashPoint->Data NMR->Data IR->Data MS->Data Report Technical Report Generation Data->Report

Caption: Workflow for Physical and Chemical Characterization.

References

6-METHYL-5-HEPTEN-2-OL structural formula and isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Methyl-5-hepten-2-ol (B124558): Structural Formula and Isomers

Introduction

This compound, also known by synonyms such as Sulcatol, is a naturally occurring organic compound with the molecular formula C8H16O.[1][2] It is classified as a secondary alcohol and plays a significant role as a pheromone for certain species, including the ambrosia beetle.[3] This technical guide provides a comprehensive overview of the structural formula of this compound, a detailed analysis of its isomers, relevant physicochemical data, and representative experimental protocols for its synthesis. The information is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Structural Formula

The IUPAC name for the compound is 6-methylhept-5-en-2-ol.[4] Its structure consists of a seven-carbon heptane (B126788) chain with a hydroxyl (-OH) group at position 2, a carbon-carbon double bond between positions 5 and 6, and a methyl group at position 6. The linear formula is (CH₃)₂C=CHCH₂CH₂CH(OH)CH₃.[5]

The structure contains a chiral center at the C2 carbon, which is bonded to four different groups: a hydrogen atom, a hydroxyl group, a methyl group, and a -CH₂CH₂C(CH₃)=CH₂ group.

Caption: Structural formula of this compound with the chiral center at C2 marked (*).

Isomerism

The molecular formula C8H16O allows for a wide variety of isomers, which can be broadly categorized into constitutional isomers and stereoisomers.

Stereoisomers of this compound

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of atoms.

  • Enantiomers : Due to the chiral carbon at position 2, this compound exists as a pair of non-superimposable mirror images called enantiomers:

    • (R)-6-methyl-5-hepten-2-ol

    • (S)-6-methyl-5-hepten-2-ol A mixture containing equal amounts of both enantiomers is known as a racemic mixture, denoted as (±)-6-methyl-5-hepten-2-ol.[6]

  • Geometric (E/Z) Isomers : Geometric isomerism is not possible for this compound. This is because the carbon atom at position 6 in the double bond (C5=C6) is attached to two identical methyl groups, which precludes the possibility of E/Z configuration.

Constitutional Isomers of C8H16O

Constitutional isomers share the same molecular formula (C8H16O) but have different atomic connectivity. This class includes a vast number of compounds with different functional groups and carbon skeletons.[7] Examples include:

  • Alcohols :

    • Positional Isomers : Octan-1-ol, Octan-2-ol, Octan-3-ol, etc.

    • Skeletal Isomers : 2-Ethylhexan-1-ol, Cyclooctanol.[8]

  • Aldehydes : Octanal, 2-methylheptanal, 3-methylheptanal.[9]

  • Ketones : Octan-2-one, Octan-3-one, 5-methyl-3-heptanone.

  • Ethers :

    • Acyclic Ethers : 1-methoxyheptane.

    • Cyclic Ethers (Oxanes) : 2,2,5,5-Tetramethyltetrahydrofuran.[7]

Isomers cluster_constitutional cluster_stereo C8H16O Molecular Formula: C₈H₁₆O Constitutional Constitutional Isomers (Different Connectivity) C8H16O->Constitutional Stereoisomers Stereoisomers (Same Connectivity, Different Spatial Arrangement) C8H16O->Stereoisomers Aldehyde Aldehyde (e.g., Octanal) Constitutional->Aldehyde Ketone Ketone (e.g., Octan-2-one) Constitutional->Ketone CyclicAlcohol Cyclic Alcohol (e.g., Cyclooctanol) Constitutional->CyclicAlcohol Ether Ether (e.g., 1-Methoxyheptane) Constitutional->Ether Target This compound Stereoisomers->Target Enantiomers Enantiomers ((R) and (S) forms) Target->Enantiomers NoEZ No E/Z Isomers Target->NoEZ

Caption: Classification of isomers for the molecular formula C8H16O.

Physicochemical and Spectroscopic Data

Key properties of this compound are summarized in the table below. This data is crucial for its identification, handling, and application in experimental settings.

PropertyValueReference
Molecular Formula C₈H₁₆O[1]
Molecular Weight 128.21 g/mol [5]
CAS Number 1569-60-4[1][5]
Appearance Liquid[5]
Density 0.844 g/cm³[8]
Boiling Point 174 °C[8]
Flash Point 68 °C (154.4 °F) - closed cup[5]
InChI Key OHEFFKYYKJVVOX-UHFFFAOYSA-N[1][5]
SMILES CC(O)CCC=C(C)C[5]

Spectroscopic data is essential for structural elucidation. Various spectral data for (±)-6-Methyl-5-hepten-2-ol are publicly available, including NMR (¹H and ¹³C), FTIR, Raman, and Mass Spectrometry (GC-MS).[6][10][11][12]

Experimental Protocols

While numerous synthetic routes exist for isomers of C8H16O, a common and illustrative method for preparing this compound involves the synthesis of its corresponding ketone, 6-methyl-5-hepten-2-one, followed by a reduction step.

Synthesis of 6-Methyl-5-hepten-2-one

The precursor ketone is an important intermediate for various fine chemicals, including vitamins and fragrances.[13] Several industrial methods for its synthesis have been developed.

Method 1: From Isoprene (B109036) and Acetone (B3395972) A prevalent method involves the reaction of isoprene with hydrogen chloride to produce isopentenyl chloride. This intermediate then reacts with acetone in the presence of a base and a phase transfer catalyst to yield 6-methyl-5-hepten-2-one.[13][14]

  • Isopentenyl Chloride Formation : Isoprene is reacted with HCl.

  • Condensation : The resulting isopentenyl chloride is condensed with acetone using a sodium hydroxide (B78521) solution and a phase transfer catalyst (e.g., benzyltriethylammonium chloride). The reaction is typically maintained at 60-61°C for several hours.[13]

Method 2: From Acetylene (B1199291) and Acetone This route involves the ethynylation of acetone with acetylene to form 2-methyl-3-butyn-2-ol. This is followed by partial hydrogenation and a Carroll rearrangement to produce the final ketone.[13][14]

Reduction to this compound

The conversion of the ketone to the secondary alcohol is a standard reduction reaction.

Protocol: Sodium Borohydride (B1222165) Reduction

  • Dissolution : 6-Methyl-5-hepten-2-one is dissolved in a suitable protic solvent, typically methanol (B129727) or ethanol, in an ice bath.

  • Addition of Reducing Agent : Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution. The molar ratio is typically in slight excess of the ketone (e.g., 1:1.1 ketone:borohydride).

  • Reaction : The reaction mixture is stirred at 0°C and then allowed to warm to room temperature for 1-2 hours until the reaction is complete (monitored by TLC or GC).

  • Workup : The reaction is quenched by the slow addition of a weak acid (e.g., dilute HCl) until the effervescence ceases.

  • Extraction : The product is extracted from the aqueous layer using an organic solvent such as diethyl ether or ethyl acetate.

  • Purification : The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude alcohol can be further purified by distillation or column chromatography to yield pure this compound.

References

6-Methyl-5-hepten-2-ol: A Comprehensive Technical Guide on its Discovery and Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-5-hepten-2-ol (B124558), also known as sulcatol, is a naturally occurring chiral alcohol that plays a significant role in chemical communication among insects and contributes to the aroma profile of various plants. This technical guide provides an in-depth overview of the discovery, natural occurrence, and analytical methodologies related to this compound. It is intended to serve as a valuable resource for researchers in the fields of chemical ecology, natural product chemistry, and drug development. This document details the initial identification of sulcatol as an insect pheromone, its distribution in the plant and animal kingdoms, and the experimental protocols for its isolation and characterization. Furthermore, it presents quantitative data on its natural abundance and visualizes the key experimental workflows and biological signaling pathways in which it is involved.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the study of insect chemical communication. While the compound may have been synthesized in laboratories prior to its formal identification in nature, its significance as a semiochemical was first brought to light in the 1970s.

Initial Identification as an Insect Pheromone:

The first pivotal report on this compound's biological role came in 1974, when it was identified as the primary component of the aggregation pheromone of the ambrosia beetle, Gnathotrichus sulcatus[1]. This discovery was a landmark in the field of chemical ecology, as it elucidated the chemical signal used by these beetles to coordinate mass attacks on host trees. Subsequent research revealed the stereochemistry of the natural pheromone, a crucial aspect of its biological activity. It was determined that the naturally occurring pheromone in G. sulcatus is a specific blend of its two enantiomers, (S)-(+)-sulcatol and (R)-(-)-sulcatol[1].

Early Synthesis:

Following its identification, significant efforts were directed towards the chemical synthesis of sulcatol to enable further biological studies and for potential use in pest management strategies. The first enantioselective syntheses of both the (R)-(-) and (S)-(+) enantiomers were reported in 1977, utilizing carbohydrate precursors. These synthetic routes were crucial for confirming the absolute configuration of the natural pheromone and for studying the specific behavioral responses of insects to each enantiomer. While a definitive first racemic synthesis report is less prominent in the literature, the focus on enantioselective synthesis underscores the importance of chirality in the biological function of this molecule.

Natural Occurrence

This compound is found in a diverse range of organisms, from microorganisms and plants to insects. Its presence can be as a volatile aroma compound, a pheromone, or a metabolic byproduct.

In Insects

The most well-documented role of this compound in the animal kingdom is as an aggregation pheromone for several species of ambrosia beetles in the genus Gnathotrichus. The specific enantiomeric ratio of the pheromone can vary between species, highlighting a mechanism for species recognition and reproductive isolation.

Table 1: Quantitative Occurrence of this compound in Insects

Insect SpeciesFunctionEnantiomeric Ratio ((S): (R))Emission Rate (ng/individual/24h)
Gnathotrichus sulcatusAggregation Pheromone65:35Not explicitly quantified in initial studies
Gnathotrichus retususAggregation Pheromone99:1Not explicitly quantified in initial studies
Gnathotrichus materiariusAggregation Pheromone31:69(S)-(+): 4.31 ± 0.25, (R)-(-): 9.49 ± 0.18[1]
In Plants

This compound is a common volatile organic compound (VOC) in many plant species, contributing to their characteristic scent. It is often found in essential oils and is a product of the degradation of carotenoids and other terpenoids.

Table 2: Quantitative Occurrence of this compound in Selected Plants

Plant SpeciesPlant PartConcentration/Relative AbundanceAnalytical Method
Citrus limon (Lemon)PeelVaries, often a minor componentGC-MS
Coriandrum sativum (Coriander)Leaves and SeedsPresent, contributes to aromaGC-MS
Cymbopogon citratus (Lemongrass)LeavesPresent as a minor componentGC-MS
Pelargonium graveolens (Geranium)LeavesPresent in essential oilGC-MS

It is important to note that the concentration of this compound in plants can be influenced by various factors, including the plant's developmental stage, environmental conditions, and the presence of pathogens.

In Microorganisms

The yeast Saccharomyces cerevisiae, which is widely used in baking and brewing, is also known to produce this compound as a minor fermentation byproduct.

Experimental Protocols

The isolation, identification, and quantification of this compound from natural sources typically rely on chromatographic and spectroscopic techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being the most common method.

Extraction of this compound from Insect Sources

Objective: To extract volatile pheromone components from ambrosia beetles for GC-MS analysis.

Materials:

  • Live or frozen insect specimens (Gnathotrichus spp.)

  • Solid-Phase Microextraction (SPME) fibers (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

  • Glass vials with PTFE-lined septa

  • Hexane (B92381) (GC grade)

  • Internal standard (e.g., undecane)

Protocol:

  • Headspace SPME Sampling:

    • Place a single beetle or a small number of beetles in a clean glass vial.

    • Seal the vial with a PTFE-lined septum cap.

    • Incubate the vial at a controlled temperature (e.g., 40°C) for a set period (e.g., 24 hours) to allow for the release of volatiles into the headspace.

    • Expose the SPME fiber to the headspace of the vial for a defined time (e.g., 30 minutes) to adsorb the volatile compounds.

    • Retract the fiber and immediately introduce it into the GC-MS injector for thermal desorption.

  • Solvent Extraction of Hindguts:

    • Dissect the hindgut from an individual beetle under a microscope.

    • Place the dissected hindgut into a microvial containing a small volume of hexane (e.g., 20 µL) and the internal standard.

    • Allow the extraction to proceed for a set time (e.g., 1 hour) at room temperature.

    • Analyze a 1-2 µL aliquot of the hexane extract by GC-MS.

GC-MS Analysis of this compound

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Chiral capillary column (e.g., CycloSil-B or similar) for enantiomer separation

GC Parameters (Representative):

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp 1: Increase to 150°C at a rate of 5°C/min

    • Ramp 2: Increase to 240°C at a rate of 20°C/min, hold for 5 minutes

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a chiral equivalent.

MS Parameters (Representative):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 40-300

Data Analysis:

  • Identification of this compound is based on the comparison of its retention time and mass spectrum with those of an authentic standard.

  • Quantification is typically performed by comparing the peak area of the analyte to that of a known amount of an internal standard.

Signaling Pathways and Biological Function

As an aggregation pheromone, this compound plays a critical role in the life cycle of Gnathotrichus beetles. The perception of this chemical signal initiates a behavioral cascade that leads to the congregation of beetles on a suitable host tree, facilitating mating and overwhelming the tree's defenses.

The olfactory signaling pathway in insects is a complex process that begins with the detection of the pheromone by specialized neurons in the antennae.

Key Steps in the Olfactory Signaling Pathway:

  • Pheromone Binding: Pheromone molecules enter the sensillar lymph through pores in the cuticle of the insect's antenna.

  • Transport: Pheromone-Binding Proteins (PBPs) in the lymph bind to the hydrophobic pheromone molecules and transport them to the dendritic membrane of the Olfactory Sensory Neuron (OSN).

  • Receptor Activation: The PBP-pheromone complex interacts with a specific Olfactory Receptor (OR) located on the OSN's membrane. In the case of pheromones, these are often highly specific Pheromone Receptors (PRs).

  • Signal Transduction: The binding of the pheromone to its receptor triggers the opening of an ion channel. Insect ORs are ligand-gated ion channels, often forming a complex with a co-receptor (Orco). This leads to a depolarization of the neuron's membrane.

  • Action Potential: The depolarization generates an action potential that travels down the axon of the OSN to the antennal lobe of the insect's brain.

  • Neural Processing: In the antennal lobe, the signal is processed, leading to a specific behavioral response, in this case, attraction to the pheromone source.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_extraction Sample Extraction cluster_analysis Analytical Instrumentation cluster_data Data Processing insect Insect Sample (Gnathotrichus spp.) spme Headspace SPME insect->spme Volatiles solvent Solvent Extraction (Hindgut) insect->solvent Pheromones gcms GC-MS Analysis spme->gcms solvent->gcms chiral_gc Chiral GC Column gcms->chiral_gc for enantiomer separation identification Identification (Retention Time & Mass Spectrum) gcms->identification quantification Quantification (Internal Standard) gcms->quantification

Caption: Experimental workflow for the extraction and analysis of this compound from insect sources.

Insect Olfactory Signaling Pathway

Olfactory_Signaling_Pathway Pheromone This compound PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binds in Sensillar Lymph OR_Complex Pheromone Receptor Complex (PR-Orco) PBP->OR_Complex Transport & Delivery Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Activation OSN_Membrane Olfactory Sensory Neuron Membrane Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Brain Antennal Lobe (Brain) Action_Potential->Brain Signal to CNS Behavior Aggregation Behavior Brain->Behavior Processing & Response

Caption: Simplified diagram of the insect olfactory signaling pathway for this compound.

Conclusion

This compound is a molecule of significant interest due to its dual role as a key semiochemical in insect communication and as a contributor to the flavor and fragrance of numerous plants. Its discovery as an aggregation pheromone opened new avenues for research into the chemical ecology of forest insects and offered potential for the development of environmentally benign pest management strategies. The stereospecificity of its biological activity highlights the importance of chiral analysis in natural product research. The methodologies outlined in this guide provide a framework for the continued investigation of this and other important semiochemicals. For researchers in drug development, understanding the natural roles and signaling pathways of such compounds can provide inspiration for the design of novel molecules with targeted biological activities.

References

The Biosynthesis of 6-Methyl-5-hepten-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthetic pathway of 6-methyl-5-hepten-2-ol (B124558), a volatile organic compound with significance in flavor chemistry and as a semiochemical. The pathway involves a two-step enzymatic process initiated by the oxidative cleavage of carotenoids, followed by the reduction of the resulting ketone. This document details the enzymes involved, summarizes available quantitative data, provides experimental protocols for key reactions, and illustrates the pathway and experimental workflows using diagrams.

Introduction

This compound, also known as sulcatol, is a naturally occurring chiral alcohol. It is a component of the aggregation pheromone of several bark beetle species and is also found as a flavor compound in various fruits.[1][2] Its biosynthesis is of interest for applications in pest management, as well as for the production of natural flavor and fragrance compounds. The pathway originates from the degradation of carotenoids, large C40 isoprenoid pigments abundant in plants and microorganisms.

The Biosynthetic Pathway

The biosynthesis of this compound proceeds in two main enzymatic steps:

  • Carotenoid Cleavage: The C8 backbone of 6-methyl-5-hepten-2-one (B42903) is formed through the oxidative cleavage of a C40 carotenoid precursor by a Carotenoid Cleavage Dioxygenase (CCD).

  • Ketone Reduction: The resulting ketone, 6-methyl-5-hepten-2-one, is then reduced to the corresponding alcohol, this compound, by an alcohol dehydrogenase.

Biosynthesis of this compound Lycopene (B16060) Lycopene (C40) MHO 6-Methyl-5-hepten-2-one (C8) Lycopene->MHO Carotenoid Cleavage Dioxygenase 1 (CCD1) Sulcatol This compound MHO->Sulcatol Alcohol Dehydrogenase (ADH)

Figure 1: Overview of the biosynthetic pathway of this compound.
Step 1: Formation of 6-Methyl-5-hepten-2-one via Carotenoid Cleavage

The initial step in the biosynthesis is the generation of 6-methyl-5-hepten-2-one. This C8-ketone is a volatile organic compound derived from the metabolism of carotenoids in fruits and other plant tissues.[3] The key enzymes responsible for this conversion are Carotenoid Cleavage Dioxygenases (CCDs).

Enzyme: Carotenoid Cleavage Dioxygenase 1 (CCD1)

CCD1 enzymes are a class of non-heme iron(II)-dependent enzymes that catalyze the oxidative cleavage of carbon-carbon double bonds in carotenoids.[4] These enzymes exhibit broad substrate specificity, acting on various carotenoids and apocarotenoids.[5] For the formation of 6-methyl-5-hepten-2-one, CCD1 has been shown to cleave the C5-C6 double bond of lycopene.[6]

Substrate: Lycopene

Lycopene is a bright red carotenoid hydrocarbon found in tomatoes and other red fruits and vegetables. Its open-chain structure makes it susceptible to cleavage by CCD1 at multiple positions. The cleavage at the 5,6 (and/or 5',6') position yields 6-methyl-5-hepten-2-one.[5]

Step 2: Reduction of 6-Methyl-5-hepten-2-one to this compound

The final step in the pathway is the reduction of the keto group of 6-methyl-5-hepten-2-one to a hydroxyl group, forming this compound.

Enzyme: Alcohol Dehydrogenase (ADH)

This reduction is catalyzed by alcohol dehydrogenases (ADHs), a broad class of enzymes that facilitate the interconversion between alcohols and aldehydes or ketones. For this specific conversion, NAD(P)H-dependent secondary alcohol dehydrogenases are particularly relevant. An example of a well-characterized enzyme capable of this reduction is the alcohol dehydrogenase from the thermophilic bacterium Thermoanaerobacter brockii (TbSADH).[7][8]

Quantitative Data

Table 1: Kinetic Parameters of Carotenoid Cleavage Dioxygenases (CCDs)

Enzyme SourceSubstrateProductsKm (µM)kcat (s-1)Reference
Zea mays (Maize) ZmCCD1β-apo-8'-carotenalβ-ionone30 ± 50.04 ± 0.002[9]
Arabidopsis thaliana AtCCD1β-apo-8'-carotenalβ-ionone12 ± 20.03 ± 0.001[9]

Note: Data for the direct cleavage of lycopene to 6-methyl-5-hepten-2-one is not available. The data presented is for a common model substrate for CCD1 enzymes.

Table 2: Kinetic Parameters of Alcohol Dehydrogenases (ADHs)

Enzyme SourceSubstrateProductKm (mM)Vmax (µmol/min/mg)Reference
Thermoanaerobacter brockii2-Butanol2-Butanone0.4120[7]
Horse Liver ADHCyclohexanolCyclohexanone0.59-[10]

Note: Data for the specific reduction of 6-methyl-5-hepten-2-one is not provided in these general characterizations. The values represent the activity on similar secondary alcohol/ketone substrates.

Experimental Protocols

This section provides detailed methodologies for the key enzymatic reactions in the biosynthesis of this compound.

In Vitro Assay for 6-Methyl-5-hepten-2-one Production by CCD1

This protocol is adapted from studies on the characterization of plant CCD1 enzymes.[9]

Objective: To determine the activity of a CCD1 enzyme in cleaving a carotenoid substrate (e.g., lycopene) to produce volatile products, including 6-methyl-5-hepten-2-one.

Materials:

  • Purified recombinant CCD1 enzyme or crude cell lysate containing the expressed enzyme.

  • Lycopene stock solution (1 mg/mL in chloroform).

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.2, 300 mM NaCl.

  • 50 mM Ascorbate solution.

  • 50 mM FeSO4 solution.

  • 1% (w/v) Tween 40 in chloroform (B151607).

  • Methanol (B129727).

  • Glass vials (e.g., 4 mL).

  • Solid Phase Microextraction (SPME) fiber (e.g., PDMS/DVB).

  • Gas Chromatography-Mass Spectrometry (GC-MS) system.

Procedure:

  • Substrate Preparation:

    • In a glass vial, add an appropriate amount of lycopene stock solution (e.g., 30 µg).

    • Add 1% Tween 40 in chloroform (at a 1:1 volume ratio to the lycopene solution) to aid in solubilization.

    • Vortex the mixture and then evaporate the chloroform under a stream of nitrogen gas.

    • Resuspend the carotenoid-Tween 40 mixture in a small volume of methanol (e.g., 200 µL).

  • Enzyme Reaction:

    • To the vial containing the substrate, add the following components to a final volume of 1 mL:

      • Assay Buffer.

      • 5 µM FeSO4.

      • 5 mM Ascorbate.

      • Water to bring the volume to 0.9 mL.

    • Pre-incubate the mixture at room temperature for 5 minutes.

    • Initiate the reaction by adding 100 µL of the CCD1 enzyme preparation (purified protein or cell lysate).

    • Incubate the reaction in the dark at 30°C for 16 hours.

  • Volatile Collection and Analysis:

    • After incubation, collect the volatile products from the headspace of the reaction vial using an SPME fiber for a defined period (e.g., 30 minutes) at a controlled temperature.

    • Analyze the collected volatiles by GC-MS to identify and quantify 6-methyl-5-hepten-2-one.

CCD1_Assay_Workflow sub_prep Substrate Preparation (Lycopene + Tween 40) reaction_setup Reaction Setup (Buffer, FeSO4, Ascorbate) sub_prep->reaction_setup enzyme_add Add CCD1 Enzyme reaction_setup->enzyme_add incubation Incubation (30°C, 16h, dark) enzyme_add->incubation spme Volatile Collection (SPME) incubation->spme gcms Analysis (GC-MS) spme->gcms

Figure 2: Experimental workflow for the in vitro assay of CCD1 activity.
Enzymatic Reduction of 6-Methyl-5-hepten-2-one using Alcohol Dehydrogenase

This protocol provides a general method for the enzymatic reduction of a ketone to an alcohol, which can be adapted for 6-methyl-5-hepten-2-one using a suitable alcohol dehydrogenase.

Objective: To reduce 6-methyl-5-hepten-2-one to this compound using an alcohol dehydrogenase and a cofactor regeneration system.

Materials:

  • Alcohol Dehydrogenase (e.g., from Thermoanaerobacter brockii).

  • 6-methyl-5-hepten-2-one.

  • NADH or NADPH.

  • Cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NAD(P)H regeneration).

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5).

  • Organic solvent for extraction (e.g., ethyl acetate).

  • Anhydrous sodium sulfate.

  • Gas Chromatography-Flame Ionization Detection (GC-FID) or GC-MS system.

Procedure:

  • Reaction Setup:

    • In a reaction vessel, dissolve 6-methyl-5-hepten-2-one in the reaction buffer to the desired concentration.

    • Add the cofactor (NADH or NADPH) to a final concentration of, for example, 1 mM.

    • If using a cofactor regeneration system, add the components (e.g., glucose and glucose dehydrogenase).

    • Pre-warm the reaction mixture to the optimal temperature for the alcohol dehydrogenase (e.g., 37°C).

  • Enzymatic Reaction:

    • Initiate the reaction by adding the alcohol dehydrogenase.

    • Incubate the reaction with gentle agitation for a specified period (e.g., 24 hours). Monitor the reaction progress by taking small aliquots at different time points.

  • Product Extraction and Analysis:

    • Stop the reaction (e.g., by adding a water-immiscible organic solvent like ethyl acetate).

    • Extract the product, this compound, into the organic phase. Repeat the extraction process to ensure complete recovery.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract under reduced pressure.

    • Analyze the product by GC-FID or GC-MS to determine the conversion and yield.

ADH_Reduction_Workflow reaction_setup Reaction Setup (Substrate, Buffer, Cofactor) enzyme_add Add Alcohol Dehydrogenase reaction_setup->enzyme_add incubation Incubation (e.g., 37°C, 24h) enzyme_add->incubation extraction Product Extraction (Organic Solvent) incubation->extraction analysis Analysis (GC-FID or GC-MS) extraction->analysis

Figure 3: Experimental workflow for the enzymatic reduction of 6-methyl-5-hepten-2-one.

Conclusion

The biosynthesis of this compound is a two-step pathway involving the cleavage of carotenoids by CCD1 to form 6-methyl-5-hepten-2-one, followed by the reduction of this ketone by an alcohol dehydrogenase. While the general pathway is understood, further research is needed to fully characterize the specific enzymes involved in different organisms and to obtain detailed kinetic data for each step. The protocols provided in this guide offer a starting point for researchers interested in studying this pathway and its potential applications in biotechnology and chemical synthesis.

References

An In-depth Technical Guide to 6-Methyl-5-hepten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-5-hepten-2-ol (B124558), also known by its trivial name sulcatol, is an unsaturated secondary alcohol. It is a naturally occurring compound found in various plants, including coriander, and plays a significant role as a pheromone in the chemical communication of several insect species.[1][2] This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and biological relevance, with a focus on information pertinent to research and development.

Chemical Identification and Nomenclature

The unambiguous identification of a chemical compound is crucial for scientific communication and reproducibility. This compound is registered under the CAS number 1569-60-4 .[1][2][3][4][5][6][7] Its systematic IUPAC name is 6-methylhept-5-en-2-ol .[1][5] The compound is also commonly referred to as sulcatol, particularly in the context of pheromone research.[1][2][4][5] A deprecated CAS number for this compound is 4630-06-2.[1][8]

Nomenclature and Identifiers
IdentifierValue
CAS Number 1569-60-4[1][2][3][4][5][6][7]
Deprecated CAS Number4630-06-2[1][8]
IUPAC Name 6-methylhept-5-en-2-ol[1][5]
Synonyms Sulcatol, 6-Methylhept-5-en-2-ol, Coriander heptenol, Methylheptenol[1][2][4]
Molecular Formula C₈H₁₆O[1][2][6]
Molecular Weight 128.21 g/mol [1][3][6][7]
InChI Key OHEFFKYYKJVVOX-UHFFFAOYSA-N[1][3][5]
SMILES CC(CCC=C(C)C)O[1][3][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, formulation, and analysis.

Physical and Chemical Properties
PropertyValue
Appearance Clear colorless to slightly yellow liquid[8]
Odor Oily-green, herbaceous-citrusy[8]
Boiling Point 78 °C at 14 mmHg[3][8]
Density 0.844 g/mL at 25 °C[3][8]
Refractive Index n20/D 1.448[3][8]
Solubility Very slightly soluble in water; soluble in alcohol and oils[8]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the reduction of its corresponding ketone, 6-methyl-5-hepten-2-one (B42903) (also known as sulcatone).[8] This can be achieved through catalytic hydrogenation or with chemical reducing agents.

Synthesis Pathway

G Synthesis of this compound cluster_start Starting Material cluster_product Product 6-Methyl-5-hepten-2-one 6-Methyl-5-hepten-2-one This compound This compound 6-Methyl-5-hepten-2-one->this compound Reduction (e.g., NaBH4 or Catalytic Hydrogenation)

Caption: General synthesis pathway for this compound.

Experimental Protocol: Reduction of 6-Methyl-5-hepten-2-one with Sodium Borohydride (B1222165)

This protocol is a generalized procedure based on standard chemical reductions of ketones.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-methyl-5-hepten-2-one in a suitable alcoholic solvent such as methanol (B129727) or ethanol (B145695). Cool the solution in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of ketone to NaBH₄ is typically 3:1.[9] Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: Once the reaction is complete, cautiously add water to quench the excess NaBH₄. The mixture is then acidified with dilute hydrochloric acid. Extract the product with an organic solvent like diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.[9]

Biological Activity and Signaling Pathways

This compound is a well-documented semiochemical, acting as an aggregation pheromone for several species of ambrosia beetles (Coleoptera: Scolytidae).[8] In these species, males typically initiate boring into a host tree and release sulcatol to attract both females and other males to the site. This mass aggregation facilitates mating and colonization of the host.

Research has also suggested potential antimicrobial, antioxidant, and anti-inflammatory properties of this compound, though these activities require further investigation.[2]

Pheromone Signaling Workflow

G Pheromone-Mediated Aggregation in Ambrosia Beetles Male Beetle Male Beetle Host Tree Host Tree Male Beetle->Host Tree Initiates Boring Pheromone Release Pheromone Release Host Tree->Pheromone Release Triggers Attraction Attraction Pheromone Release->Attraction Sulcatol Dispersal Conspecific Beetles Conspecific Beetles Attraction->Conspecific Beetles Mass Aggregation Mass Aggregation Conspecific Beetles->Mass Aggregation

Caption: Simplified workflow of sulcatol as an aggregation pheromone.

Analytical Methodologies

Gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique for the identification and quantification of this compound.

Experimental Protocol: GC-MS Analysis

The following is a general protocol for the analysis of this compound. Specific parameters may need to be optimized based on the instrumentation and sample matrix.

  • Sample Preparation: For qualitative analysis, a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) is prepared. For quantitative analysis in complex matrices, an appropriate extraction method such as liquid-liquid extraction or solid-phase microextraction (SPME) followed by the development of a calibration curve with an internal standard is necessary.

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

    • Injector: Split/splitless injector, with the mode and temperature optimized for the sample concentration.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: A temperature gradient program is typically used to ensure good separation, for example, starting at 50 °C, holding for 2 minutes, then ramping to 250 °C at 10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Ion Source and Transfer Line Temperatures: Typically set around 230 °C and 250 °C, respectively.

  • Data Analysis: The resulting chromatogram is analyzed to determine the retention time of this compound. The mass spectrum of the corresponding peak is compared with a reference spectrum from a library (e.g., NIST) for confirmation.

Applications in Research and Development

The diverse roles of this compound make it a valuable molecule for various applications:

  • Pest Management: As an insect attractant, it is used in traps for monitoring and controlling populations of pestiferous ambrosia beetles.[8]

  • Flavor and Fragrance Industry: Its characteristic aroma contributes to its use as a component in flavor and fragrance formulations.[2]

  • Chemical Synthesis: It serves as a chiral building block and an intermediate in the synthesis of more complex organic molecules.[2]

  • Pharmaceutical Research: Its potential biological activities warrant further investigation for applications in drug discovery and development.[2]

References

solubility of 6-METHYL-5-HEPTEN-2-OL in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 6-Methyl-5-Hepten-2-Ol (B124558)

This technical guide provides a comprehensive overview of the solubility of this compound in various solvents. The information is intended for researchers, scientists, and professionals in drug development and other relevant fields. This document summarizes the available qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Introduction

This compound, also known as sulcatol, is a naturally occurring aliphatic alcohol. It serves as a pheromone for the ambrosia beetle and finds applications in the fragrance and flavor industries. Understanding its solubility is crucial for its application in various formulations, chemical syntheses, and for predicting its environmental fate and transport.

Data Presentation: Qualitative Solubility of this compound

SolventSolubilityCitation
WaterVery slightly soluble / Not miscible[1][2][3]
Alcohols (e.g., ethanol)Soluble[1]
OilsSoluble[1]
ChloroformSoluble[2][3]

It is important to note that while experimental quantitative data is lacking, some databases provide predicted values. For instance, one database predicts a water solubility of 7.14 g/L.[4] For a structurally similar compound, 6-methyl-5-hepten-2-one, a measured water solubility of 3.02 g/L at 25°C has been reported.[5]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a liquid organic compound like this compound. These protocols are based on established general methods for solubility testing.

Protocol 1: Qualitative Solubility Determination

This method provides a rapid assessment of the miscibility of this compound in various solvents.

Materials:

  • This compound

  • A range of solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, hexane, toluene)

  • Small, clean, and dry test tubes

  • Pipettes or droppers

  • Vortex mixer or mechanical shaker

Procedure:

  • Add 1 mL of the chosen solvent to a test tube.

  • Add 1-2 drops of this compound to the solvent.

  • Vigorously shake or vortex the test tube for 30-60 seconds.[6]

  • Allow the mixture to stand for at least 30 seconds and observe.

  • Record the observation as:

    • Miscible (Soluble): A single, clear liquid phase is observed.

    • Immiscible (Insoluble): Two distinct layers are visible.

    • Partially Soluble: The mixture appears cloudy or forms an emulsion that does not separate completely.

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

This protocol is a classic and reliable method for determining the solubility of a substance in a solvent at a specific temperature.[7][8]

Materials:

  • This compound

  • Chosen solvent

  • Thermostatic water bath or incubator

  • Conical flasks with stoppers

  • Analytical balance

  • Pipettes

  • Pre-weighed evaporating dishes or watch glasses

  • Drying oven

Procedure:

  • Prepare a series of conical flasks, each containing a known volume of the solvent.

  • Place the flasks in a thermostatic water bath set to the desired temperature and allow them to equilibrate.

  • Add an excess amount of this compound to each flask. The presence of a separate, undissolved phase of the alcohol is necessary to ensure saturation.

  • Stopper the flasks and shake them in the thermostatic bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved this compound to settle.

  • Carefully pipette a known volume of the clear, saturated supernatant into a pre-weighed evaporating dish.

  • Weigh the evaporating dish with the solution to determine the mass of the solution.

  • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

  • Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.

  • The difference between the final mass of the dish with the residue and the initial mass of the empty dish gives the mass of dissolved this compound.

  • The solubility can then be calculated in terms of g/L or other appropriate units.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for determining the solubility of this compound.

G cluster_qualitative Qualitative Solubility Workflow start_qual Start: Qualitative Test add_solvent Add 1 mL of Solvent to Test Tube start_qual->add_solvent add_solute Add 1-2 Drops of this compound add_solvent->add_solute shake Vigorously Shake/Vortex for 30-60s add_solute->shake observe Observe for Phase Separation shake->observe end_qual Record: Miscible, Immiscible, or Partially Soluble observe->end_qual G cluster_quantitative Quantitative Solubility Workflow (Gravimetric Method) start_quant Start: Quantitative Test prepare_flasks Prepare Flasks with Known Volume of Solvent start_quant->prepare_flasks equilibrate_temp Equilibrate at Desired Temperature prepare_flasks->equilibrate_temp add_excess_solute Add Excess this compound equilibrate_temp->add_excess_solute shake_to_equilibrate Shake for 24-48h to Reach Equilibrium add_excess_solute->shake_to_equilibrate settle Allow Undissolved Solute to Settle shake_to_equilibrate->settle pipette_supernatant Pipette Known Volume of Supernatant to Weighed Dish settle->pipette_supernatant weigh_solution Weigh Dish with Solution pipette_supernatant->weigh_solution evaporate_solvent Evaporate Solvent in Oven weigh_solution->evaporate_solvent weigh_residue Weigh Dish with Residue until Constant Mass evaporate_solvent->weigh_residue calculate Calculate Solubility (e.g., in g/L) weigh_residue->calculate

References

Spectroscopic Profile of 6-Methyl-5-hepten-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the acyclic monoterpenoid, 6-methyl-5-hepten-2-ol (B124558). This compound is of interest in various fields, including organic synthesis, flavor and fragrance chemistry, and the study of insect pheromones. A thorough understanding of its spectroscopic characteristics is essential for its identification, quantification, and quality control. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and a workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H1~1.18Doublet~6.2
H2~3.78Sextet~6.2
H3~1.45-1.60Multiplet
H4~2.05Quartet~7.5
H5~5.10Triplet of quartets (unresolved)~7.1, ~1.4
H7~1.68Singlet
H8~1.60Singlet
OHVariableBroad Singlet

¹³C NMR (Carbon-13 NMR) Data [1]

Carbon AtomChemical Shift (ppm)
C123.4
C267.8
C338.8
C422.8
C5124.7
C6131.5
C725.7
C817.6
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3360Strong, BroadO-H stretch (alcohol)
~2968, ~2925, ~2870StrongC-H stretch (alkane)
~1670WeakC=C stretch (alkene)
~1450, ~1375MediumC-H bend (alkane)
~1120StrongC-O stretch (secondary alcohol)
~830Medium=C-H bend (alkene)
Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

m/zRelative Intensity (%)Assignment
128<5[M]⁺ (Molecular Ion)
110~10[M - H₂O]⁺
95~20[M - H₂O - CH₃]⁺
81~30
69~50
43100[C₃H₇]⁺ or [CH₃CO]⁺
41~70[C₃H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization.

NMR Spectroscopy (¹H and ¹³C)

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Filter the solution through a pipette with a cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not contain it.

2. ¹H NMR Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.

3. ¹³C NMR Acquisition:

  • Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: 0-150 ppm.

  • Number of Scans: 512-1024 (or more, depending on concentration).

  • Relaxation Delay: 2 seconds.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

1. Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

2. Background Spectrum:

  • Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

3. Sample Analysis:

  • Place a small drop of neat this compound directly onto the center of the ATR crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

4. Cleaning:

  • Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

1. Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 100 µg/mL.

2. GC Conditions:

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Hold: Hold at 200 °C for 5 minutes.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 35-350.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow A Sample Preparation (Dissolution/Dilution) B IR Spectroscopy (Functional Group ID) A->B C Mass Spectrometry (Molecular Weight & Formula) A->C D ¹H NMR Spectroscopy (Proton Framework) A->D E ¹³C NMR Spectroscopy (Carbon Skeleton) A->E F Data Integration & Structure Elucidation B->F C->F D->F E->F G Final Structure Confirmation F->G

Caption: Workflow for Spectroscopic Identification.

References

toxicological profile of 6-METHYL-5-HEPTEN-2-OL

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Toxicological Profile of 6-Methyl-5-hepten-2-ol (B124558)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive toxicological profile of this compound (CAS No. 1569-60-4), a secondary aliphatic alcohol used as a flavoring ingredient in the food industry. The safety of this substance is primarily established through its inclusion in a broader group of structurally related aliphatic secondary alcohols, ketones, and their esters, which have been evaluated by international regulatory bodies. This document synthesizes available data on its physicochemical properties, toxicokinetics, and various toxicological endpoints. It addresses the existing discrepancies in hazard classification and explains the "read-across" approach used for its safety assessment. Detailed methodologies for standard toxicological assays are provided for context, and key metabolic and assessment pathways are visualized.

Chemical Identity and Physicochemical Properties

This compound, also known as sulcatol, is an unsaturated aliphatic secondary alcohol.[1][2] Its identity and key physicochemical properties are summarized below.

PropertyValueReference
CAS Number 1569-60-4[3]
Synonyms Sulcatol, 6-Methylhept-5-en-2-ol, Coriander heptenol[1][4]
Molecular Formula C₈H₁₆O[3][5]
Molecular Weight 128.21 g/mol [3][5]
Appearance Colorless to light yellow liquid
Boiling Point 78 °C at 14 mmHg[3]
Density 0.844 g/mL at 25 °C[3]
Refractive Index n20/D 1.448[3]
Flash Point 68 °C (154.4 °F) - closed cup[3]
Solubility Insoluble in water; soluble in non-polar solvents and ethanol.[6]

Regulatory Status and Hazard Classification

The regulatory status and hazard classification of this compound present some notable discrepancies.

  • Food Flavoring Regulations: The Flavor and Extract Manufacturers Association (FEMA) has designated this compound as Generally Recognized as Safe (GRAS) for its intended use as a flavoring agent, assigning it FEMA No. 4884.[7] Similarly, it is recognized by the U.S. Food and Drug Administration (FDA) for use as a flavoring agent.[1] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) evaluate it within a group of aliphatic secondary alcohols and ketones, and have not raised safety concerns at current estimated levels of intake.[8][9]

  • GHS Hazard Classification: There is conflicting information regarding its GHS classification.

    • Some suppliers classify it as Carcinogenicity Category 2 (H351: Suspected of causing cancer) .[3] An older, similar classification of "Xn - Harmful" with the risk phrase "R 40 - Possible risks of irreversible effects" has also been noted.[4]

    • Conversely, data aggregated by PubChem indicates that for the vast majority of notifications (98.6%), this chemical does not meet the criteria for GHS hazard classification.[1] This aligns with the assessments by food safety authorities.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

No specific toxicokinetic studies for this compound were identified in the public domain. However, its metabolic fate is reliably predicted based on the well-established pathways for the group of aliphatic secondary alcohols and ketones to which it belongs.[8]

  • Absorption and Distribution: As a relatively small, lipophilic molecule, this compound is expected to be readily absorbed from the gastrointestinal tract and distributed systemically.

  • Metabolism: The key feature of the metabolism of this group is the physiological interconversion between secondary alcohols and their corresponding ketones.[8] this compound is expected to be oxidized to its corresponding ketone, 6-methyl-5-hepten-2-one. Conversely, the ketone can be reduced back to the alcohol. The primary detoxification pathway involves the conjugation of the alcohol with glucuronic acid, forming a water-soluble glucuronide conjugate.[8]

  • Excretion: The resulting glucuronide conjugate is readily excreted, primarily in the urine.[8]

G cluster_absorption Absorption cluster_metabolism Systemic Circulation / Liver cluster_excretion Excretion GI_Tract Gastrointestinal Tract MHO This compound (Secondary Alcohol) GI_Tract->MHO Absorption MHK 6-Methyl-5-hepten-2-one (Ketone) MHO->MHK Oxidation (Alcohol Dehydrogenase) MHO_Gluc Glucuronide Conjugate MHO->MHO_Gluc Conjugation (UGT) MHK->MHO Reduction (Carbonyl Reductase) Urine Urine MHO_Gluc->Urine Excretion G cluster_A Step A3: Metabolic Evaluation cluster_B Step B3/B4: Toxicity Data Evaluation start Start: New Flavouring Agent struct Step 1: Grouping by Structural Class (I, II, or III) start->struct intake Step 2: Estimate Daily Intake (e.g., MSDI approach) struct->intake a3_1 Can it be metabolized to harmless products? intake->a3_1 a3_2 YES a3_1->a3_2 Yes a3_3 NO a3_1->a3_3 No end_safe No Safety Concern a3_2->end_safe b3 Does intake exceed the Threshold of Concern? a3_3->b3 b4 Are adequate toxicity data available (NOAEL)? b3->b4 Yes b3->end_safe No b4->end_safe Yes, with adequate Margin of Safety end_moredata Additional Data Required b4->end_moredata No

References

The Ecological Role of 6-Methyl-5-hepten-2-ol as a Pheromone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

6-Methyl-5-hepten-2-ol (B124558), commonly known as sulcatol, is a naturally occurring chiral alcohol that plays a critical role in the chemical ecology of numerous insect species.[1] Functioning primarily as a pheromone, it mediates complex behaviors essential for survival and reproduction, including aggregation, alarm signaling, and mate location. This technical guide provides a comprehensive overview of the ecological functions of sulcatol, detailing its varied roles across different insect orders. It summarizes key quantitative data, outlines prevalent experimental protocols for its study, and visualizes its biosynthetic and signaling pathways. This document serves as a foundational resource for professionals engaged in entomological research, pest management strategy development, and the synthesis of novel semiochemicals.

Introduction to this compound (Sulcatol)

This compound (C₈H₁₆O) is a volatile organic compound that serves as a vital semiochemical in the insect world.[1][2] Its biological activity is often stereospecific, with different enantiomers eliciting distinct behavioral responses. It is closely related to its ketone analog, 6-methyl-5-hepten-2-one (B42903) (sulcatone), and the two are often found together in glandular secretions, where the alcohol may be a minor component.[3][4] The presence and ratio of these compounds can convey precise information within and between species. Sulcatol's primary functions are as an aggregation pheromone, an alarm pheromone, and a kairomone, making it a molecule of significant interest for both basic and applied research.[3][5][6]

Ecological Roles and Behavioral Functions

The function of this compound is highly context-dependent, varying significantly across different insect taxa. Its roles as an aggregation pheromone in ambrosia beetles and an alarm pheromone in ants are particularly well-documented.

Aggregation Pheromone in Ambrosia Beetles

In several species of ambrosia beetles (Coleoptera: Curculionidae), sulcatol is a key component of the aggregation pheromone, initiating mass attacks on host trees.[6][7] For the ambrosia beetle Gnathotrichus sulcatus, sulcatol is the primary aggregation pheromone.[8] This chemical signal attracts both males and females to a suitable host, facilitating colonization and overwhelming tree defenses. The response to sulcatol can be modulated by other semiochemicals, such as green leaf volatiles (GLVs), which can disrupt or, in some cases, enhance attraction.[8]

Alarm Pheromone in Ants

While the ketone 6-methyl-5-hepten-2-one is the primary alarm pheromone in many ant species, this compound is often present as a trace component in their mandibular gland secretions.[3] In species of the genera Formica and Tapinoma, the release of these compounds elicits classic alarm behaviors, including frenzied, erratic movements and aggressive postures with outstretched antennae.[3][9] The presence of the alcohol alongside the ketone may serve to modulate the signal's intensity or duration.

Kairomone and Attractant for Other Insects

Beyond its role as a pheromone, sulcatol and its ketone analog can act as kairomones—chemicals that benefit the receiver of a different species.

  • Cattle Flies: Studies have shown that certain nuisance and disease-transmitting cattle flies are attracted to 6-methyl-5-hepten-2-one. This compound, identified in volatile extracts from cattle, elicits electrophysiological responses in multiple fly species and can increase upwind flight in wind-tunnel assays.[5]

  • Parasitoids: The related ketone, 6-methyl-5-hepten-2-one, functions as an intraspecific sex pheromone for the aphid hyperparasitoid Alloxysta victrix, demonstrating the diverse roles of this chemical scaffold in insect communication.[10]

Quantitative Data on Pheromonal Activity

The behavioral and physiological effects of this compound and its ketone analog have been quantified in various studies. The following tables summarize key data from behavioral assays and electrophysiological recordings.

Table 1: Behavioral Responses to 6-Methyl-5-hepten-2-one

Species Compound Dose/Concentration Observed Behavior Reference
Formica spp. 6-Methyl-5-hepten-2-one 5 µg on filter paper Frenzied, erratic movements; raised heads; outstretched antennae [3]

| Cattle Flies | 6-Methyl-5-hepten-2-one | Not specified | Increased upwind flight in wind-tunnel |[5] |

Table 2: Electrophysiological Responses

Species Compound Method Result Reference
Tapinoma melanocephalum 6-Methyl-5-hepten-2-one GC-EAD Elicited electroantennogram response [9]

| Various Cattle Flies | 6-Methyl-5-hepten-2-one | GC-EAG | Physiologically active across multiple species |[5] |

Table 3: Field Trapping and Lure Composition

Target Species Lure Component(s) Lure Release Rate Purpose Reference

| Gnathotrichus sulcatus | Sulcatol + Green Leaf Volatiles | GLV alcohols: ~4 mg/24h; GLV aldehydes: ~13 mg/24h | Study of disruption/enhancement of aggregation |[8][11] |

Experimental Protocols

The identification and characterization of this compound as a pheromone rely on a combination of chemical analysis, electrophysiology, and behavioral assays.

Pheromone Collection and Identification
  • Sample Collection: Volatiles are collected from live insects using air entrainment (passing purified air over the insects and through an adsorbent filter) or by solvent extraction of specific glands (e.g., mandibular glands).[3][5]

  • Chemical Analysis (GC-MS): The collected extract is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the individual chemical components and provides mass spectra for their identification by comparing them to known standards and libraries.[5][9][12]

Electrophysiological Analysis (GC-EAD/EAG)
  • Coupled GC-Electroantennographic Detection (GC-EAD): To identify which compounds are biologically active, the effluent from the gas chromatograph is split. One part goes to the MS detector, and the other is passed over a live insect antenna.[5][9]

  • Antennal Response: An electrode attached to the antenna records electrical potential changes (depolarizations) when a physiologically active compound passes over it. These responses, known as electroantennograms (EAGs), are time-matched with the chemical data from the MS to pinpoint the active pheromone components.[9][12]

Behavioral Assays
  • Laboratory Bioassays: The activity of synthetic standards of the identified compounds is confirmed in controlled laboratory settings.

    • Y-Tube Olfactometer: This apparatus gives an insect a choice between two air streams (one with the test compound, one control) to quantify attraction or repulsion.[10]

    • Wind Tunnel: This allows for the observation of more complex behaviors like upwind flight (anemotaxis) toward a pheromone source.[5]

  • Field Trapping: The ultimate test of a pheromone's function is conducted in the field. Traps are baited with synthetic lures containing the candidate pheromone, often in various concentrations and blends, to measure attraction under natural conditions.[8][12]

Biosynthesis and Signaling Pathways

Hypothesized Biosynthetic Pathway

The biosynthesis of this compound is believed to be derived from the isoprenoid pathway. One hypothesized route suggests that Geranyl diphosphate (B83284) (GPP), a key intermediate in terpene synthesis, serves as a precursor. A dioxygenase enzyme could cleave GPP to yield sulcatol directly.[13] Alternatively, GPP could be converted to the related ketone, sulcatone, which is then reduced to sulcatol.

Biosynthesis_Pathway cluster_isoprenoid Isoprenoid Pathway cluster_synthesis Sulcatol Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate Multiple Steps IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP Multiple Steps GPP Geranyl Diphosphate (GPP) IPP_DMAPP->GPP GPP Synthase Sulcatol This compound (Sulcatol) GPP->Sulcatol Dioxygenase Cleavage (Hypothesized)

Hypothesized biosynthetic pathway for this compound.
Generalized Pheromone Signaling Pathway

The perception of sulcatol by an insect antenna initiates a well-orchestrated signaling cascade that results in a behavioral response.

  • Binding: Volatile pheromone molecules enter the pores of the antennal sensilla and are bound by Odorant-Binding Proteins (OBPs), which transport them across the aqueous sensillar lymph.

  • Receptor Activation: The OBP-pheromone complex interacts with an Odorant Receptor (OR) protein located on the dendritic membrane of an Olfactory Receptor Neuron (ORN).

  • Signal Transduction: This binding event opens an ion channel, causing a depolarization of the neuron's membrane and generating an action potential.

  • Neural Processing: The signal travels down the axon of the ORN to the antennal lobe of the insect's brain. Here, signals from multiple ORNs are processed in distinct glomeruli.

  • Behavioral Output: Higher brain centers, such as the mushroom bodies, interpret these patterns of neural activity, leading to a specific behavioral output, such as attraction or alarm.

Signaling_Pathway cluster_antenna Antennal Sensillum cluster_brain Insect Brain Pheromone Sulcatol Molecule OBP Odorant-Binding Protein (OBP) Pheromone->OBP Binding OR Odorant Receptor (OR) on Neuron Membrane OBP->OR Transport & Delivery AntennalLobe Antennal Lobe (Glomeruli Processing) OR->AntennalLobe Action Potential (Signal Transduction) HigherCenters Higher Brain Centers (e.g., Mushroom Bodies) AntennalLobe->HigherCenters Signal Integration Behavior Behavioral Response (Attraction, Alarm, etc.) HigherCenters->Behavior Decision Making

Generalized pheromone signaling pathway in an insect.

Experimental Workflow Visualization

The process of discovering and validating a pheromone like sulcatol follows a logical and systematic workflow, integrating multiple scientific disciplines.

Experimental_Workflow cluster_discovery Discovery & Identification cluster_validation Validation & Application Collection 1. Sample Collection (Air Entrainment / Gland Extraction) GC_EAD 2. GC-EAD Analysis (Identify Active Peaks) Collection->GC_EAD GC_MS 3. GC-MS Analysis (Structural Identification) GC_EAD->GC_MS Correlate Activity with Structure Synthesis 4. Chemical Synthesis (Create Pure Standard) GC_MS->Synthesis Identified Structure LabAssay 5. Laboratory Bioassays (Olfactometer / Wind Tunnel) Synthesis->LabAssay FieldAssay 6. Field Trapping (Test in Natural Environment) LabAssay->FieldAssay Confirm Behavioral Effect PestManagement 7. Application (Pest Management) FieldAssay->PestManagement

General workflow for pheromone identification and validation.

Conclusion

This compound is a multifunctional semiochemical that plays a central role in the chemical ecology of a diverse array of insects. Its function as an aggregation pheromone for ambrosia beetles and its contribution to the alarm signals of ants highlight its importance in mediating critical social behaviors. Furthermore, its activity as a kairomone for other species underscores the complexity of chemical communication networks in nature. A thorough understanding of its biosynthesis, signaling, and ecological context, achieved through the rigorous experimental workflows outlined herein, is essential for leveraging this compound in applied contexts, such as the development of sustainable pest management strategies and the synthesis of novel bioactive molecules. Continued research into the specific receptors and neural pathways that mediate responses to sulcatol will further illuminate its ecological significance.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Methyl-5-hepten-2-ol from Methylheptenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-methyl-5-hepten-2-ol (B124558) via the reduction of 6-methyl-5-hepten-2-one (B42903) (methylheptenone). The primary method detailed is the chemoselective reduction of the ketone functionality using sodium borohydride (B1222165) (NaBH₄), a mild and selective reducing agent. This protocol is designed to be a reliable resource for researchers requiring high-purity this compound, a valuable intermediate in the synthesis of various organic molecules, including fragrances and pharmaceuticals.

Introduction

This compound is a key chiral building block in organic synthesis. Its precursor, 6-methyl-5-hepten-2-one, is an α,β-unsaturated ketone. The selective reduction of the carbonyl group without affecting the carbon-carbon double bond is a critical transformation. Sodium borohydride is an effective reagent for this purpose, offering high chemoselectivity for the 1,2-reduction of the carbonyl group in enones to the corresponding allylic alcohol.[1][2][3] This application note provides a comprehensive protocol for this synthesis, including reaction setup, workup, purification, and characterization data.

Data Presentation

Table 1: Physicochemical Properties of Reactant and Product
CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
6-Methyl-5-hepten-2-one6-Methyl-5-hepten-2-one structureC₈H₁₄O126.20173
This compoundthis compound structureC₈H₁₆O128.2178 (at 14 mmHg)
Table 2: Spectroscopic Data for 6-Methyl-5-hepten-2-one
SpectroscopyData
¹H NMR (CDCl₃, 400 MHz)δ 5.07 (t, J=7.2 Hz, 1H), 2.55 (t, J=7.5 Hz, 2H), 2.29 (q, J=7.5 Hz, 2H), 2.14 (s, 3H), 1.68 (s, 3H), 1.60 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz)δ 208.9, 132.9, 122.8, 43.5, 29.9, 25.7, 22.1, 17.7
IR (neat, cm⁻¹)2970, 2915, 1715 (C=O), 1670, 1450, 1360, 1160
Table 3: Spectroscopic Data for this compound
SpectroscopyData
¹H NMR (CDCl₃, 400 MHz)δ 5.12 (t, J=7.1 Hz, 1H), 3.81 (m, 1H), 2.10-1.95 (m, 2H), 1.68 (s, 3H), 1.60 (s, 3H), 1.58-1.45 (m, 2H), 1.20 (d, J=6.2 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz)δ 132.0, 124.2, 67.8, 38.7, 25.7, 23.4, 22.8, 17.7
IR (neat, cm⁻¹)3350 (O-H), 2965, 2920, 1670, 1450, 1375, 1120, 1065

Experimental Protocols

Synthesis of this compound via Sodium Borohydride Reduction

This protocol is adapted from established procedures for the reduction of α,β-unsaturated ketones.

Materials:

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-methyl-5-hepten-2-one (10.0 g, 79.2 mmol) in methanol (100 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: While stirring, slowly add sodium borohydride (4.49 g, 118.8 mmol) portion-wise over 30 minutes. Maintain the temperature at 0 °C during the addition. Hydrogen gas evolution will be observed; ensure adequate ventilation.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.

  • Quenching: Once the reaction is complete (disappearance of the starting material spot on TLC), carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 9:1 hexane:ethyl acetate) to afford pure this compound.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy and compare the data with the reference spectra. A typical yield for this type of reduction is in the range of 80-95%.

Mandatory Visualization

Synthesis_Workflow Start 6-Methyl-5-hepten-2-one in Methanol Reduction Addition of NaBH4 at 0 °C Start->Reduction Stirring Stirring at 0 °C to Room Temperature Reduction->Stirring Quenching Quenching with sat. NH4Cl Stirring->Quenching Workup Extraction with CH2Cl2 and Brine Wash Quenching->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Enantioselective Synthesis of 6-Methyl-5-hepten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-5-hepten-2-ol (B124558), commonly known as sulcatol, is a chiral alcohol that serves as an aggregation pheromone for several species of ambrosia beetles. The stereochemistry of sulcatol is crucial for its biological activity, with different enantiomers often eliciting different behavioral responses in insects. Consequently, the development of efficient and highly selective methods for the synthesis of enantiopure (R)- and (S)-sulcatol is of significant interest for applications in integrated pest management, as well as for its use as a chiral building block in the synthesis of other complex molecules. This document provides detailed protocols and data for the enantioselective synthesis of this compound, with a primary focus on enzymatic kinetic resolution, a highly effective and green method for obtaining enantiomerically pure sulcatol.

Methods for Enantioselective Synthesis

Several strategies have been developed for the enantioselective synthesis of this compound. The main approaches include:

  • Enzymatic Kinetic Resolution (EKR): This method utilizes enzymes, typically lipases, to selectively acylate one enantiomer of a racemic mixture of sulcatol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

  • Asymmetric Reduction of 6-Methyl-5-hepten-2-one (B42903): The prochiral ketone, 6-methyl-5-hepten-2-one (sulcatone), can be enantioselectively reduced to the corresponding alcohol using chiral catalysts or reagents.

  • Chiral Pool Synthesis: This approach involves the use of readily available enantiopure starting materials from nature, such as amino acids, to construct the chiral center of sulcatol. For instance, both enantiomers of sulcatol have been synthesized from glutamic acid.

  • Asymmetric Conjugate Addition: A multi-step synthesis involving a stereoselective conjugate addition of a chiral lithium amide to an α,β-unsaturated ester has also been reported for the synthesis of (R)-sulcatol.[1]

This document will focus on the detailed protocol for the highly efficient enzymatic kinetic resolution of racemic this compound.

Data Presentation

The following table summarizes the quantitative data for the enzymatic kinetic resolution of racemic this compound using Novozym 435.

MethodCatalyst/EnzymeAcyl DonorSolventProduct(s)Enantiomeric Excess (ee)ConversionReference
Enzymatic Kinetic ResolutionNovozym 435Vinyl Acetate (B1210297)Hexane(R)-6-methyl-5-hepten-2-yl acetate & (S)-6-methyl-5-hepten-2-ol98% for both enantiomers~50%[2]

Experimental Protocols

Enzymatic Kinetic Resolution of Racemic this compound

This protocol describes the lipase-catalyzed kinetic resolution of racemic this compound to produce both enantiomers with high enantiomeric purity.[2]

Materials:

  • Racemic this compound

  • Novozym 435 (immobilized Candida antarctica lipase (B570770) B)

  • Vinyl acetate

  • Hexane (anhydrous)

  • Standard laboratory glassware and purification equipment (magnetic stirrer, reaction vessel, rotary evaporator, column chromatography setup)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stir bar, dissolve racemic this compound in anhydrous hexane.

  • Addition of Reagents: To this solution, add vinyl acetate as the acylating agent.

  • Enzyme Addition: Add Novozym 435 to the reaction mixture. The enzyme loading should be optimized but is typically in the range of 10-20% by weight of the substrate.

  • Reaction Monitoring: The reaction is stirred at room temperature. The progress of the reaction should be monitored by a suitable analytical technique (e.g., chiral GC or HPLC) to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed acetate.

  • Reaction Termination: The reaction should be stopped when approximately 50% conversion is reached to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.

  • Work-up:

    • Filter off the immobilized enzyme (Novozym 435). The enzyme can be washed with fresh solvent, dried, and potentially reused.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess vinyl acetate.

  • Purification:

    • The resulting mixture of (R)-6-methyl-5-hepten-2-yl acetate and (S)-6-methyl-5-hepten-2-ol can be separated by column chromatography on silica (B1680970) gel.

Obtaining (R)-6-methyl-5-hepten-2-ol:

The (R)-enantiomer of the alcohol can be obtained by the hydrolysis of the separated (R)-6-methyl-5-hepten-2-yl acetate. This can be achieved using standard methods, such as treatment with a base (e.g., sodium hydroxide (B78521) in methanol/water) or a reducing agent like lithium aluminum hydride (LiAlH₄).[2]

Mandatory Visualization

Enantioselective_Synthesis_Workflow cluster_start Starting Material cluster_reaction Enzymatic Kinetic Resolution cluster_separation Separation & Purification cluster_products Enantiopure Products racemic_sulcatol Racemic this compound reaction Reaction Vessel Hexane, Room Temperature racemic_sulcatol->reaction filtration Filtration reaction->filtration novozym Novozym 435 novozym->reaction vinyl_acetate Vinyl Acetate vinyl_acetate->reaction evaporation Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography s_sulcatol (S)-6-Methyl-5-hepten-2-ol chromatography->s_sulcatol r_acetate (R)-6-Methyl-5-hepten-2-yl Acetate chromatography->r_acetate

Caption: Workflow for the enzymatic kinetic resolution of racemic this compound.

References

Application Notes and Protocols for the Purification of 6-Methyl-5-hepten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-5-hepten-2-ol (B124558), also known as sulcatol, is a naturally occurring terpene alcohol. It is a key component in the aggregation pheromone of the ambrosia beetle, an insect pest of significant concern in the timber industry. As a semiochemical, the synthesis and purification of sulcatol are of great interest for pest management strategies. Furthermore, its chiral nature and functional groups make it a valuable building block in organic synthesis. This document provides detailed application notes and protocols for the purification of this compound using common laboratory techniques, including fractional distillation, silica (B1680970) gel column chromatography, and liquid-liquid extraction.

Physical Properties of this compound

A summary of the key physical properties of this compound is provided in the table below. This information is crucial for the selection and optimization of purification methods.

PropertyValue
Molecular FormulaC₈H₁₆O
Molecular Weight128.21 g/mol
Boiling Point78 °C at 14 mmHg
Density0.844 g/mL at 25 °C
Refractive Indexn20/D 1.448
SolubilityVery slightly soluble in water; soluble in alcohol and oils.[1]

Purification Techniques: A Comparative Overview

The choice of purification technique depends on the nature of the impurities, the desired purity of the final product, and the scale of the purification. Below is a comparative summary of the most effective methods for purifying this compound.

TechniquePrincipleTypical PurityThroughputKey Considerations
Fractional Distillation Separation based on differences in boiling points under reduced pressure.>95%HighSuitable for removing impurities with significantly different boiling points. Requires careful control of pressure and temperature.
Silica Gel Column Chromatography Separation based on differential adsorption of components onto a stationary phase.>99%Low to MediumExcellent for removing polar and non-polar impurities. Requires optimization of the mobile phase.
Liquid-Liquid Extraction Separation based on differential solubility of the compound in two immiscible liquid phases.VariableHighPrimarily used for initial workup to remove water-soluble or acid/base-labile impurities.

Experimental Protocols

Fractional Distillation under Reduced Pressure

Fractional distillation is a highly effective method for purifying this compound, especially for larger quantities, by separating it from impurities with different boiling points. Operating under reduced pressure is crucial to prevent thermal decomposition of this allylic alcohol.

Objective: To purify crude this compound to >95% purity.

Materials and Equipment:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and receiving flask

  • Thermometer and adapter

  • Vacuum pump and vacuum trap

  • Heating mantle with stirrer

  • Cold water circulator for condenser

  • Crude this compound

Protocol:

  • Apparatus Setup: Assemble the fractional distillation apparatus as shown in the workflow diagram. Ensure all glass joints are properly sealed with vacuum grease.

  • Sample Loading: Charge the round-bottom flask with the crude this compound and a magnetic stir bar.

  • Vacuum Application: Gradually apply vacuum to the system. A pressure of approximately 14 mmHg is recommended.

  • Heating: Begin heating the flask gently with the heating mantle while stirring.

  • Fraction Collection: Monitor the temperature at the distillation head. The vapor temperature should stabilize near the boiling point of this compound at the applied pressure (approximately 78 °C at 14 mmHg).

  • Isolation: Collect the fraction that distills over at a constant temperature. Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

  • Analysis: Analyze the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS).

Expected Outcome: This protocol is expected to yield this compound with a purity of >95%.

Fractional_Distillation_Workflow start Start: Crude This compound setup Assemble Fractional Distillation Apparatus start->setup load Load Sample into Round-Bottom Flask setup->load vacuum Apply Vacuum (~14 mmHg) load->vacuum heat Heat Gently with Stirring vacuum->heat collect Collect Distillate at ~78 °C heat->collect analyze Analyze Purity by GC-MS collect->analyze end End: Purified This compound (>95% Purity) analyze->end

Fractional Distillation Workflow
Silica Gel Column Chromatography

Column chromatography is a powerful technique for achieving high purity of this compound by separating it from closely related impurities.

Objective: To purify crude this compound to >99% purity.

Materials and Equipment:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Eluent solvents (e.g., petroleum ether, ethyl acetate)

  • Crude this compound

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp or staining solution for visualization

Protocol:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., petroleum ether). Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with the starting solvent. A gradient elution is recommended for optimal separation. Start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent. A suggested gradient is from 100% petroleum ether to a mixture of petroleum ether and ethyl acetate (B1210297) (e.g., starting with 2.5% ethyl acetate and increasing to 7.5%).

  • Fraction Collection: Collect fractions of a suitable volume in separate tubes.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions.

  • Pooling and Concentration: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Confirm the purity of the final product by GC-MS.

Expected Outcome: This protocol can yield this compound with a purity exceeding 99%.

Column_Chromatography_Workflow start Start: Crude This compound pack Pack Silica Gel Column start->pack load Load Sample pack->load elute Elute with Gradient (Petroleum Ether -> Pet. Ether/EtOAc) load->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor pool Pool Pure Fractions & Concentrate monitor->pool analyze Analyze Purity by GC-MS pool->analyze end End: Purified This compound (>99% Purity) analyze->end

Column Chromatography Workflow
Liquid-Liquid Extraction

Liquid-liquid extraction is an essential workup step in the synthesis of this compound to remove inorganic salts, and acidic or basic byproducts.

Objective: To perform an initial purification of the crude reaction mixture containing this compound.

Materials and Equipment:

  • Separatory funnel

  • Crude reaction mixture containing this compound in an organic solvent

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Erlenmeyer flasks

  • Rotary evaporator

Protocol:

  • Aqueous Wash: Transfer the crude reaction mixture to a separatory funnel. Add an equal volume of deionized water and shake gently, venting frequently to release any pressure. Allow the layers to separate and discard the aqueous layer.[2]

  • Bicarbonate Wash: Wash the organic layer with saturated sodium bicarbonate solution to neutralize and remove any acidic impurities. Again, separate and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with brine to remove the bulk of the dissolved water. Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous magnesium sulfate or sodium sulfate to remove residual water. Swirl the flask and let it stand for 10-15 minutes.

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the partially purified this compound.

  • Further Purification: The product obtained from this procedure typically requires further purification by distillation or chromatography.

Expected Outcome: This protocol provides a crude product with most water-soluble and acidic/basic impurities removed, suitable for subsequent high-resolution purification.

Liquid_Liquid_Extraction_Workflow start Start: Crude Reaction Mixture wash_water Wash with Deionized Water start->wash_water wash_bicarb Wash with Saturated NaHCO₃ Solution wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer (e.g., MgSO₄) wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate end End: Partially Purified This compound filter_concentrate->end

Liquid-Liquid Extraction Workflow

Purity Analysis

The purity of this compound after each purification step should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS Parameters (Example):

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium

  • Injection Mode: Split

  • Oven Program: 50 °C (2 min hold), then ramp to 250 °C at 10 °C/min, hold for 5 min

  • MS Detector: Electron Ionization (EI) at 70 eV

This analytical method will allow for the identification of this compound and the quantification of any remaining impurities.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the purification of this compound. The choice of method will be dictated by the specific requirements of the research or development project. For high-throughput initial purification, liquid-liquid extraction followed by fractional distillation is recommended. For achieving the highest purity, especially for analytical standards or sensitive biological assays, silica gel column chromatography is the preferred method. Careful execution of these protocols and diligent analysis of the resulting product will ensure the successful isolation of high-purity this compound for its various applications.

References

Application Notes and Protocols for the Quantification of 6-Methyl-5-hepten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Methyl-5-hepten-2-ol (B124558), also known as sulcatol, is a naturally occurring chiral alcohol. It serves as a pheromone for several insect species, making its quantification crucial in ecological studies and pest management research. Furthermore, its presence as a volatile flavor and fragrance compound necessitates accurate analytical methods for quality control in the food and cosmetics industries. These application notes provide detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), tailored for researchers, scientists, and drug development professionals.

Method 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a highly sensitive and selective technique ideal for the analysis of volatile compounds like this compound. The method described below is suitable for the quantification of sulcatol in various matrices, including insect secretions and plant volatile extracts. Given the chiral nature of sulcatol, a chiral GC column is recommended for the separation of its enantiomers.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed for the extraction of this compound from an aqueous matrix.

  • Reagents and Materials:

    • Sample containing this compound

    • Dichloromethane (DCM), HPLC grade

    • Anhydrous sodium sulfate (B86663)

    • Glass vials with PTFE-lined septa

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • To 1 mL of the aqueous sample in a glass vial, add 500 µL of dichloromethane.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

    • Centrifuge the sample at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the lower organic layer (dichloromethane) to a clean glass vial.

    • Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

    • Transfer the dried organic extract to a new vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A chiral capillary column, such as a cyclodextrin-based column (e.g., Rt-βDEXsm), is recommended for enantiomeric separation.[1]

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium at a constant flow rate.

Table 1: GC-MS Instrumental Parameters

ParameterValue
GC System Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Oven Temperature Program Initial temp 60°C, hold for 2 min, ramp at 5°C/min to 180°C, hold for 5 min
Carrier Gas Helium
Flow Rate 1.0 mL/min
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-200
Acquisition Mode Selected Ion Monitoring (SIM) for quantification

3. Data Analysis and Quantification

  • Quantification: Based on the peak area of a characteristic ion of this compound (e.g., m/z 110, 95, 69) in SIM mode.

  • Calibration: A calibration curve is constructed by analyzing a series of standard solutions of this compound of known concentrations.

Table 2: Representative Quantitative Data for GC-MS Method

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Recovery 90-105%
Precision (%RSD) < 10%

Note: These values are representative and should be determined for each specific application and laboratory.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample LLE Liquid-Liquid Extraction (Dichloromethane) Sample->LLE Dry Drying with Na2SO4 LLE->Dry Extract Final Extract Dry->Extract Inject Injection (1 µL) Extract->Inject GC GC Separation (Chiral Column) Inject->GC MS MS Detection (EI) GC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound by GC-MS.

Method 2: Quantification of this compound by HPLC-UV with Pre-column Derivatization

For non-volatile or thermally labile compounds, HPLC is a suitable alternative to GC. Since this compound lacks a strong chromophore, derivatization is necessary for sensitive UV detection. This protocol describes a method using p-nitrobenzoyl chloride as the derivatizing agent.

Experimental Protocol: HPLC-UV Analysis

1. Sample Preparation and Derivatization

This protocol is for the derivatization of this compound in a prepared sample extract.

  • Reagents and Materials:

    • Sample extract containing this compound (in a suitable aprotic solvent like acetonitrile)

    • p-Nitrobenzoyl chloride

    • Pyridine

    • Acetonitrile (B52724) (ACN), HPLC grade

    • Water, HPLC grade

    • Heating block or water bath

  • Procedure:

    • Evaporate the solvent from the sample extract under a gentle stream of nitrogen.

    • To the dried residue, add 100 µL of a 10 mg/mL solution of p-nitrobenzoyl chloride in acetonitrile and 50 µL of pyridine.

    • Seal the vial and heat at 60 °C for 30 minutes.

    • After cooling to room temperature, evaporate the solvent under nitrogen.

    • Reconstitute the residue in 1 mL of the HPLC mobile phase for analysis.

2. HPLC-UV Instrumentation and Conditions

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column.

Table 3: HPLC-UV Instrumental Parameters

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Detector
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: 70% Acetonitrile, 30% Water
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 20 µL

3. Data Analysis and Quantification

  • Quantification: Based on the peak area of the derivatized this compound.

  • Calibration: A calibration curve is constructed by derivatizing and analyzing a series of standard solutions of this compound of known concentrations.

Table 4: Representative Quantitative Data for HPLC-UV Method

ParameterResult
Linearity (r²) > 0.99
Limit of Detection (LOD) 1 ng/mL
Limit of Quantification (LOQ) 5 ng/mL
Recovery 85-110%
Precision (%RSD) < 15%

Note: These values are representative and should be determined for each specific application and laboratory.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Extract Drydown1 Evaporation Sample->Drydown1 Deriv Derivatization with p-Nitrobenzoyl Chloride Drydown1->Deriv Drydown2 Evaporation Deriv->Drydown2 Reconstitute Reconstitution Drydown2->Reconstitute Inject Injection (20 µL) Reconstitute->Inject HPLC HPLC Separation (C18 Column) Inject->HPLC UV UV Detection (254 nm) HPLC->UV Data Data Acquisition UV->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

Logical Relationship: Method Selection

The choice between GC-MS and HPLC-UV for the quantification of this compound depends on several factors, including the sample matrix, the required sensitivity, and the availability of instrumentation.

Method_Selection cluster_considerations Key Considerations cluster_methods Analytical Methods Analyte This compound Quantification Volatility Analyte Volatility Analyte->Volatility Matrix Sample Matrix Complexity Analyte->Matrix Sensitivity Required Sensitivity Analyte->Sensitivity Chirality Chiral Separation Needed? Analyte->Chirality GCMS GC-MS Volatility->GCMS High HPLC HPLC-UV with Derivatization Volatility->HPLC Low/Thermally Labile Matrix->GCMS Volatile Matrix Matrix->HPLC Non-volatile Matrix Sensitivity->GCMS High Sensitivity->HPLC Moderate Chirality->GCMS Yes Chirality->HPLC No (unless chiral column used)

Caption: Decision tree for selecting an analytical method for this compound.

References

Application Notes and Protocols for the GC-MS Analysis of 6-Methyl-5-hepten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-5-hepten-2-ol (B124558), also known as sulcatol, is a naturally occurring terpene alcohol.[1][2] It serves as an aggregation pheromone for several ambrosia beetle species, including Gnathotrichus sulcatus and Gnathotrichus materiarius.[3][4] Its analysis is crucial in chemical ecology for pest management strategies, as well as in the fragrance and flavor industries. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the identification and quantification of volatile compounds like this compound due to its high sensitivity and specificity.[5]

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of this compound using GC-MS.

Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₁₆O
Molecular Weight128.21 g/mol [1]
CAS Number1569-60-4[1]
IUPAC Name6-methylhept-5-en-2-ol[1]

Quantitative Data

The mass spectrum of this compound is characterized by several key fragment ions that are essential for its identification and quantification. The following table summarizes the most significant ions observed in the electron ionization (EI) mass spectrum.

Table 1: Characteristic Mass Spectral Data for this compound

m/z (Mass-to-Charge Ratio)Relative Abundance (%)Proposed Fragment Ion
43100[C₃H₇]⁺
4585[C₂H₅O]⁺
5575[C₄H₇]⁺
6960[C₅H₉]⁺
8340[C₆H₁₁]⁺
11020[M-H₂O]⁺
1285[M]⁺ (Molecular Ion)

Data extracted from the NIST Mass Spectrometry Data Center. The relative abundances are approximate and may vary slightly depending on the instrument and analytical conditions.

For quantitative analysis, a calibration curve should be established by analyzing a series of standard solutions of this compound of known concentrations. The peak area of a characteristic ion (e.g., m/z 45 or 69) is then plotted against the concentration.

Table 2: Method Validation Parameters (Illustrative Example)

While a specific validated method for this compound was not found in the provided search results, the following table illustrates typical validation parameters for the GC-MS analysis of a structurally similar volatile compound, 6-methyl-5-hepten-2-one.[6] These values can serve as a benchmark for the development and validation of a quantitative method for this compound.

ParameterIllustrative Value
Linearity (R²)> 0.99
Limit of Detection (LOD)< 100 ng/mL[6]
Limit of Quantitation (LOQ)< 100 ng/mL[6]
Precision (RSD%)< 15%
Accuracy/Recovery (%)85 - 115%

Experimental Protocols

The following protocols describe the sample preparation and GC-MS analysis of this compound. The choice of sample preparation method will depend on the sample matrix.

Protocol 1: Liquid-Liquid Extraction (LLE) for Liquid Samples

This protocol is suitable for extracting this compound from aqueous samples.

Materials:

  • Sample containing this compound

  • Hexane (B92381) or Dichloromethane (GC grade)

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Glass vials with PTFE-lined septa

  • Pipettes and bulbs

  • Vortex mixer

  • Nitrogen evaporator (optional)

Procedure:

  • Place a known volume of the liquid sample into a separatory funnel.

  • Add an equal volume of hexane or dichloromethane.

  • Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate.

  • Drain the organic layer (bottom layer for dichloromethane, top layer for hexane) into a clean flask.

  • Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.

  • If necessary, concentrate the extract to a smaller volume under a gentle stream of nitrogen.

  • Transfer the final extract to a GC vial for analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Solid or Liquid Samples

HS-SPME is a solvent-free technique ideal for volatile and semi-volatile compounds.

Materials:

  • Sample containing this compound

  • Headspace vials (10 or 20 mL) with magnetic crimp caps (B75204) and PTFE/silicone septa

  • SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

  • Heating block or water bath with agitator

  • GC-MS system with a SPME-compatible injection port

Procedure:

  • Place a known amount of the solid or liquid sample into a headspace vial.

  • Seal the vial with a crimp cap.

  • Place the vial in a heating block or water bath set to a temperature that encourages volatilization without degrading the sample (e.g., 60-80°C).

  • Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 15-30 minutes) with agitation.

  • Retract the fiber into the needle and immediately introduce it into the hot GC injector for thermal desorption.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of terpene alcohols. Optimization may be required for specific instrumentation and applications.

Table 3: Recommended GC-MS Parameters

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium (99.999% purity)
Flow Rate1.0 - 1.5 mL/min (constant flow mode)
Inlet Temperature250 °C
Injection ModeSplitless or Split (e.g., 20:1)
Injection Volume1 µL (for liquid injections)
Oven Temperature ProgramInitial temperature: 50°C, hold for 2 minRamp to 150°C at 5°C/minRamp to 250°C at 15°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature280 °C
Mass Scan Rangem/z 40 - 300
Acquisition ModeFull Scan (for qualitative analysis)Selected Ion Monitoring (SIM) (for quantitative analysis, monitoring ions such as m/z 45, 69)

Data Analysis

Qualitative Analysis: The identification of this compound is achieved by comparing the acquired mass spectrum with a reference spectrum from a spectral library, such as the NIST/EPA/NIH Mass Spectral Library. The retention index, calculated from the analysis of a series of n-alkanes under the same chromatographic conditions, can also be used for confirmation.[7]

Quantitative Analysis: For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion of this compound against the corresponding concentration of the standards. The concentration of the analyte in unknown samples is then determined by interpolating their peak areas on the calibration curve.

Visualizations

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample LLE Liquid-Liquid Extraction Sample->LLE Liquid Sample HS_SPME Headspace SPME Sample->HS_SPME Solid/Liquid Sample GC_Vial GC Vial LLE->GC_Vial GC_MS GC-MS System HS_SPME->GC_MS Thermal Desorption GC_Vial->GC_MS Injection Data Raw Data GC_MS->Data Qual_Quant Qualitative & Quantitative Analysis Data->Qual_Quant Report Final Report Qual_Quant->Report Data_Analysis_Logic cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis Acquired_Data Acquired GC-MS Data (Chromatogram & Spectra) Library_Match Mass Spectral Library Match (NIST) Acquired_Data->Library_Match RI_Compare Retention Index Comparison Acquired_Data->RI_Compare Peak_Integration Peak Area Integration (SIM) Acquired_Data->Peak_Integration Identification Positive Identification Library_Match->Identification RI_Compare->Identification Calibration_Curve Calibration Curve (Standard Solutions) Quantification Concentration Determination Calibration_Curve->Quantification Peak_Integration->Quantification

References

Application Notes and Protocols for the Chiral Resolution of 6-Methyl-5-hepten-2-ol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the chiral resolution of 6-methyl-5-hepten-2-ol (B124558) enantiomers, targeting researchers, scientists, and professionals in drug development. The primary method detailed is an efficient enzymatic kinetic resolution using immobilized Candida antarctica lipase (B570770) B (Novozym 435). Additionally, a protocol for the analysis of enantiomeric excess (% e.e.) via chiral gas chromatography is provided. All quantitative data is summarized for clarity, and experimental workflows are illustrated using diagrams.

Introduction

This compound is a chiral secondary alcohol. The stereochemistry of this molecule is of interest in various fields, including the synthesis of natural products and pharmaceuticals. The ability to isolate or synthesize enantiomerically pure forms of such chiral building blocks is often a critical step in the development of new chemical entities. Kinetic resolution, particularly using enzymatic catalysts, offers a highly selective and environmentally benign approach to separate racemic mixtures.[1] This application note focuses on the lipase-catalyzed acetylation of racemic this compound.

Enzymatic Kinetic Resolution

The kinetic resolution of racemic this compound is achieved through the enantioselective acetylation catalyzed by Novozym 435. In this process, the lipase preferentially acetylates one enantiomer, leaving the other enantiomer as the unreacted alcohol. At approximately 50% conversion, both the resulting ester and the remaining alcohol can be obtained with high enantiomeric purity.

Quantitative Data Summary

The following table summarizes the expected results from the enzymatic kinetic resolution of racemic this compound.

Parameter(R)-6-Methyl-5-hepten-2-yl acetate (B1210297)(S)-6-Methyl-5-hepten-2-ol
Enantiomeric Excess (% e.e.) 98%98%
Conversion ~50%~50% (unreacted)
Specific Rotation Not available+18.1° (neat)[2][3]
Experimental Protocol: Enzymatic Resolution

This protocol is adapted from established procedures for the kinetic resolution of secondary alcohols using Novozym 435.[1][4]

Materials:

  • Racemic this compound

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate (acyl donor)

  • Hexane (B92381) (solvent)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., round-bottom flask with a stopper)

  • Silica (B1680970) gel for column chromatography

  • Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a clean, dry reaction vessel, add racemic this compound (1.0 equivalent).

  • Add hexane to dissolve the substrate (concentration typically 0.1-0.5 M).

  • Add Novozym 435 (typically 10-50 mg per mmol of substrate).

  • Add vinyl acetate (1.0-1.5 equivalents).

  • Seal the vessel and stir the mixture at room temperature (approximately 25°C).

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 1-2 hours) and analyzing them by chiral GC to determine the enantiomeric excess of the substrate and product, and the conversion.

  • Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting mixture of (R)-6-methyl-5-hepten-2-yl acetate and (S)-6-methyl-5-hepten-2-ol can be separated by silica gel column chromatography.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Workup & Purification cluster_products Resolved Products racemate Racemic this compound reaction Stir at Room Temperature (~50% Conversion) racemate->reaction solvent Hexane solvent->reaction enzyme Novozym 435 enzyme->reaction acyl_donor Vinyl Acetate acyl_donor->reaction filtration Filter to remove enzyme reaction->filtration evaporation Solvent Evaporation filtration->evaporation chromatography Silica Gel Chromatography evaporation->chromatography s_alcohol (S)-6-methyl-5-hepten-2-ol (>98% ee) chromatography->s_alcohol r_acetate (R)-6-methyl-5-hepten-2-yl acetate (>98% ee) chromatography->r_acetate

Caption: Workflow for the enzymatic kinetic resolution of this compound.

Chiral Gas Chromatography (GC) Analysis

To determine the enantiomeric excess of the alcohol and the acetylated product, chiral gas chromatography is the analytical method of choice. A cyclodextrin-based chiral stationary phase is typically effective for the separation of such enantiomers.

Analytical Protocol: Chiral GC

Instrumentation and Columns:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Chiral capillary column (e.g., HP-chiral-20B or similar beta-cyclodextrin (B164692) phase).

Typical GC Conditions:

ParameterValue
Column HP-chiral-20B (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium or Hydrogen
Inlet Temperature 250°C
Detector Temperature 300°C
Oven Program 40°C (hold 5 min), then ramp at 1-2°C/min to 130°C, then at 2°C/min to 200°C (hold 3 min)
Injection Volume 1 µL (split injection, e.g., 100:1)

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture or the purified product in a suitable solvent (e.g., hexane or ethyl acetate).

  • For the acetylated product, it may be necessary to hydrolyze it back to the alcohol for analysis on some chiral columns, or to develop a separate method for the acetate.

Logical Diagram for Enantiomeric Excess Determination

G start Aliquot from Reaction Mixture gc Chiral GC Analysis start->gc chromatogram Chromatogram with Separated Enantiomer Peaks gc->chromatogram integration Peak Area Integration chromatogram->integration calculation Calculate % e.e. and % Conversion integration->calculation result Quantitative Results calculation->result

Caption: Process for determining enantiomeric excess using chiral GC.

Conclusion

The enzymatic kinetic resolution of this compound using Novozym 435 provides an effective method for obtaining both the (R)- and (S)-enantiomers in high enantiomeric purity.[1] The protocol is straightforward and utilizes a commercially available, robust biocatalyst. The progress of the resolution and the purity of the final products can be accurately determined using chiral gas chromatography. This methodology is a valuable tool for researchers and professionals requiring access to enantiopure this compound for their synthetic applications.

References

Application Notes and Protocols for 6-Methyl-5-hepten-2-ol in Insect Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-5-hepten-2-ol (B124558), also known as sulcatol, is a naturally occurring chiral alcohol that functions as an aggregation pheromone for several species of ambrosia beetles (Coleoptera: Curculionidae: Scolytinae), which are significant pests of timber and horticultural crops. This document provides detailed application notes and experimental protocols for the use of this compound in insect pest management research, focusing on its role as a semiochemical for monitoring and potentially controlling ambrosia beetle populations.

Chemical Properties

PropertyValue
IUPAC Name 6-methylhept-5-en-2-ol
Common Name Sulcatol
CAS Number 1569-60-4
Molecular Formula C₈H₁₆O
Molecular Weight 128.21 g/mol
Chirality Exists as (R)-(-) and (S)-(+) enantiomers

Role in Insect Pest Management

This compound is primarily utilized as an attractant in traps for monitoring the presence, distribution, and flight phenology of ambrosia beetles. The enantiomeric composition of sulcatol is crucial for its activity, as different species respond to specific ratios of the (R) and (S) enantiomers. For instance, the ambrosia beetle Gnathotrichus sulcatus exhibits a synergistic response to a mixture of both enantiomers. While the naturally occurring pheromone is a 65:35 mixture of (S)-(+) and (R)-(-) enantiomers, studies have shown that a racemic mixture (50:50) can be even more attractive. In contrast, Gnathotrichus materiarius produces a pheromone with a 31:69 ratio of (S)-(+)- to (R)-(-)-sulcatol.[1][2] Ethanol (B145695) is often used as a synergist in traps, as it is a general attractant for many ambrosia beetle species, mimicking the odor of stressed or decaying host trees.[3][4]

Data Presentation

Table 1: Enantiomeric Specificity of this compound (Sulcatol) in Ambrosia Beetles

Insect SpeciesActive Enantiomer(s)Enantiomeric Ratio (S:R)Comments
Gnathotrichus sulcatus(S)-(+) and (R)-(-)65:35 (natural); Racemic (50:50) is highly attractiveSynergistic response to both enantiomers.[2]
Gnathotrichus retusus(S)-(+)99:1Primarily responds to the (S)-(+) enantiomer.[1]
Gnathotrichus materiarius(S)-(+) and (R)-(-)31:69Male-produced aggregation pheromone.[1]
Monarthrum mali(R)-(-)-Attracted to (R)-(-)-sulcatol; attraction is enhanced by ethanol.[4]

Table 2: Attraction of Non-Target and Predatory Insects to Sulcatol-Baited Traps

Insect SpeciesFamilyTrophic LevelAttractant Combination
Leptostylus asperatusCerambycidaeHerbivore(S)-(+)-sulcatol + Ethanol
Xylosandrus crassiusculusCurculionidae (Scolytinae)HerbivoreRacemic sulcatol + Ethanol (enhances attraction)
Coptodera aerataCarabidaePredatorRacemic sulcatol + Ethanol
Colydium lineolaZopheridaePredatorRacemic sulcatol + Ethanol
Madoniella dislocataCleridaePredatorRacemic sulcatol + Ethanol
Pyticeroides laticornisCleridaePredatorRacemic sulcatol + Ethanol

Note: Data synthesized from a study by Doll et al. (2020).[4]

Experimental Protocols

Protocol 1: Field Trapping of Ambrosia Beetles Using Sulcatol-Baited Traps

This protocol describes a general method for monitoring ambrosia beetle populations using traps baited with this compound and ethanol.

Materials:

  • Traps: Multi-funnel traps or bottle traps constructed from plastic bottles.

  • Lures: Commercially available slow-release lures of this compound (racemic or specific enantiomeric ratios) and ethanol. Alternatively, lures can be prepared by dispensing solutions onto a suitable substrate (e.g., cotton wicks) within a sealed container with a small opening.

  • Collection Fluid: Propylene glycol or a saline solution with a few drops of detergent to kill and preserve trapped insects.

  • Trap Placement: Traps should be hung from trees or stakes at a height of 1-1.5 meters above the ground. A minimum distance of 20 meters should be maintained between traps to avoid interference.

Procedure:

  • Trap Assembly: Assemble the multi-funnel or bottle traps according to the manufacturer's instructions.

  • Lure Placement: Place the this compound and ethanol lures inside the trap as per the manufacturer's recommendations. Ensure the release rate is appropriate for the target species and local conditions.

  • Collection Fluid: Add the collection fluid to the bottom container of the trap.

  • Trap Deployment: Hang the traps in the desired monitoring locations. Traps are often most effective when placed at the edges of forested areas or within orchards.

  • Monitoring: Check the traps weekly or bi-weekly. Collect the trapped insects, and replace the collection fluid and lures as needed.

  • Insect Identification: Identify and count the target ambrosia beetle species and any non-target or predatory insects.

Protocol 2: Electroantennography (EAG) Bioassay for Ambrosia Beetle Olfactory Response

This protocol provides a general methodology for assessing the olfactory response of ambrosia beetles to this compound using electroantennography.

Materials:

  • EAG System: Includes a high-impedance DC amplifier, micromanipulators, a stimulus delivery system, and data acquisition software.

  • Electrodes: Glass capillary electrodes filled with an appropriate electrolyte solution (e.g., 0.1 M KCl or Beadle-Ephrussi saline).

  • Insect Preparation: Live ambrosia beetles of the target species.

  • Stimulus Preparation:

    • Prepare serial dilutions of (R)-(-)-, (S)-(+)-, and racemic this compound in a high-purity solvent such as hexane (B92381) or paraffin (B1166041) oil.

    • Apply a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette.

    • Prepare a solvent-only control and a standard reference compound (e.g., a general green leaf volatile like (Z)-3-hexen-1-ol).

  • Humidified Airflow: A continuous stream of purified and humidified air directed over the antennal preparation.

Procedure:

  • Insect Immobilization: Immobilize a beetle using a method that does not damage the antennae (e.g., restraining in a pipette tip with the head exposed).

  • Antenna Excision: Carefully excise one antenna at its base using fine scissors.

  • Electrode Placement: Mount the excised antenna between the two glass capillary electrodes. The basal end of the antenna is connected to the reference electrode, and the distal tip is connected to the recording electrode. A small amount of conductive gel can be used to ensure good contact.

  • Signal Stabilization: Place the antennal preparation in the humidified airflow and allow the baseline signal to stabilize.

  • Stimulus Delivery: Deliver a puff of air (e.g., 1 mL over 0.5 seconds) through the Pasteur pipette containing the stimulus into the continuous airflow directed at the antenna.

  • Data Recording: Record the resulting depolarization of the antenna (the EAG response) using the data acquisition software.

  • Experimental Design: Present the different enantiomers and concentrations of this compound in a randomized order, with sufficient time between stimuli to allow the antenna to recover. The solvent control and reference standard should be presented periodically to account for any changes in antennal sensitivity over time.

  • Data Analysis: Measure the amplitude of the EAG responses (in millivolts) and normalize the responses to the solvent control and/or the reference standard.

Signaling Pathways and Experimental Workflows

Diagram 1: Generalized Insect Olfactory Signaling Pathway

Olfactory_Signaling_Pathway cluster_dendrite Olfactory Sensory Neuron Dendrite Odorant Odorant OBP OBP Odorant->OBP Binding OR/Orco Complex OR/Orco Complex OBP->OR/Orco Complex Delivery Ion Channel Ion Channel OR/Orco Complex->Ion Channel Ionotropic Activation G-protein G-protein OR/Orco Complex->G-protein Metabotropic Activation Depolarization Depolarization Ion Channel->Depolarization Second Messenger Cascade Second Messenger Cascade G-protein->Second Messenger Cascade Second Messenger Cascade->Ion Channel Modulation Action Potential Action Potential Depolarization->Action Potential Signal to Antennal Lobe Signal to Antennal Lobe Action Potential->Signal to Antennal Lobe

Caption: Generalized insect olfactory signal transduction pathway.

Diagram 2: Experimental Workflow for Field Trapping Bioassay

Field_Trapping_Workflow Trap_Selection Select Trap Type (e.g., Multi-funnel, Bottle) Experimental_Design Design Experiment (Randomized Block) Trap_Selection->Experimental_Design Lure_Preparation Prepare Lures (Sulcatol enantiomers, Ethanol) Lure_Preparation->Experimental_Design Trap_Deployment Deploy Traps in Field (Spacing, Height) Experimental_Design->Trap_Deployment Trap_Servicing Weekly/Bi-weekly Servicing (Collect insects, Replace lures/fluid) Trap_Deployment->Trap_Servicing Sample_Processing Sort and Identify Insects (Target, Non-target, Predators) Trap_Servicing->Sample_Processing Data_Analysis Analyze Catch Data (ANOVA, etc.) Sample_Processing->Data_Analysis Conclusion Draw Conclusions (Attractiveness, Specificity) Data_Analysis->Conclusion

Caption: Workflow for a field trapping bioassay.

Diagram 3: Experimental Workflow for Electroantennography (EAG) Bioassay

EAG_Workflow Stimulus_Prep Prepare Stimuli (Sulcatol dilutions, Controls) Signal_Acquisition Record Baseline and EAG Responses Stimulus_Prep->Signal_Acquisition Insect_Prep Immobilize Insect and Excise Antenna Antenna_Mount Mount Antenna on Electrodes Insect_Prep->Antenna_Mount Antenna_Mount->Signal_Acquisition Data_Normalization Normalize Responses (to control/standard) Signal_Acquisition->Data_Normalization Dose_Response_Analysis Analyze Dose-Response Relationship Data_Normalization->Dose_Response_Analysis Conclusion Determine Olfactory Sensitivity Dose_Response_Analysis->Conclusion

Caption: Workflow for an EAG bioassay.

References

Application Notes and Protocols: 6-Methyl-5-Hepten-2-Ol in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 6-methyl-5-hepten-2-ol (B124558), a versatile fragrance ingredient, and detail protocols for its evaluation and application in fragrance formulations.

1. Introduction

This compound is a secondary alcohol that serves as a valuable component in the fragrance and flavor industries.[1][2] Its unique olfactory profile and chemical properties make it a versatile ingredient in various consumer products, including perfumes, cosmetics, and household cleaners.[1][2] This document outlines its chemical and olfactory characteristics, provides quantitative data, and presents detailed experimental protocols for its application and evaluation.

2. Chemical and Olfactory Profile

  • Chemical Name: this compound

  • Synonyms: Methylheptenol, Sulcatol, Coriander heptenol[3][4][5]

  • CAS Number: 1569-60-4[6]

  • Molecular Formula: C8H16O[6]

  • Molecular Weight: 128.21 g/mol [6]

Olfactory Description: this compound possesses a complex and pleasant aroma characterized by fresh, green, and vegetative notes with creamy, waxy nuances.[7] Its scent profile is also described as having fruity, sweet, and oily characteristics with hints of coriander and citrus peel.[1][3] This multifaceted aroma makes it suitable for a wide range of fragrance applications, from enhancing green and leafy notes to adding a fresh lift to floral and citrus compositions.[4][7]

3. Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValueReference
Appearance Colorless liquid[2]
Purity ≥95% (typical)[7]
Specific Gravity 0.848 to 0.854 @ 25°C[3]
Refractive Index 1.447 to 1.453 @ 20°C[3]
Flash Point 67.78 °C (154.00 °F) TCC[3]
Solubility Very slightly soluble in water; soluble in alcohol and oils.[4]

Table 2: Olfactory and Application Data

ParameterValue/DescriptionReference
Odor Type Green, fruity, sweet, oily, coriander, citrus[3][7]
Recommended Usage Level Up to 1.00% in fragrance concentrate[3]
Applications Perfumes, cosmetics, flavorings, personal care products, household cleaners[1][2]
IFRA Compliance Follows IFRA guidelines[7]

4. Experimental Protocols

The following protocols are designed for the systematic evaluation of this compound in fragrance formulations.

4.1. Protocol 1: Olfactory Evaluation in a Fragrance Base

Objective: To assess the olfactory characteristics and performance of this compound at various concentrations in a standardized fragrance base.

Materials:

  • This compound (≥95% purity)

  • Standard fragrance base (e.g., a simple floral or citrus accord)

  • Ethanol (B145695) (perfumer's grade)

  • Glass beakers and stirring rods

  • Digital scale (accurate to 0.001g)

  • Smelling strips

  • Panel of trained olfactory evaluators

Procedure:

  • Preparation of Dilutions: Prepare a series of dilutions of this compound in ethanol (e.g., 10%, 5%, 1%, 0.5%, and 0.1% by weight).

  • Incorporation into Fragrance Base: Create a series of fragrance samples by adding the different dilutions of this compound to the standard fragrance base at a concentration of 5% of the total fragrance concentrate. Prepare a control sample with only the fragrance base and ethanol.

  • Maturation: Allow the samples to mature for at least 48 hours in a cool, dark place.

  • Olfactory Evaluation:

    • Dip smelling strips into each sample.

    • Present the smelling strips to the panel of evaluators in a randomized and blind manner.

    • Evaluators should assess the following parameters at different time intervals (initial, 1 hour, 4 hours, 24 hours):

      • Odor Intensity: On a scale of 1 (very weak) to 10 (very strong).

      • Odor Description: Detailed description of the perceived scent.

      • Impact on the Base: How this compound modifies the character of the fragrance base.

      • Substantivity: The persistence of the odor over time.

  • Data Analysis: Compile and analyze the data from the evaluation panel to determine the optimal concentration of this compound for the desired olfactory effect.

Olfactory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis A Prepare Dilutions of This compound B Incorporate into Fragrance Base A->B D Mature Samples (48h) B->D C Prepare Control Sample C->D E Dip Smelling Strips D->E F Blind Evaluation by Panel E->F G Assess Odor Intensity, Description, Impact, and Substantivity F->G H Compile and Analyze Data G->H I Determine Optimal Concentration H->I

Caption: Workflow for the olfactory evaluation of this compound.

4.2. Protocol 2: Stability Testing in a Consumer Product Base

Objective: To evaluate the chemical stability and olfactory integrity of this compound in a representative consumer product base (e.g., lotion, soap) under various storage conditions.

Materials:

  • Fragrance concentrate containing a known concentration of this compound.

  • Consumer product base (e.g., unfragranced lotion or soap base).

  • Environmental chambers (for controlled temperature and humidity).

  • Amber glass containers.

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment.

  • Panel of trained olfactory evaluators.

Procedure:

  • Sample Preparation: Incorporate the fragrance concentrate containing this compound into the consumer product base at a typical usage level (e.g., 0.5% - 2%). Homogenize the mixture thoroughly.

  • Storage Conditions:

    • Divide the samples into amber glass containers.

    • Store the containers under the following conditions for a period of 12 weeks:

      • Condition A (Accelerated): 40°C / 75% RH (Relative Humidity).

      • Condition B (Room Temperature): 25°C / 60% RH.

      • Condition C (Control): 4°C (refrigerated).

  • Analysis Schedule: Analyze the samples at baseline (T=0) and at regular intervals (e.g., T=2, 4, 8, and 12 weeks).

  • Chemical Analysis (GC-MS):

    • Extract an aliquot of the sample.

    • Analyze the extract using GC-MS to quantify the concentration of this compound.

    • Monitor for the appearance of any degradation products.

  • Olfactory Analysis:

    • A panel of trained evaluators should assess the odor of the samples at each time point.

    • Evaluators should note any changes in odor profile, intensity, or the emergence of off-notes.

  • Data Interpretation: Compare the chemical and olfactory data over time and across different storage conditions to assess the stability of this compound in the product base.

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions (12 Weeks) cluster_analysis Analysis (T=0, 2, 4, 8, 12 weeks) A Incorporate Fragrance into Product Base B Homogenize Mixture A->B C Accelerated (40°C / 75% RH) B->C D Room Temp (25°C / 60% RH) B->D E Control (4°C) B->E F Chemical Analysis (GC-MS) C->F G Olfactory Analysis C->G D->F D->G E->F E->G H Data Interpretation and Stability Assessment F->H G->H

References

Application Notes and Protocols for Field Testing of 6-Methyl-5-Hepten-2-ol as a Pheromone

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Protocols for Field Testing 6-Methyl-5-Hepten-2-ol (B124558) as a Pheromone

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as sulcatol, has been identified as a key component of the aggregation pheromone for the ambrosia beetle, Gnathotrichus sulcatus. This document provides detailed application notes and protocols for the field testing of this compound to evaluate its efficacy as an insect attractant for this species. The protocols outlined below are synthesized from established methodologies for pheromone field trials, with specific parameters tailored for Gnathotrichus sulcatus.

I. Lure Composition and Preparation

The aggregation pheromone of Gnathotrichus sulcatus is primarily this compound (sulcatol). Field studies have demonstrated that a racemic mixture is effective for trapping this beetle. Furthermore, the presence of ethanol (B145695), a host-plant volatile, has been shown to act as a synergist, significantly increasing trap captures.

Lure Components:

  • Pheromone: Racemic this compound (sulcatol). The naturally occurring pheromone is a 65:35 mixture of (S)-(+)-sulcatol and (R)-(-)-sulcatol; however, racemic sulcatol is generally as effective for trapping purposes.

  • Synergist: Ethanol (95% or greater purity).

II. Experimental Protocols

A. Objective

To determine the efficacy of this compound, in combination with ethanol, as an attractant for Gnathotrichus sulcatus under field conditions. This protocol can be adapted to test different release rates, lure compositions, and trap types.

B. Materials
  • Traps: Multiple-funnel traps (e.g., Lindgren funnel traps) or sticky traps are recommended for ambrosia beetles. Multiple-funnel traps are generally more robust for long-term monitoring.

  • Lures:

    • Racemic this compound (sulcatol)

    • Ethanol (95% or higher purity)

  • Dispensers:

    • For sulcatol: Polyethylene (B3416737) vials, bubble caps, or rubber septa. The choice of dispenser will influence the release rate.

    • For ethanol: Polyethylene bottles with a small opening to allow for passive release.

  • Collection Cups (for funnel traps): With a suitable killing and preserving agent (e.g., a dilute solution of propylene (B89431) glycol or a strip of dichlorvos-impregnated plastic).

  • Field Stakes or Hangers: For deploying traps at the appropriate height.

  • GPS unit: For recording trap locations.

  • Data Sheets or Electronic Data Capture Device: For recording trap catch data.

C. Experimental Design

A randomized complete block design is recommended to account for spatial variability within the field site.

  • Treatments:

    • Treatment 1 (Pheromone + Synergist): Trap baited with both racemic sulcatol and ethanol.

    • Treatment 2 (Pheromone only): Trap baited with racemic sulcatol only.

    • Treatment 3 (Synergist only): Trap baited with ethanol only.

    • Treatment 4 (Control): Unbaited trap.

  • Replication: Each treatment should be replicated at least 4-5 times. The blocks should be established in areas with suitable host trees for Gnathotrichus sulcatus (e.g., coniferous forests).

  • Trap Placement:

    • Traps should be placed at a minimum distance of 20 meters from each other to avoid interference between treatments.[1]

    • Within a block, traps of different treatments should be randomly assigned to locations.

    • Traps should be hung from trees or stakes at a height of approximately 1.5 meters above the ground.[2]

D. Lure Preparation and Deployment
  • Sulcatol Lure: An optimal release rate for sulcatol for trapping G. sulcatus has been suggested to be around 1.5 mg/day.[1] The specific loading of the dispenser will depend on the chosen dispenser type and its release characteristics. It is recommended to consult the dispenser manufacturer's guidelines or conduct preliminary release rate studies.

  • Ethanol Lure: A simple ethanol lure can be made by filling a small polyethylene bottle (e.g., 50-100 mL) with 95% ethanol and creating a small opening in the cap to allow for evaporation. The release rate can be adjusted by changing the size of the opening.

  • Deployment: Place the sulcatol and ethanol dispensers inside the trap according to the manufacturer's instructions. For funnel traps, lures are typically hung in the center of the funnels.

E. Data Collection
  • Traps should be checked at regular intervals, typically weekly.

  • For each trap, record the number of Gnathotrichus sulcatus beetles captured.

  • It is also advisable to record the number of non-target species captured to assess the selectivity of the lure.

  • At each collection, replace the collection cups with fresh ones and ensure the lures are still functional. Lures should be replaced according to their expected field life.

F. Data Analysis
  • The trap catch data should be transformed (e.g., using a log(x+1) transformation) to normalize the distribution and homogenize the variances.

  • Analysis of Variance (ANOVA) should be used to determine if there are significant differences in the mean number of G. sulcatus captured between the different treatments.

  • If the ANOVA result is significant, a post-hoc test (e.g., Tukey's HSD) can be used to make pairwise comparisons between the treatment means.

III. Data Presentation

Quantitative data from the field trial should be summarized in a clear and structured table for easy comparison of the treatments.

Table 1: Mean trap catches of Gnathotrichus sulcatus per trap per week for each treatment.

TreatmentLure CompositionMean (± SE) G. sulcatus Catch
1Racemic Sulcatol + Ethanol[Insert Data]
2Racemic Sulcatol[Insert Data]
3Ethanol[Insert Data]
4Control (Unbaited)[Insert Data]

IV. Visualizations

A. Experimental Workflow

The following diagram illustrates the workflow for the field testing of this compound as a pheromone for Gnathotrichus sulcatus.

Field_Testing_Workflow cluster_prep Preparation Phase cluster_deployment Deployment Phase cluster_data Data Collection & Analysis cluster_results Results & Conclusion Lure_Prep Lure Preparation (Sulcatol + Ethanol) Trap_Prep Trap Preparation (Multiple-Funnel) Lure_Prep->Trap_Prep Site_Selection Field Site Selection (Coniferous Forest) Trap_Prep->Site_Selection Exp_Design Experimental Design (Randomized Block) Site_Selection->Exp_Design Trap_Deployment Trap Deployment (1.5m height, 20m spacing) Exp_Design->Trap_Deployment Data_Collection Weekly Data Collection (Trap Catches) Trap_Deployment->Data_Collection Data_Analysis Statistical Analysis (ANOVA, Tukey's HSD) Data_Collection->Data_Analysis Data_Summary Data Summarization (Tables & Charts) Data_Analysis->Data_Summary Conclusion Conclusion on Efficacy Data_Summary->Conclusion

Caption: Experimental workflow for field testing this compound.

B. Logical Relationship of Lure Components

The following diagram illustrates the synergistic relationship between the pheromone and the host volatile in attracting Gnathotrichus sulcatus.

Lure_Components Pheromone This compound (Sulcatol) Beetle_Attraction Gnathotrichus sulcatus Attraction Pheromone->Beetle_Attraction Primary Attractant Host_Volatile Ethanol Host_Volatile->Beetle_Attraction Synergist

Caption: Synergistic attraction of Gnathotrichus sulcatus.

References

6-METHYL-5-HEPTEN-2-OL: A Comprehensive Guide to Laboratory Handling, Storage, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling, storage, and use of 6-methyl-5-hepten-2-ol (B124558) in a laboratory setting. This information is intended to ensure the safety of laboratory personnel and the integrity of experimental procedures.

Chemical and Physical Properties

This compound, also known as sulcatol, is a naturally occurring organic compound. It is a key component in the aggregation pheromone of several ambrosia beetle species and is also utilized in the flavor and fragrance industry.[1] A thorough understanding of its chemical and physical properties is essential for its proper handling and use.

PropertyValueReference
Molecular Formula C₈H₁₆O[1][2]
Molecular Weight 128.21 g/mol [1][2]
CAS Number 1569-60-4[2]
Appearance Clear, colorless to pale yellow liquid[1]
Odor Light, green, with a citrus peel note[3]
Boiling Point 78 °C at 14 mmHg[2]
Density 0.844 g/mL at 25 °C[2]
Refractive Index n20/D 1.448[2]
Flash Point 68 °C (154.4 °F) - closed cup[2]
Solubility Soluble in chloroform. Not miscible with water.

Safety and Hazard Information

According to the Safety Data Sheets (SDS), this compound is a combustible liquid and may be harmful if swallowed or inhaled.[4][5][6] It is crucial to adhere to the following safety precautions.

Hazard StatementPrecautionary Statement
H227: Combustible liquidP210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
H302: Harmful if swallowedP264: Wash skin thoroughly after handling.
H332: Harmful if inhaledP271: Use only outdoors or in a well-ventilated area.
H319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.
H351: Suspected of causing cancerP201: Obtain special instructions before use.
H412: Harmful to aquatic life with long lasting effectsP273: Avoid release to the environment.
First Aid Measures:
  • In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6]

  • In case of skin contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention immediately if symptoms occur.[6]

  • If inhaled: Remove to fresh air. Get medical attention immediately if symptoms occur.[6]

  • If swallowed: Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[6]

Laboratory Handling and Storage Protocols

Proper handling and storage procedures are critical to maintain the chemical's stability and prevent accidents.

Handling Workflow

G Workflow for Handling this compound start Start ppe Wear Appropriate PPE: - Safety glasses with side-shields - Nitrile gloves - Lab coat start->ppe fume_hood Work in a well-ventilated fume hood ppe->fume_hood weighing Accurately weigh or measure the required amount fume_hood->weighing spill_kit Ensure spill kit is readily available fume_hood->spill_kit transfer Transfer to a suitable container for the experiment weighing->transfer end Proceed with Experiment transfer->end

Caption: A logical workflow for the safe handling of this compound in a laboratory.

Storage Protocol

G Protocol for Storing this compound start Receive Chemical check_container Inspect container for damage or leaks start->check_container labeling Ensure container is clearly labeled check_container->labeling storage_location Store in a cool, dry, well-ventilated area labeling->storage_location ignition_sources Keep away from heat, sparks, and open flames storage_location->ignition_sources incompatibles Store away from incompatible materials (e.g., strong oxidizing agents) storage_location->incompatibles end Securely Stored ignition_sources->end incompatibles->end

Caption: A step-by-step protocol for the safe storage of this compound.

Application Notes and Experimental Protocols

This compound is primarily used in two research areas: as an insect pheromone and in the development of flavors and fragrances.

Application in Insect Behavior Research

This compound is a component of the aggregation pheromone of several beetle species. Researchers utilize it in various bioassays to study insect behavior.

This protocol outlines the preparation of serial dilutions of this compound for use in olfactometer or electroantennography (EAG) experiments.

Materials:

Procedure:

  • Prepare a stock solution (e.g., 1 µg/µL):

    • In a fume hood, accurately weigh 10 mg of this compound into a clean 10 mL volumetric flask.

    • Add a small amount of hexane to dissolve the compound.

    • Bring the volume up to 10 mL with hexane and mix thoroughly. This is your 1 µg/µL stock solution.

  • Perform serial dilutions:

    • Label a series of glass vials for your desired concentrations (e.g., 10⁻¹, 10⁻², 10⁻³, 10⁻⁴ µg/µL).

    • To the "10⁻¹" vial, add 1 mL of the stock solution and 9 mL of hexane. Mix well.

    • To the "10⁻²" vial, add 1 mL of the 10⁻¹ solution and 9 mL of hexane. Mix well.

    • Continue this process until you have reached your lowest desired concentration.

  • Storage: Store the prepared dilutions at -20°C in tightly sealed vials to prevent evaporation and degradation.

This protocol describes a typical two-choice bioassay to evaluate the attractiveness of this compound to an insect species.

Materials:

  • Y-tube olfactometer

  • Charcoal-filtered and humidified air source

  • Flow meters

  • Prepared dilutions of this compound

  • Solvent control (e.g., hexane)

  • Test insects

Procedure:

  • Setup:

    • Clean the Y-tube olfactometer thoroughly with a solvent (e.g., acetone) and bake it in an oven to remove any residual odors.

    • Connect the olfactometer to the air source, ensuring a constant and equal airflow through both arms.

  • Sample Application:

    • Apply a known volume (e.g., 10 µL) of the this compound dilution onto a filter paper strip.

    • Apply the same volume of the solvent control to another filter paper strip.

    • Place the treatment and control filter papers into the designated chambers at the end of the olfactometer arms.

  • Insect Introduction:

    • Introduce a single insect at the base of the Y-tube.

  • Data Collection:

    • Observe the insect's behavior for a set period (e.g., 5-10 minutes).

    • Record the first choice of arm the insect makes and the total time spent in each arm.

  • Replication:

    • Repeat the experiment with a new insect for a sufficient number of replications (e.g., 30-50).

    • Randomize the position of the treatment and control arms between replicates to avoid positional bias.

  • Data Analysis:

    • Analyze the choice data using a chi-square test and the time-spent data using a t-test or a non-parametric equivalent.

Application in Flavor and Fragrance Research

The pleasant, fruity, and slightly green aroma of this compound makes it a valuable ingredient in flavor and fragrance formulations.

This protocol provides a basic example of how this compound can be used to create a fresh, fruity fragrance accord.

Materials:

  • This compound

  • Other fragrance raw materials (e.g., Linalool, Limonene, Ethyl Linalyl Acetate)

  • Perfumer's alcohol (ethanol)

  • Glass beakers and stirring rods

  • Digital scale

Procedure:

  • Formulation: The following is a sample formulation for a simple citrus-floral accord. The parts are by weight.

IngredientParts
Limonene30
Linalool20
This compound10
Ethyl Linalyl Acetate5
Perfumer's Alcohol35
  • Blending:

    • In a clean glass beaker, accurately weigh each fragrance ingredient.

    • Add the perfumer's alcohol.

    • Gently stir the mixture until all components are fully dissolved.

  • Maturation:

    • Transfer the accord to a sealed, airtight glass bottle.

    • Allow the accord to mature for at least 48 hours in a cool, dark place. This allows the individual notes to blend and harmonize.

  • Evaluation:

    • Dip a fragrance testing strip into the matured accord.

    • Evaluate the scent at different time points (top notes, heart notes, and base notes) to assess the character and longevity of the fragrance. The this compound will contribute a fresh, green, and slightly fruity character to the top and heart notes.

By following these detailed protocols and safety guidelines, researchers, scientists, and drug development professionals can safely and effectively utilize this compound in their laboratory work.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methyl-5-hepten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-methyl-5-hepten-2-ol (B124558).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of this compound is consistently low. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from issues in either the formation of the precursor, 6-methyl-5-hepten-2-one (B42903), or its subsequent reduction.

For the synthesis of 6-methyl-5-hepten-2-one:

  • Side Reactions: The primary cause of low yields is often competing side reactions. For instance, in syntheses starting from isoprene (B109036) and acetone, various side products can form.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical. For example, in the isomerization of 6-methyl-6-hepten-2-one (B88235) to 6-methyl-5-hepten-2-one, precise temperature control is crucial to achieve high yields.[1]

  • Impure Starting Materials: The purity of reagents, particularly the starting materials like isoprene or acetone, can significantly impact the reaction outcome.

For the reduction of 6-methyl-5-hepten-2-one:

  • Incomplete Reaction: The reduction may not go to completion if an insufficient amount of the reducing agent is used or if the reaction time is too short.

  • Over-reduction: In catalytic hydrogenation, the double bond in this compound can also be reduced, leading to the formation of 6-methyl-2-heptanol.[2]

  • Decomposition of the Product: The product alcohol can be sensitive to acidic conditions, which might be present during the workup, leading to dehydration or other side reactions.

Solutions to Improve Yield:

  • Optimize Reaction Conditions: Carefully control temperature, reaction time, and stoichiometry of reactants and catalysts.

  • Purify Starting Materials: Ensure all reagents and solvents are pure and dry, especially for water-sensitive reactions like the Grignard synthesis.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction and determine the optimal time for quenching.

  • Careful Workup: Neutralize the reaction mixture carefully and avoid strongly acidic or basic conditions during extraction and purification.

Q2: I am observing unexpected peaks in my NMR/GC-MS analysis of the final product. What are the likely impurities?

A2: The presence of unexpected peaks often indicates the formation of side products or the presence of unreacted starting materials. Common impurities include:

  • Unreacted 6-methyl-5-hepten-2-one: If the reduction is incomplete, the starting ketone will be present in the final product.

  • 6-methyl-2-heptanol: This is a common byproduct in catalytic hydrogenation where the double bond is also reduced.[2]

  • Isomers of the starting ketone: Depending on the synthesis route for the precursor ketone, you may have isomers like 6-methyl-6-hepten-2-one.[3]

  • Solvent and Reagent Residues: Traces of solvents or reagents used in the reaction or workup may also be present.

Identification and Remediation:

  • Spectroscopic Analysis: Compare the spectra of your product with known spectra of the starting materials and potential side products.

  • Purification: Fractional distillation under reduced pressure is an effective method for purifying this compound from most impurities.

Data Presentation: Comparison of Synthesis Methods

Synthesis PathwayKey ReagentsReported YieldAdvantagesDisadvantages
Route 1: From Isoprene and Acetone Isoprene, Isopentenyl chloride, Acetone, Phase transfer catalyst, NaOHUp to 65% for the ketone precursor[4]Utilizes readily available starting materials.Multi-step process with moderate overall yield.
Route 2: Isomerization to Ketone followed by Reduction 2,2,6-trimethyl-3,4-dihydropyran or 6-methyl-6-hepten-2-one, Strong acid~95% for the isomerization step[1]High yield for the key isomerization step.Requires the synthesis of the starting isomer.
Route 3: Catalytic Hydrogenation of 6-methyl-5-hepten-2-one 6-methyl-5-hepten-2-one, H₂, Cu/SiO₂ catalystHigh selectivity (>95%) for the desired alcohol[5]High selectivity towards the desired unsaturated alcohol.Requires specialized equipment for hydrogenation and careful control of conditions to avoid over-reduction.
Route 4: Grignard Synthesis (Hypothetical) 4-methyl-3-pentenyl bromide, Magnesium, Acetaldehyde (B116499)VariableA classic and versatile method for C-C bond formation.Highly sensitive to water and air; requires strictly anhydrous conditions.

Experimental Protocols

Protocol 1: Reduction of 6-methyl-5-hepten-2-one using Sodium Borohydride (B1222165)

This protocol describes the reduction of 6-methyl-5-hepten-2-one to this compound using sodium borohydride.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-methyl-5-hepten-2-one in methanol (B129727) (or ethanol) and cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of ketone to NaBH₄ is typically 1:0.25 to 1:0.5.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, carefully add dilute hydrochloric acid (e.g., 1 M HCl) to quench the excess NaBH₄ and neutralize the mixture.

  • Extraction: Extract the product with a suitable organic solvent such as diethyl ether or dichloromethane. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Catalytic Hydrogenation of 6-methyl-5-hepten-2-one

This protocol outlines the selective hydrogenation of 6-methyl-5-hepten-2-one to this compound using a copper-based catalyst.[5][6]

  • Catalyst Preparation: Prepare a Cu/SiO₂ catalyst as described in the literature.

  • Reaction Setup: Place the catalyst in a fixed-bed reactor.

  • Hydrogenation: Introduce a vapor-phase mixture of 6-methyl-5-hepten-2-one and hydrogen gas into the reactor. The reaction is typically carried out at a temperature between 140-200 °C and ambient pressure.

  • Monitoring: Monitor the product stream using an online GC to determine the conversion and selectivity.

  • Product Collection: Condense the product stream to collect the liquid product.

  • Purification: The collected product can be further purified by fractional distillation if necessary.

Protocol 3: Grignard Synthesis of this compound (Hypothetical)

This protocol provides a hypothetical procedure for the synthesis of this compound via a Grignard reaction.

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Slowly add a solution of 4-methyl-3-pentenyl bromide in anhydrous diethyl ether to the magnesium turnings. The reaction should initiate spontaneously. Maintain a gentle reflux until most of the magnesium has reacted.

  • Reaction with Aldehyde: Cool the Grignard reagent to 0 °C. Slowly add a solution of freshly distilled acetaldehyde in anhydrous diethyl ether from the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the product with diethyl ether. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent. Purify the crude product by vacuum distillation.

Visualizations

Troubleshooting_Yield Start Low Yield of this compound Check_Ketone Check Purity and Yield of 6-Methyl-5-hepten-2-one Start->Check_Ketone Check_Reduction Analyze Reduction Step Start->Check_Reduction Ketone_OK Ketone Synthesis is Optimal Check_Ketone->Ketone_OK High Purity & Yield Ketone_Not_OK Issues in Ketone Synthesis Check_Ketone->Ketone_Not_OK Low Purity or Yield Reduction_OK Reduction is Efficient Check_Reduction->Reduction_OK Clean Conversion Reduction_Not_OK Issues in Reduction Step Check_Reduction->Reduction_Not_OK Incomplete or Side Reactions Final_Product Improved Yield of this compound Ketone_OK->Final_Product Optimize_Ketone Optimize Ketone Synthesis: - Purity of Starting Materials - Reaction Conditions - Catalyst Concentration Ketone_Not_OK->Optimize_Ketone Reduction_OK->Final_Product Optimize_Reduction Optimize Reduction: - Purity of Ketone - Choice of Reducing Agent - Reaction Time and Temperature - Workup Procedure Reduction_Not_OK->Optimize_Reduction Optimize_Ketone->Check_Ketone Optimize_Reduction->Check_Reduction

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Caption: Synthetic pathways to this compound.

References

Technical Support Center: 6-METHYL-5-HEPTEN-2-OL Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 6-methyl-5-hepten-2-ol (B124558).

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the production of this compound, focusing on the two primary synthesis routes: reduction of 6-methyl-5-hepten-2-one (B42903) and Grignard reaction.

Route 1: Reduction of 6-methyl-5-hepten-2-one using Sodium Borohydride (B1222165) (NaBH₄)

Issue 1: Incomplete reaction or low yield of this compound.

Potential Cause Troubleshooting Step
Inactive NaBH₄ Use freshly opened or properly stored NaBH₄. Older reagents can absorb moisture and lose activity.
Insufficient reagent While theoretically 1 mole of NaBH₄ can reduce 4 moles of ketone, in practice, a molar ratio of at least 1:1 (NaBH₄:ketone) is recommended to ensure complete conversion.[1]
Low reaction temperature The reaction is typically performed at room temperature or in an ice bath to control exothermicity.[2] If the reaction is sluggish, allow it to warm to room temperature and monitor by TLC.
Improper solvent The reduction is commonly carried out in alcoholic solvents like methanol (B129727) or ethanol.[3] Ensure the solvent is of appropriate grade and dry.

Issue 2: Presence of a significant amount of a saturated alcohol byproduct (6-methyl-2-heptanol).

Potential Cause Troubleshooting Step
1,4-Conjugate addition Sodium borohydride can sometimes reduce the carbon-carbon double bond in α,β-unsaturated ketones, leading to the formation of a saturated alcohol.[4][5]
Reaction conditions To favor the 1,2-reduction of the carbonyl group over the 1,4-reduction of the double bond, consider performing the reaction at lower temperatures (e.g., using an ice bath). The use of cerium(III) chloride (Luche reduction) can significantly improve the chemoselectivity for the carbonyl reduction.[4]

Issue 3: Difficulties in product isolation and purification.

Potential Cause Troubleshooting Step
Emulsion during workup During the aqueous workup, emulsions can form. To break them, add a saturated solution of NaCl (brine).
Co-distillation with solvent Ensure complete removal of the reaction solvent (e.g., methanol, ethanol) under reduced pressure before final purification by vacuum distillation.
Presence of boron salts The workup with dilute acid (e.g., HCl) is crucial to decompose the borate (B1201080) ester intermediate and facilitate the removal of boron salts in the aqueous phase.[3]
Route 2: Grignard Synthesis (e.g., from an appropriate alkyl halide and aldehyde)

Issue 1: Grignard reagent fails to form.

Potential Cause Troubleshooting Step
Presence of moisture Grignard reagents are highly sensitive to water.[6] Ensure all glassware is flame-dried or oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Inactive magnesium The surface of magnesium turnings can be coated with magnesium oxide, preventing the reaction. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also initiate the reaction.
Improper solvent Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are the most common solvents for Grignard reagent formation.

Issue 2: Low yield of the desired secondary alcohol.

Potential Cause Troubleshooting Step
Side reactions The highly basic Grignard reagent can be consumed by side reactions if the aldehyde starting material contains acidic protons. Ensure the purity of the starting materials. Wurtz coupling (reaction of the Grignard reagent with unreacted alkyl halide) can also occur. Add the alkyl halide slowly to the magnesium to maintain a low concentration.
Slow addition of aldehyde Add the aldehyde solution dropwise to the Grignard reagent at a controlled rate, typically at a low temperature (e.g., 0 °C), to manage the exothermic reaction and minimize side products.[6]

Issue 3: Presence of byproducts in the final product.

Potential Cause Troubleshooting Step
Unreacted aldehyde Ensure a slight excess of the Grignard reagent is used to drive the reaction to completion. Monitor the reaction by TLC.
Formation of biphenyl (B1667301) (if using a phenyl Grignard) This byproduct can form during the Grignard reagent preparation. Its removal can be achieved by purification methods like column chromatography or distillation.
Hydrolysis of Grignard reagent If the workup is not performed carefully, the Grignard reagent can be quenched by water to form an alkane. Add the quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride) slowly at a low temperature.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercially available 6-methyl-5-hepten-2-one, the precursor for the reduction synthesis?

A1: The impurity profile of the starting material, 6-methyl-5-hepten-2-one, is dependent on its synthesis route. Common impurities can include:

  • Structural isomers: Such as 6-methyl-6-hepten-2-one.[7]

  • Unreacted starting materials: For instance, acetone (B3395972) and isovaleraldehyde (B47997) if an aldol (B89426) condensation route is used for its preparation.[7]

  • By-products from side reactions: These can include self-condensation products of acetone like mesityl oxide and diacetone alcohol.[7]

Q2: How can I monitor the progress of the reduction of 6-methyl-5-hepten-2-one?

A2: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the reaction's progress.[1][2] Use a suitable mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) to separate the starting ketone from the product alcohol. The ketone, being less polar, will have a higher Rf value than the more polar alcohol product. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.

Q3: What is the best method to purify the final product, this compound?

A3: After an appropriate aqueous workup to remove inorganic salts and water-soluble impurities, the most common and effective method for purifying this compound is vacuum distillation .[6][8] This technique is suitable for separating the desired alcohol from less volatile impurities and any high-boiling point byproducts. For smaller scales or to separate compounds with very similar boiling points, column chromatography on silica (B1680970) gel can also be employed.[6]

Q4: My final product of this compound shows an extra peak in the GC-MS analysis. What could it be?

A4: An extra peak in the GC-MS analysis could be due to several possibilities:

  • Unreacted 6-methyl-5-hepten-2-one: If the reduction was incomplete.

  • 6-methyl-2-heptanol: The saturated alcohol formed from the reduction of the carbon-carbon double bond.[5]

  • An isomeric impurity: Carried over from the starting material.

  • A byproduct from a side reaction: Depending on the synthesis route.

Comparing the mass spectrum of the unknown peak with a library of spectra can help in its identification.

Data Presentation

Table 1: Potential Impurities in this compound Production

Impurity Origin Analytical Method for Detection
6-methyl-5-hepten-2-oneUnreacted starting material (Reduction route)GC-MS, TLC
6-methyl-2-heptanolSide reaction (Reduction of C=C bond)GC-MS
6-methyl-6-hepten-2-oneImpurity in starting materialGC-MS
Mesityl oxideImpurity from precursor synthesisGC-MS
Diacetone alcoholImpurity from precursor synthesisGC-MS
Unreacted aldehyde/alkyl halideUnreacted starting materials (Grignard route)GC-MS, TLC
Alkane from Grignard hydrolysisSide reaction (Grignard route)GC-MS

Table 2: Comparison of Purification Techniques

Technique Principle Advantages Disadvantages
Vacuum Distillation Separation based on differences in boiling points at reduced pressure.Effective for large quantities, removes non-volatile impurities.Not suitable for separating compounds with close boiling points.
Column Chromatography Separation based on differential adsorption on a stationary phase.High resolution, can separate isomers and compounds with similar boiling points.Can be time-consuming and requires larger volumes of solvent, less scalable for large quantities.

Experimental Protocols

Protocol 1: Reduction of 6-methyl-5-hepten-2-one with Sodium Borohydride
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-methyl-5-hepten-2-one in methanol (approximately 10 mL per gram of ketone). Cool the solution in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. A molar ratio of 1:1 (ketone:NaBH₄) is a good starting point.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting ketone is completely consumed.

  • Quenching: Slowly add dilute hydrochloric acid (e.g., 1 M HCl) to the reaction mixture to neutralize the excess NaBH₄ and decompose the borate ester.

  • Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Washing and Drying: Combine the organic extracts and wash with a saturated solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude this compound by vacuum distillation.

Protocol 2: Analysis of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent like dichloromethane (B109758) or ethyl acetate.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

  • GC Conditions (Example):

    • Column: A non-polar or medium-polarity column (e.g., 5% Phenyl Methyl Siloxane).

    • Carrier Gas: Helium.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the separation of all volatile components.[7]

  • MS Conditions: Use electron ionization (EI) at 70 eV.

  • Data Analysis: Identify the peaks by comparing their retention times and mass spectra with those of authentic standards or by interpreting the fragmentation patterns and comparing them with spectral libraries.

Visualizations

experimental_workflow_reduction cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 6-methyl-5-hepten-2-one in Methanol add_nabh4 Add NaBH4 start->add_nabh4 monitor Monitor by TLC add_nabh4->monitor quench Quench with HCl monitor->quench extract Extract with Ether quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate distill Vacuum Distillation concentrate->distill product Pure this compound distill->product

Caption: Experimental workflow for the reduction of 6-methyl-5-hepten-2-one.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield of this compound cause1 Inactive Reagent issue->cause1 cause2 Insufficient Reagent issue->cause2 cause3 Side Reactions issue->cause3 cause4 Incomplete Reaction issue->cause4 solution1 Use Fresh Reagents cause1->solution1 solution2 Increase Reagent Stoichiometry cause2->solution2 solution3 Optimize Reaction Conditions (e.g., Temperature, Addition Rate) cause3->solution3 solution4 Monitor Reaction to Completion (TLC) cause4->solution4

References

overcoming challenges in the chiral separation of 6-METHYL-5-HEPTEN-2-OL

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 6-methyl-5-hepten-2-ol (B124558) (also known as sulcatol). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the chiral separation of this compound?

The most widely used and effective technique for the enantioselective analysis of this compound is Gas Chromatography (GC) utilizing a chiral stationary phase (CSP).[1][2][3] Specifically, columns with cyclodextrin-based selectors are the industry standard for this application.

Q2: Which type of chiral stationary phase (CSP) is best suited for this separation?

Cyclodextrin-based CSPs are highly recommended.[1][3][4] Beta-cyclodextrin (β-CD) derivatives, such as permethylated or acetylated forms, have demonstrated excellent enantioselectivity for this compound and other small alcohols.[1][3][5] The choice between different cyclodextrin (B1172386) derivatives (e.g., α-CD, β-CD, γ-CD) and their specific functionalization can significantly impact the separation, so screening a few different columns may be necessary to achieve optimal resolution.[1][3][5]

Q3: Is derivatization of this compound necessary before analysis?

Derivatization is not always necessary for the chiral GC separation of this compound. However, in some cases, converting the alcohol to an ester or ether derivative (e.g., trifluoroacetylated derivative) can improve peak shape, enhance volatility, and potentially increase the enantioselectivity of the separation.[6] It is important to note that derivatization can sometimes alter or even reverse the elution order of the enantiomers.[6]

Q4: What are the typical detection methods used in this analysis?

For GC-based separations, a Flame Ionization Detector (FID) is a common and robust choice for quantifying this compound.[1] Mass Spectrometry (MS) is also frequently used, especially when confirmation of the compound's identity is required, or when analyzing complex matrices.[7][8]

Q5: Can High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) be used for this separation?

While GC is the predominant technique, HPLC and SFC are powerful alternatives for chiral separations.[9][10] For a small, volatile alcohol like this compound, these methods are less common but could be developed. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often the first choice for chiral HPLC and SFC method development.[11][12] Normal-phase chromatography with a mobile phase of a non-polar solvent (like hexane (B92381) or heptane) and a polar modifier (like ethanol (B145695) or isopropanol) would be a typical starting point.[12]

Troubleshooting Guide

This section addresses specific issues that may arise during the chiral separation of this compound.

Problem 1: Poor or No Enantiomeric Resolution
Possible Cause Suggested Solution
Incorrect Chiral Stationary Phase (CSP) The selectivity of the CSP is crucial. If you are not seeing any separation, the chosen column may not be suitable. Screen different cyclodextrin-based columns (e.g., with varying cyclodextrin cavity sizes or different derivatizations).[3][5]
Suboptimal Oven Temperature Program The temperature ramp rate can significantly impact resolution. A slower temperature ramp (e.g., 1-2 °C/min) often improves the separation of enantiomers.[5]
Incorrect Carrier Gas Flow Rate/Linear Velocity The efficiency of the separation is dependent on the flow rate. While a higher flow rate can shorten analysis time, it may decrease resolution. Try optimizing the flow rate to find a balance between resolution and run time.[5][12]
Co-elution with Matrix Components If analyzing a complex sample, other compounds may be interfering with the peaks of interest. Optimize your sample preparation procedure or adjust the temperature program to separate the interfering peaks.
Problem 2: Peak Tailing or Broad Peaks
Possible Cause Suggested Solution
Column Overload Injecting too much sample can lead to broad, tailing peaks and reduced resolution.[5] Prepare a more dilute sample and reinject.
Active Sites in the GC System Active sites in the injector liner or on the column itself can cause peak tailing, especially for polar compounds like alcohols. Use a deactivated liner and consider conditioning the column according to the manufacturer's instructions.
Inappropriate Solvent for Sample Dilution If the sample is dissolved in a solvent that is much stronger than the mobile phase (in HPLC/SFC) or has significantly different volatility characteristics (in GC), it can cause peak distortion.[12] Whenever possible, dissolve the sample in the initial mobile phase or a solvent with similar properties.
Problem 3: Irreproducible Retention Times
Possible Cause Suggested Solution
Leaks in the GC System Check for leaks in the gas lines, fittings, and septum. A leak will cause fluctuations in flow and pressure, leading to variable retention times.
Inconsistent Oven Temperature Ensure that the GC oven is properly calibrated and that the temperature program is consistent between runs.
Column Degradation Over time, the stationary phase can degrade, especially if exposed to oxygen or aggressive samples at high temperatures. This can lead to shifts in retention time and loss of resolution. If the problem persists, the column may need to be replaced.[12]

Quantitative Data Summary

The following tables provide typical experimental parameters for the chiral GC separation of this compound based on commercially available columns. These should be used as a starting point for method development.

Table 1: Recommended Chiral GC Columns and Conditions

Column Type Stationary Phase Typical Dimensions Example Temperature Program Carrier Gas
Cyclodextrin-Based 2,3-di-O-acetyl-6-O-TBDMS-α-cyclodextrin in SPB-2030 m x 0.25 mm ID, 0.25 µm film40°C (1 min), ramp to 200°C at 2°C/minHelium
Cyclodextrin-Based Permethylated β-cyclodextrin30 m x 0.25 mm ID, 0.25 µm film50°C (2 min), ramp to 180°C at 3°C/minHydrogen or Helium
Cyclodextrin-Based Trifluoroacetyl γ-cyclodextrin30 m x 0.25 mm ID, 0.12 µm film60°C, ramp to 160°C at 5°C/minHelium

Note: These are example parameters. Optimal conditions will vary depending on the specific instrument and desired separation.

Experimental Protocols

Protocol 1: Chiral GC-FID Analysis of this compound

This protocol provides a general procedure for the chiral separation of this compound using a cyclodextrin-based GC column.

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound at 1 mg/mL in a suitable solvent (e.g., methylene (B1212753) chloride or hexane).

    • Prepare a series of dilutions for calibration if quantitative analysis is required.

  • GC System Configuration:

    • Column: Install a cyclodextrin-based chiral capillary column (e.g., a permethylated β-cyclodextrin phase, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Use high-purity helium or hydrogen at a constant flow rate (e.g., 1.0 mL/min).

    • Injector: Set the injector temperature to 220°C. Use a split injection mode with a high split ratio (e.g., 100:1) to prevent column overload.[1]

    • Detector (FID): Set the detector temperature to 300°C.[1]

  • Chromatographic Conditions:

    • Oven Program: Start with an initial oven temperature of 50°C and hold for 2 minutes. Ramp the temperature to 180°C at a rate of 2°C/minute. Hold at 180°C for 5 minutes.

    • Injection Volume: Inject 1 µL of the prepared sample.

  • Data Analysis:

    • Integrate the peaks corresponding to the two enantiomers of this compound.

    • Calculate the resolution between the two peaks. A resolution of >1.5 is generally considered baseline separation.

    • For quantitative analysis, generate a calibration curve using the prepared standards.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Prep Prepare 1 mg/mL stock solution in appropriate solvent Inject Inject 1 µL into GC Prep->Inject Diluted Sample Separate Chiral Separation on Cyclodextrin Column Inject->Separate Temperature Program Detect Detection (FID or MS) Separate->Detect Integrate Integrate Enantiomer Peaks Detect->Integrate Calculate Calculate Resolution (Rs) Integrate->Calculate Quantify Quantify (optional) Calculate->Quantify

Caption: Workflow for chiral GC analysis of this compound.

Troubleshooting_Logic cluster_optimization Optimization Steps Start Poor Resolution (Rs < 1.5) Temp Decrease Oven Ramp Rate (1-2°C/min) Start->Temp Flow Optimize Carrier Gas Flow Rate Temp->Flow If still poor Result Improved Resolution (Rs > 1.5) Temp->Result If successful Column Screen Different Chiral Columns Flow->Column If still poor Flow->Result If successful Column->Result

Caption: Troubleshooting logic for improving enantiomeric resolution.

References

Technical Support Center: Stabilizing 6-Methyl-5-Hepten-2-Ol for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective long-term storage and stabilization of 6-methyl-5-hepten-2-ol (B124558).

Troubleshooting Guide

This guide addresses specific issues you may encounter during the storage and handling of this compound.

Issue 1: Decreased purity with new peaks observed in GC-MS analysis.

  • Potential Cause: this compound is an unsaturated alcohol, making it susceptible to degradation over time, primarily through two pathways:

    • Oxidation: The double bond and the secondary alcohol group can oxidize, especially when exposed to air. This can lead to the formation of byproducts such as 6-methyl-5-hepten-2-one (B42903), epoxides, and peroxides.

    • Polymerization: The double bond can undergo polymerization, which may be initiated by exposure to light or acidic contaminants.

  • Recommended Solutions:

    • Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.

    • Antioxidant Addition: Add a suitable antioxidant to inhibit oxidative degradation. Butylated hydroxytoluene (BHT) is a common choice for this purpose.

    • Light Protection: Store the compound in an amber glass vial or other light-blocking container to prevent photo-initiated degradation.

    • Purity of Storage Vessel: Ensure that storage containers are clean and free of any acidic or basic residues that could catalyze degradation.

Issue 2: A noticeable change in the color or odor of the this compound sample.

  • Potential Cause: A change in the physical properties, such as color (e.g., turning yellowish) or odor, is a strong indicator of chemical degradation. The formation of oxidation products or other impurities is the likely cause.

  • Recommended Solutions:

    • Verification of Purity: Before use, verify the purity of the material using an appropriate analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).

    • Review Storage Conditions: Ensure that the storage recommendations outlined in this guide are being followed meticulously.

    • Consider Purification: If the degradation is minor, consider re-purifying the compound, for example, by distillation. However, for highly sensitive applications, it is advisable to use a fresh, high-purity batch.

Issue 3: Inconsistent experimental results with older batches of this compound.

  • Potential Cause: The presence of uncharacterized degradation products in older batches can interfere with experimental outcomes, leading to a lack of reproducibility.

  • Recommended Solutions:

    • Implement a "Purity Check" Protocol: Before initiating any experiment, it is good practice to run a quick purity check on the starting material, especially if it has been in storage for an extended period.

    • Batch-to-Batch Consistency: If possible, use the same batch of this compound for a series of related experiments to ensure consistency.

    • Discard Compromised Material: If significant degradation is confirmed, it is best to discard the old batch to avoid generating unreliable data.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of this compound?

A1: For maximum stability, this compound should be stored at a low temperature (2-8°C), under an inert atmosphere (argon or nitrogen), in a tightly sealed, light-resistant container (amber glass). The addition of an antioxidant is also highly recommended.

Q2: Which type of container is best for storing this compound?

A2: An amber glass vial with a PTFE-lined cap is the ideal choice. The amber glass protects the compound from light, while the PTFE liner provides an inert and secure seal, preventing leakage and contamination.

Q3: What are the primary degradation products of this compound?

A3: The most common degradation products are formed through oxidation and include 6-methyl-5-hepten-2-one and various epoxides. Peroxides can also form as intermediates.

Q4: How can I monitor the stability of my stored this compound?

A4: Periodic analysis by GC-MS is the most effective way to monitor the purity of the compound over time. A visual inspection for any color change upon each use is also a simple but useful indicator of potential degradation.

Q5: Is it acceptable to use this compound that shows signs of degradation?

A5: For applications that require high purity, such as in drug development or flavor and fragrance profiling, using degraded material is not recommended as it can lead to unreliable and misleading results. If the purity has only slightly decreased, purification may be an option.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of chemical degradation.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation by excluding oxygen.
Container Amber Glass Vial with PTFE-lined CapProtects from light and ensures an inert seal.
Additives Antioxidant (e.g., BHT)Inhibits oxidative degradation pathways.

Table 2: Common Antioxidants for Stabilization

AntioxidantRecommended Concentration (w/w)Notes
Butylated Hydroxytoluene (BHT) 0.01 - 0.1%A widely used and effective antioxidant for organic compounds.
Mixed Tocopherols (Vitamin E) 0.05 - 0.2%A natural antioxidant that can also be effective.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a high-purity solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC-MS System:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injection: 1 µL split injection.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium.

    • MS Detector: Scan from m/z 40 to 400.

  • Data Analysis: Integrate the peaks in the chromatogram to determine the relative peak area of this compound and any impurities. Identify impurities by their mass spectra.

Protocol 2: Qualitative Peroxide Test

  • Materials: Commercially available peroxide test strips.

  • Procedure:

    • Dip the test strip into the this compound sample for the time specified by the manufacturer.

    • Remove the strip and observe any color change.

    • Compare the color to the chart provided with the test strips to estimate the peroxide concentration.

  • Interpretation: A positive test for peroxides indicates that oxidation has occurred and the material may be unstable.

Mandatory Visualization

G cluster_troubleshooting Troubleshooting Workflow for this compound Degradation start Observed Degradation of This compound (e.g., new GC peaks, color change) check_purity Confirm Degradation with Analytical Method (GC-MS) start->check_purity degradation_confirmed Degradation Confirmed check_purity->degradation_confirmed review_storage Review Storage Conditions degradation_confirmed->review_storage Yes end_purify Consider Re-purification (e.g., distillation) or Discard Batch degradation_confirmed->end_purify No, purity is acceptable oxidation Evidence of Oxidation? (e.g., peroxide test, specific byproducts) review_storage->oxidation polymerization Evidence of Polymerization? (e.g., viscosity change, broad GC hump) oxidation->polymerization No solution_oxidation Implement Solutions: - Store under inert gas (Ar, N2) - Add antioxidant (e.g., BHT) - Store at 2-8°C oxidation->solution_oxidation Yes solution_polymerization Implement Solutions: - Store in amber vials (protect from light) - Ensure no acidic contaminants polymerization->solution_polymerization Yes polymerization->end_purify No solution_oxidation->end_purify solution_polymerization->end_purify

Caption: Troubleshooting workflow for identifying and addressing the degradation of this compound.

Technical Support Center: Troubleshooting Poor Resolution in GC Analysis of 6-METHYL-5-HEPTEN-2-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering poor resolution in the gas chromatography (GC) analysis of 6-methyl-5-hepten-2-ol (B124558). The following question-and-answer format addresses specific issues and provides actionable troubleshooting steps.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common causes of poor resolution in the GC analysis of this compound?

Poor resolution, characterized by co-eluting or overlapping peaks, can stem from several factors. The most common culprits include:

  • Inappropriate GC Column: The stationary phase may not be optimal for separating this compound from other components in the sample matrix.

  • Suboptimal Oven Temperature Program: The temperature ramp may be too fast, or the initial and final hold times may be insufficient.

  • Incorrect Carrier Gas Flow Rate: A flow rate that is too high or too low can lead to band broadening and decreased resolution.

  • Improper Injection Technique or Parameters: Issues such as slow injection, incorrect injection volume, or a suboptimal injector temperature can cause peak broadening.

  • Column Contamination or Degradation: Accumulation of non-volatile residues or degradation of the stationary phase can lead to poor peak shape and loss of resolution.

  • Sample Overload: Injecting too concentrated a sample can lead to broad, asymmetric peaks.

Q2: My peaks for this compound are showing significant tailing. What could be the cause and how do I fix it?

Peak tailing, where the latter half of the peak is drawn out, is a common issue when analyzing polar compounds like alcohols. It is often caused by:

  • Active Sites in the GC System: Silanol groups in the injector liner, column, or even the packing material can interact with the hydroxyl group of the alcohol, causing tailing.

    • Solution: Use a deactivated liner and a column specifically designed for analyzing polar compounds. Consider derivatizing the alcohol to reduce its polarity.

  • Column Contamination: Non-volatile residues in the column can create active sites.

    • Solution: Bake out the column at a high temperature (within the column's limits) to remove contaminants. If tailing persists, trim the first few centimeters of the column.

  • Improper Column Installation: A poor column cut or incorrect installation depth in the injector or detector can create dead volume and cause peak tailing.

    • Solution: Ensure the column is cut cleanly and squarely and installed according to the manufacturer's instructions for your GC model.

Q3: I am observing broad peaks for this compound. What are the potential reasons and solutions?

Broad peaks can be a sign of several issues affecting chromatographic efficiency:

  • Suboptimal Carrier Gas Flow Rate: The linear velocity of the carrier gas may be too far from the optimal value for the column.

    • Solution: Optimize the carrier gas flow rate or pressure. Refer to the column manufacturer's recommendations for the optimal flow rate for your column dimensions.

  • Injector Temperature is Too Low: If the injector temperature is not high enough to rapidly vaporize the sample, it can lead to slow sample introduction and broad peaks.

    • Solution: Increase the injector temperature, but be careful not to exceed the thermal stability of your analyte.

  • Slow Injection Speed: A slow manual injection or an inappropriate autosampler injection speed can cause the sample to be introduced as a wide band.

    • Solution: If injecting manually, perform the injection quickly and smoothly. For autosamplers, use a fast injection speed.

  • Column Overloading: Injecting too much sample can saturate the stationary phase.[1]

    • Solution: Dilute the sample or reduce the injection volume.

Q4: How do I choose the right GC column for the analysis of this compound?

The choice of GC column is critical for achieving good resolution. Since this compound is a terpene alcohol, a mid-polarity to polar stationary phase is generally recommended.

  • Mid-Polar Columns (e.g., containing cyanopropylphenyl polysiloxane): These columns offer a good balance of selectivity for a wide range of compounds.

  • Polar Columns (e.g., Polyethylene Glycol - WAX columns): These are often the best choice for separating alcohols and other polar compounds due to their strong dipole-dipole and hydrogen bonding interactions with the analytes.[2] WAX columns often show lower bleed at similar operating conditions compared to siloxane-based columns.[3]

  • Chiral Columns: If you need to separate the enantiomers of this compound, a chiral stationary phase will be necessary.

Refer to the NIST WebBook for retention indices of this compound on different stationary phases to guide your selection.

Data Presentation: Recommended GC Parameters

The following table provides a starting point for developing a GC method for the analysis of this compound. These parameters may require optimization for your specific application and instrument.

ParameterRecommended Starting Conditions
GC Column Mid-to-High Polarity (e.g., DB-WAX, ZB-WAX, Rtx-WAX), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C[4]
Injection Mode Split (e.g., 50:1 or 100:1 split ratio)[3]
Injection Volume 1 µL
Carrier Gas Helium or Hydrogen
Flow Rate 1-2 mL/min (constant flow)[4]
Oven Program Initial Temp: 50-70 °C, hold for 1-2 min
Ramp: 5-10 °C/min to 200-220 °C
Final Hold: 2-5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Temperature 250-300 °C
MS Transfer Line Temp 250-280 °C

Experimental Protocols

Protocol 1: Column Conditioning

Proper column conditioning is essential to remove any residual manufacturing impurities and ensure a stable baseline.

  • Install the column in the injector but leave the detector end disconnected.

  • Set the carrier gas flow rate to the recommended value for your column.

  • Set the oven temperature to 40 °C.

  • Slowly ramp the oven temperature at 5-10 °C/min to the maximum isothermal temperature of the column (or 20 °C above your final method temperature, whichever is lower).

  • Hold at this temperature for 1-2 hours.

  • Cool down the oven, connect the column to the detector, and check for a stable baseline.

Protocol 2: Checking for Leaks

Leaks in the GC system can lead to a noisy baseline, poor peak shape, and irreproducible results.

  • Septum and Inlet Fittings: Use an electronic leak detector to check for leaks around the septum nut and other inlet fittings.

  • Column Fittings: Check the fittings connecting the column to the injector and detector.

  • Gas Lines: Inspect all gas lines and fittings from the gas cylinders to the GC.

  • Pressure Decay Test: Many modern GCs have an automated pressure decay test function. Refer to your instrument manual for instructions on how to perform this test.

Mandatory Visualization

TroubleshootingWorkflow Start Poor Resolution Observed Check_Column Check GC Column Start->Check_Column Check_Temp Check Oven Program Start->Check_Temp Check_Flow Check Carrier Gas Flow Start->Check_Flow Check_Injection Check Injection Parameters Start->Check_Injection Check_Sample Check Sample Concentration Start->Check_Sample Wrong_Phase Incorrect Stationary Phase? Check_Column->Wrong_Phase Column_Degraded Column Degraded/Contaminated? Check_Column->Column_Degraded Ramp_Fast Ramp Rate Too Fast? Check_Temp->Ramp_Fast Flow_Incorrect Flow Rate Incorrect? Check_Flow->Flow_Incorrect Injector_Issue Injector Temp/Liner Issue? Check_Injection->Injector_Issue Overload Sample Overload? Check_Sample->Overload Select_Column Select Appropriate Polar Column Wrong_Phase->Select_Column Yes Condition_Column Condition or Replace Column Column_Degraded->Condition_Column Yes Optimize_Ramp Optimize Temperature Ramp and Hold Times Ramp_Fast->Optimize_Ramp Yes Optimize_Flow Optimize Flow Rate Flow_Incorrect->Optimize_Flow Yes Optimize_Injector Optimize Injector Temp and Replace Liner Injector_Issue->Optimize_Injector Yes Dilute_Sample Dilute Sample or Reduce Injection Volume Overload->Dilute_Sample Yes

Caption: Troubleshooting workflow for poor resolution in GC analysis.

LogicalRelationships PoorResolution Poor Resolution ColumnIssues Column-Related Issues PoorResolution->ColumnIssues MethodParameters Method Parameter Issues PoorResolution->MethodParameters SystemIssues System-Related Issues PoorResolution->SystemIssues WrongPhase Incorrect Phase ColumnIssues->WrongPhase Contamination Contamination/Degradation ColumnIssues->Contamination Installation Improper Installation ColumnIssues->Installation OvenProgram Oven Temperature Program MethodParameters->OvenProgram FlowRate Carrier Gas Flow Rate MethodParameters->FlowRate Injection Injection Parameters MethodParameters->Injection Leaks Leaks SystemIssues->Leaks DeadVolume Dead Volume SystemIssues->DeadVolume

Caption: Logical relationships of factors causing poor GC resolution.

References

optimization of reaction conditions for 6-METHYL-5-HEPTEN-2-OL synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-methyl-5-hepten-2-ol (B124558), a key intermediate in the production of various fine chemicals. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: There are two main strategies for the synthesis of this compound:

  • Reduction of 6-methyl-5-hepten-2-one (B42903): This is a common and direct method where the ketone precursor is reduced to the corresponding secondary alcohol.

  • Grignard Reaction: This classic carbon-carbon bond-forming reaction can be employed by reacting an appropriate Grignard reagent with an aldehyde.

Q2: Which reducing agent is best for the conversion of 6-methyl-5-hepten-2-one to this compound?

A2: The choice of reducing agent depends on factors such as desired selectivity, lab equipment, and safety considerations.

  • Sodium borohydride (B1222165) (NaBH₄) is a mild and convenient reducing agent, suitable for this transformation. However, it can sometimes lead to a side reaction known as 1,4-conjugate reduction of the double bond.[1]

  • Luche Reduction (NaBH₄ with CeCl₃) is a modification that enhances the 1,2-reduction of the carbonyl group, minimizing the unwanted 1,4-addition, making it a preferred method for α,β-unsaturated ketones.[2]

  • Lithium aluminium hydride (LiAlH₄) is a much stronger reducing agent and will effectively reduce the ketone. However, it is less chemoselective and will also reduce other functional groups like esters or carboxylic acids if they are present as impurities. It also requires stricter anhydrous reaction conditions.

  • Catalytic Hydrogenation using catalysts like copper-silica (Cu/SiO₂) can also be employed for this reduction.[3]

Q3: Why are anhydrous conditions critical for the Grignard synthesis route?

A3: Grignard reagents are highly reactive organometallic compounds that are strong bases. They will react readily with any protic solvent, including water.[4][5][6][7] This reaction will quench the Grignard reagent, forming an alkane and a magnesium salt, thus preventing it from reacting with the intended aldehyde and leading to a low or no yield of the desired alcohol.[8]

Q4: How can I purify the final product, this compound?

A4: The most common method for purifying this compound is fractional distillation under reduced pressure.[9] This technique is suitable for separating liquids with different boiling points and is effective in removing impurities and unreacted starting materials. Column chromatography can also be used for smaller scale purifications.

Troubleshooting Guides

Route 1: Reduction of 6-methyl-5-hepten-2-one
Issue Possible Cause(s) Suggested Solution(s)
Low Yield of this compound Incomplete reaction.- Increase the reaction time. - Use a slight excess of the reducing agent. - Ensure the reducing agent is fresh and has not decomposed.
Side reaction (1,4-conjugate reduction) with NaBH₄.- Perform the reaction at a lower temperature (e.g., 0 °C). - Use the Luche reduction conditions (add CeCl₃ to the reaction mixture).[2]
Loss of product during workup.- Ensure proper pH adjustment during the workup to avoid emulsion formation. - Use an adequate amount of extraction solvent and perform multiple extractions.
Presence of Unreacted Ketone in Product Insufficient reducing agent.- Use a larger excess of the reducing agent. - Check the purity and activity of the reducing agent.
Short reaction time.- Monitor the reaction by TLC or GC to ensure completion. - Increase the reaction time as needed.
Presence of Saturated Alcohol (6-methylheptan-2-ol) as a Side Product Over-reduction, especially with catalytic hydrogenation.- Optimize reaction conditions (temperature, pressure, catalyst loading) for chemoselectivity.[3][10]
Use of a less selective reducing agent.- Switch to a milder reducing agent like NaBH₄ under controlled conditions.
Route 2: Grignard Synthesis
Issue Possible Cause(s) Suggested Solution(s)
Grignard reaction fails to initiate. Magnesium surface is not activated (coated with oxide layer).- Use fresh, high-quality magnesium turnings. - Activate the magnesium by crushing it in the flask (under inert atmosphere), adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.
Presence of moisture in glassware or solvents.- Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents.
Low Yield of the Desired Alcohol Grignard reagent was quenched by moisture or acidic protons.- Ensure strictly anhydrous conditions throughout the experiment.[4][5][6][7] - The starting aldehyde should be free of acidic impurities.
Side reaction: Wurtz coupling of the alkyl halide.- Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide.
Side reaction: Enolization of the aldehyde.- Use a less sterically hindered Grignard reagent if possible. - Perform the reaction at a lower temperature.
Formation of a Hydrocarbon Byproduct (e.g., 4-methyl-1-pentene) The Grignard reagent reacted with water.[8]- Rigorously exclude moisture from the reaction setup.

Data Presentation

Table 1: Comparison of Reduction Methods for 6-methyl-5-hepten-2-one

Method Reducing Agent Typical Solvent Reaction Conditions Selectivity Reported Yield
Standard Reduction Sodium Borohydride (NaBH₄)Methanol (B129727) or Ethanol0 °C to room temperatureGood, but risk of 1,4-additionVariable, can be >90%
Luche Reduction NaBH₄ / Cerium(III) ChlorideMethanol0 °C to room temperatureExcellent for 1,2-reductionGenerally high
Hydride Reduction Lithium Aluminum Hydride (LiAlH₄)Anhydrous Diethyl Ether or THF0 °C to refluxHigh, but not chemoselectiveTypically >90%
Catalytic Hydrogenation H₂ gas with Cu/SiO₂ catalyst- (Vapor Phase)140-200 °CHigh for C=O reductionUp to ~30% conversion reported[11]

Table 2: Reactants for Grignard Synthesis of this compound

Grignard Reagent Carbonyl Compound Product
4-methyl-3-pentenylmagnesium bromideAcetaldehyde (B116499)This compound
Ethylmagnesium bromide4-methyl-3-pentenalThis compound

Experimental Protocols

Protocol 1: Reduction of 6-methyl-5-hepten-2-one using Sodium Borohydride
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-methyl-5-hepten-2-one in methanol and cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Carefully quench the reaction by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess NaBH₄ and decompose the borate (B1201080) ester complex.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by fractional distillation under vacuum.

Protocol 2: Grignard Synthesis of this compound
  • Preparation of Grignard Reagent:

    • Flame-dry a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer. Allow it to cool under an inert atmosphere (nitrogen or argon).

    • Add magnesium turnings to the flask.

    • Prepare a solution of 4-methyl-3-pentenyl bromide in anhydrous diethyl ether and add a small portion to the magnesium. If the reaction does not start, add a crystal of iodine or warm gently.

    • Once initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0 °C.

    • Add a solution of acetaldehyde in anhydrous diethyl ether dropwise from the dropping funnel.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup:

    • Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Purification:

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • Purify the resulting crude alcohol by vacuum distillation.

Mandatory Visualizations

experimental_workflow_reduction start Start: 6-methyl-5-hepten-2-one dissolve Dissolve in Methanol Cool to 0 °C start->dissolve add_nabh4 Slowly add NaBH4 dissolve->add_nabh4 react Stir at Room Temp (1-2 hours) add_nabh4->react workup Quench with H2O/HCl Extract with Ether react->workup purify Dry, Concentrate & Vacuum Distill workup->purify end_product Product: This compound purify->end_product

Caption: Workflow for the synthesis of this compound via reduction.

troubleshooting_grignard start Low/No Yield in Grignard Synthesis? check_initiation Did the reaction initiate? (color change, heat) start->check_initiation check_conditions Were anhydrous conditions strictly maintained? check_initiation->check_conditions Yes activate_mg Action: Activate Mg (Iodine, heat, crushing) check_initiation->activate_mg No dry_reagents Action: Flame-dry glassware, use anhydrous solvents check_conditions->dry_reagents No check_aldehyde Is the aldehyde pure and dry? check_conditions->check_aldehyde Yes activate_mg->start Retry dry_reagents->start Retry purify_aldehyde Action: Purify/distill the aldehyde check_aldehyde->purify_aldehyde No success Improved Yield check_aldehyde->success Yes purify_aldehyde->start Retry

Caption: Troubleshooting decision tree for low yield in Grignard synthesis.

References

minimizing side reactions in the synthesis of 6-METHYL-5-HEPTEN-2-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 6-methyl-5-hepten-2-ol (B124558).

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic approach.

Route 1: Reduction of 6-Methyl-5-hepten-2-one (B42903)

The most common laboratory synthesis of this compound involves the reduction of its corresponding ketone, 6-methyl-5-hepten-2-one. The primary challenge in this step is achieving selective reduction of the carbonyl group without affecting the carbon-carbon double bond.

Frequently Asked Questions (FAQs):

  • Q1: My final product contains a significant amount of 6-methyl-2-heptanol (B49919) (the saturated alcohol). What is causing this side reaction?

    A1: The formation of 6-methyl-2-heptanol is due to a 1,4-conjugate reduction of the α,β-unsaturated ketone starting material. This side reaction is more prevalent with powerful reducing agents like lithium aluminum hydride (LiAlH₄). The use of a milder reducing agent, such as sodium borohydride (B1222165) (NaBH₄), can favor the desired 1,2-reduction of the carbonyl group.

  • Q2: Even with sodium borohydride, I am still observing the formation of the saturated alcohol. How can I further improve the selectivity for the desired this compound?

    A2: To significantly enhance the selectivity of the 1,2-reduction, the use of the Luche reduction is highly recommended.[1][2][3][4] This method employs sodium borohydride in conjunction with a lanthanide salt, typically cerium(III) chloride (CeCl₃), in a protic solvent like methanol (B129727) or ethanol. The cerium ion coordinates to the carbonyl oxygen, increasing its electrophilicity and promoting the selective attack of the hydride at the carbonyl carbon.[1][3][5][6]

  • Q3: My reaction is sluggish, and upon workup, I recover a large amount of unreacted 6-methyl-5-hepten-2-one. What could be the issue?

    A3: This could be due to several factors:

    • Inactive Reducing Agent: Sodium borohydride can degrade over time, especially if not stored in a dry environment. Use a fresh bottle of the reagent.

    • Insufficient Reagent: Ensure you are using a sufficient molar excess of the reducing agent. A 1.1 to 1.5 molar equivalent of NaBH₄ is typically recommended.

    • Low Temperature: While the Luche reduction is typically performed at low temperatures (0 °C to room temperature) to enhance selectivity, extremely low temperatures might slow down the reaction rate excessively.[4]

  • Q4: I am performing the Luche reduction, but the selectivity is not as high as expected. What are the critical parameters to control?

    A4: For optimal selectivity in a Luche reduction, consider the following:

    • Solvent: Methanol is the most commonly used solvent and is often crucial for the reaction's success.[1][7]

    • Purity of Cerium(III) Chloride: Use high-purity, hydrated cerium(III) chloride (CeCl₃·7H₂O) for the best results.

    • Order of Addition: Typically, the ketone and cerium chloride are mixed in the solvent, and the sodium borohydride is added portion-wise at a controlled temperature.

Route 2: Grignard Synthesis

An alternative route to this compound is the Grignard reaction between an appropriate Grignard reagent and an aldehyde. For instance, the reaction of 4-methyl-3-pentenylmagnesium bromide with acetaldehyde (B116499).

Frequently Asked Questions (FAQs):

  • Q1: My Grignard reaction yield is very low, and I observe the formation of a significant amount of a hydrocarbon byproduct. What is happening?

    A1: A common side reaction in Grignard synthesis is the formation of a homocoupling product (Wurtz-type coupling), in this case, 2,7-dimethyl-2,6-octadiene, from the reaction of the Grignard reagent with the unreacted alkyl halide. To minimize this, ensure a slow addition of the alkyl halide to the magnesium turnings during the formation of the Grignard reagent.

  • Q2: Upon workup, I have a complex mixture of products, and the desired alcohol is only a minor component. What are other potential side reactions?

    A2: Other side reactions in Grignard synthesis include:

    • Enolization: If the aldehyde has acidic α-protons, the Grignard reagent can act as a base, leading to the enolization of the aldehyde and recovery of the starting materials after workup. Using a more reactive Grignard reagent or lower reaction temperatures can mitigate this.

    • Reaction with Water: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried, and anhydrous solvents are used to prevent the quenching of the Grignard reagent.

  • Q3: My Grignard reaction fails to initiate. What troubleshooting steps can I take?

    A3: Initiation of a Grignard reaction can be challenging. Here are some tips:

    • Activate the Magnesium: The surface of magnesium turnings can be coated with a layer of magnesium oxide. Gently crush the magnesium turnings in a dry flask before the reaction or add a small crystal of iodine to activate the surface.

    • Use a Starter Solution: Add a small amount of a pre-formed Grignard reagent to initiate the reaction.

    • Local Heating: Gently warm a small spot of the reaction flask with a heat gun to initiate the reaction. Once started, the reaction is typically exothermic.

Data Presentation

The following table summarizes the expected product distribution in the reduction of an α,β-unsaturated ketone under different conditions, illustrating the superior selectivity of the Luche reduction.

Reducing Agent/Conditions1,2-Reduction Product (Allylic Alcohol)1,4-Reduction Product (Saturated Ketone/Alcohol)
LiAlH₄ in THFMinor ProductMajor Product
NaBH₄ in EtOHMajor ProductMinor Product
NaBH₄, CeCl₃·7H₂O in MeOH (Luche Reduction)>99%<1%

Experimental Protocols

Key Experiment 1: Luche Reduction of 6-Methyl-5-hepten-2-one

Objective: To selectively synthesize this compound from 6-methyl-5-hepten-2-one via 1,2-reduction, minimizing the formation of 6-methyl-2-heptanol.

Materials:

  • 6-methyl-5-hepten-2-one

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-methyl-5-hepten-2-one (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure this compound.

Key Experiment 2: Grignard Synthesis of this compound

Objective: To synthesize this compound from 4-bromo-2-methyl-2-butene and acetaldehyde.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether

  • 4-bromo-2-methyl-2-butene

  • Acetaldehyde

  • Saturated ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry all glassware and allow to cool under an inert atmosphere.

    • Place magnesium turnings (1.2 eq) and a small crystal of iodine in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Dissolve 4-bromo-2-methyl-2-butene (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the bromide solution to the magnesium suspension. If the reaction does not start (disappearance of the iodine color and gentle reflux), warm the flask gently.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Acetaldehyde:

    • Cool the freshly prepared Grignard reagent to 0 °C.

    • Dissolve acetaldehyde (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the acetaldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation or flash column chromatography.

Visualizations

The following diagrams illustrate the key chemical transformations and troubleshooting logic.

Reaction_Pathway cluster_reduction Route 1: Reduction cluster_grignard Route 2: Grignard Synthesis 6-Methyl-5-hepten-2-one 6-Methyl-5-hepten-2-one This compound This compound 6-Methyl-5-hepten-2-one->this compound 1,2-Reduction (Desired) 6-Methyl-2-heptanol 6-Methyl-2-heptanol 6-Methyl-5-hepten-2-one->6-Methyl-2-heptanol 1,4-Reduction (Side Reaction) 4-methyl-3-pentenyl\nmagnesium bromide 4-methyl-3-pentenyl magnesium bromide 6-Methyl-5-hepten-2-ol_g This compound 4-methyl-3-pentenyl\nmagnesium bromide->6-Methyl-5-hepten-2-ol_g Side_Products_g Wurtz Coupling, Enolization Products 4-methyl-3-pentenyl\nmagnesium bromide->Side_Products_g Side Reactions Acetaldehyde Acetaldehyde Acetaldehyde->6-Methyl-5-hepten-2-ol_g Acetaldehyde->Side_Products_g Troubleshooting_Workflow Start Low Yield or Impure Product Problem_ID Identify Primary Synthesis Route Start->Problem_ID Reduction_Route Reduction of Ketone Problem_ID->Reduction_Route Reduction Grignard_Route Grignard Synthesis Problem_ID->Grignard_Route Grignard Check_Selectivity Check for Saturated Alcohol Reduction_Route->Check_Selectivity Check_Grignard_Formation Troubleshoot Grignard Formation (Activation, Dryness) Grignard_Route->Check_Grignard_Formation Use_Luche Implement Luche Reduction (NaBH4 + CeCl3) Check_Selectivity->Use_Luche Yes Check_Reagents Check Reagent Activity and Stoichiometry Check_Selectivity->Check_Reagents No Purification Optimize Purification (Chromatography, Distillation) Use_Luche->Purification Check_Reagents->Purification Check_Grignard_Reaction Optimize Grignard Reaction (Temperature, Addition Rate) Check_Grignard_Formation->Check_Grignard_Reaction Check_Grignard_Reaction->Purification

References

Technical Support Center: Scaling Up the Production of 6-Methyl-5-hepten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful scale-up of 6-methyl-5-hepten-2-ol (B124558) production. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and critical data presented in a clear and accessible format to address challenges encountered during synthesis and purification.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis of this compound, particularly focusing on the reduction of 6-methyl-5-hepten-2-one (B42903).

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.- Ensure the sodium borohydride (B1222165) (NaBH₄) is fresh and has been stored under anhydrous conditions.- Increase the molar excess of NaBH₄ gradually (e.g., from 1.5 to 2.5 equivalents).- Extend the reaction time and monitor progress by TLC or GC-MS.
Competing 1,4-reduction (conjugate addition) leading to the formation of 6-methyl-2-heptanone.- Employ the Luche reduction conditions by adding a stoichiometric amount of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) to the reaction mixture before the addition of NaBH₄. This enhances 1,2-selectivity.[1][2][3]
Degradation of the product during workup.- Use a buffered aqueous workup (e.g., saturated ammonium (B1175870) chloride solution) to avoid strongly acidic or basic conditions that could promote side reactions of the allylic alcohol.
Presence of Unreacted 6-methyl-5-hepten-2-one in the Final Product Insufficient reducing agent.- Increase the equivalents of NaBH₄ used in the reaction.
Deactivation of the reducing agent.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the NaBH₄. Use anhydrous solvents.
Formation of Significant Amounts of Saturated Alcohol (6-methyl-2-heptanol) Over-reduction of the double bond.- This is less common with NaBH₄ but can occur with more powerful reducing agents. If using a different hydride source, consider switching to the milder NaBH₄/CeCl₃ system.
Difficulties in Product Purification by Distillation Co-distillation of impurities with similar boiling points.- Perform a fractional distillation with a high-efficiency column (e.g., a Vigreux or packed column) to improve separation.[4][5] - Consider pre-purification by column chromatography on silica (B1680970) gel to remove more polar or less volatile impurities before distillation.
Thermal decomposition of the product.- Use vacuum distillation to lower the boiling point and reduce the risk of thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the selective reduction of 6-methyl-5-hepten-2-one to this compound?

A1: The Luche reduction is a highly reliable and selective method for the 1,2-reduction of α,β-unsaturated ketones like 6-methyl-5-hepten-2-one to the corresponding allylic alcohol.[1][2][6] This method utilizes sodium borohydride (NaBH₄) in the presence of a lanthanide salt, most commonly cerium(III) chloride (CeCl₃), in a protic solvent like methanol (B129727) or ethanol. The cerium salt enhances the electrophilicity of the carbonyl carbon, promoting the selective attack of the hydride at the C=O group and suppressing the competing 1,4-conjugate addition.[1][3]

Q2: What are the main impurities to look out for in the synthesis of this compound?

A2: The primary impurities often originate from the synthesis of the starting material, 6-methyl-5-hepten-2-one. These can include its structural isomer, 6-methyl-6-hepten-2-one, unreacted starting materials from the ketone synthesis (e.g., acetone), and byproducts from side reactions such as mesityl oxide and diacetone alcohol. During the reduction step, the main potential byproduct is the saturated ketone, 6-methyl-2-heptanone, resulting from 1,4-reduction.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A3: Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for both monitoring the reaction progress and assessing the purity of the final product.[7][8] It allows for the separation and identification of the starting material, product, and potential impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of the final product. Infrared (IR) spectroscopy can be used to monitor the disappearance of the carbonyl group from the starting material and the appearance of the hydroxyl group in the product.

Q4: What are the key safety considerations when scaling up the production of this compound using sodium borohydride?

A4: Sodium borohydride reacts with protic solvents (like methanol and ethanol) and water to produce flammable hydrogen gas.[9] When scaling up, it is crucial to have a well-ventilated reaction setup and to control the rate of NaBH₄ addition to manage the exotherm and hydrogen evolution. The reaction should be performed under an inert atmosphere. Personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and gloves, is mandatory.[10]

Q5: How can the final product, this compound, be effectively purified on a larger scale?

A5: For larger-scale purification, vacuum fractional distillation is the preferred method.[4][5] This technique allows for the separation of the product from impurities with different boiling points at a reduced temperature, which minimizes the risk of thermal decomposition. The efficiency of the separation can be enhanced by using a fractionating column with a suitable number of theoretical plates.

Experimental Protocols

Lab-Scale Synthesis of this compound via Luche Reduction (ca. 10g scale)

Materials:

  • 6-methyl-5-hepten-2-one (10.0 g, 79.2 mmol)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (29.5 g, 79.2 mmol)

  • Sodium borohydride (NaBH₄) (3.29 g, 87.1 mmol)

  • Methanol (anhydrous, 250 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 6-methyl-5-hepten-2-one and methanol.

  • Stir the mixture until the ketone is fully dissolved.

  • Add the cerium(III) chloride heptahydrate in one portion and stir until it dissolves. The solution may become slightly cloudy.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the sodium borohydride in small portions over 30 minutes, ensuring the temperature remains below 5 °C. Vigorous gas evolution will be observed.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum fractional distillation.

Considerations for Pilot-Scale Production
  • Reaction Vessel: Use a jacketed glass reactor with overhead stirring and a temperature probe to ensure efficient mixing and precise temperature control.

  • Reagent Addition: For the addition of sodium borohydride, a solid addition funnel or a screw feeder is recommended for controlled delivery.

  • Hydrogen Off-gassing: The reactor should be vented to a safe area or connected to a scrubber system to handle the hydrogen gas produced.

  • Work-up: The quenching and extraction steps should be performed in a vessel equipped for handling larger volumes and potential emulsions.

  • Purification: A dedicated vacuum distillation unit with a fractionating column of appropriate size and efficiency will be required.

Data Presentation

Table 1: Comparison of Reduction Methods for 6-methyl-5-hepten-2-one

Method Reducing Agent Additive Solvent Typical Yield (%) Selectivity (1,2- vs 1,4-reduction) Key Advantages
Standard ReductionNaBH₄NoneMethanol/Ethanol70-85%Moderate to GoodSimple procedure.
Luche Reduction NaBH₄ CeCl₃·7H₂O Methanol >95% Excellent (>99:1) High selectivity, mild conditions, short reaction times.[1][3]
Meerwein-Ponndorf-VerleyAluminum isopropoxideNoneIsopropanol80-90%GoodReversible, uses an inexpensive reagent.

Mandatory Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway 6-methyl-5-hepten-2-one 6-methyl-5-hepten-2-one This compound This compound 6-methyl-5-hepten-2-one->this compound NaBH4, CeCl3*7H2O Methanol, 0 °C

Caption: Luche reduction of 6-methyl-5-hepten-2-one.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of This compound check_reaction Check for complete conversion by TLC/GC-MS start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Complete Reaction check_reaction->complete Yes increase_nabh4 Increase equivalents of NaBH4 and/or reaction time incomplete->increase_nabh4 side_products Significant side products observed? complete->side_products end Yield Improved increase_nabh4->end check_workup Review workup procedure optimize_workup Optimize workup pH and extraction efficiency check_workup->optimize_workup side_products->check_workup No use_luche Employ Luche conditions (add CeCl3) side_products->use_luche Yes (1,4-adduct) use_luche->end optimize_workup->end

Caption: Troubleshooting guide for low product yield.

References

degradation pathways of 6-METHYL-5-HEPTEN-2-OL and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the handling, stability, and degradation of 6-methyl-5-hepten-2-ol (B124558).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, also known as sulcatol, is a versatile organic compound with the molecular formula C8H16O.[1][2][3] It is a secondary alcohol and is recognized as a fatty alcohol, which consists of an aliphatic chain of at least six carbon atoms.[4] This compound is a colorless to pale yellow liquid with a pleasant, fruity aroma.[1][5] Due to its fragrance, it is a key ingredient in the flavor and fragrance industries.[1][5] It also serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]

Q2: What are the primary degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively detailed in the provided literature, based on its chemical structure (a secondary alcohol with a double bond), two primary degradation pathways can be anticipated:

  • Oxidation: The secondary alcohol group is susceptible to oxidation to form the corresponding ketone, 6-methyl-5-hepten-2-one (B42903). Furthermore, the carbon-carbon double bond can undergo oxidative cleavage in the presence of strong oxidizing agents (e.g., ozone, permanganate), leading to the formation of smaller carbonyl compounds like acetone. The related compound, 6-methyl-5-hepten-2-one, is known to be degraded by ozone.[6]

  • Acid-Catalyzed Reactions: In the presence of strong acids, the alcohol can undergo dehydration to form alkenes. The double bond may also isomerize under acidic conditions. For instance, the synthesis of the related ketone can involve acid catalysts at high temperatures.[7]

Q3: How should I properly store this compound to prevent degradation?

A3: To ensure the stability of this compound, it is crucial to store it under appropriate conditions. Store the compound in a cool, dry, and well-ventilated place.[8] The container should be kept tightly closed to prevent exposure to air and moisture.[8] It is also advisable to protect it from light. Avoid contact with incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[9]

Q4: What are the known safety hazards associated with this compound and its degradation products?

A4: this compound is a combustible liquid.[10] The related ketone, 6-methyl-5-hepten-2-one, is a flammable liquid and vapor and is considered harmful to aquatic life with long-lasting effects.[8] It is important to handle the compound in accordance with good industrial hygiene and safety practices.[8] This includes wearing appropriate personal protective equipment (PPE), such as gloves and safety glasses, and ensuring adequate ventilation.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected appearance of a new peak in GC-MS analysis, consistent with the mass of 6-methyl-5-hepten-2-one. Oxidation of the alcohol.Check for sources of oxidation. Ensure the compound was stored under an inert atmosphere (e.g., argon or nitrogen) and that all solvents were deoxygenated. Minimize exposure to air during sample preparation.
Sample discoloration (e.g., turning yellow). Formation of degradation products or impurities.Verify the purity of the starting material. If the compound is old, consider re-purification via distillation or chromatography. Ensure storage containers are clean and inert.
Low yield or unexpected side products in a reaction. Degradation of the starting material due to incompatible reaction conditions.Avoid strongly acidic or basic conditions unless required by the reaction protocol. If high temperatures are needed, perform the reaction under an inert atmosphere. Check for compatibility with all reagents, especially oxidizing agents.
Inconsistent experimental results. Sample instability or improper storage.Aliquot the compound upon receipt to minimize freeze-thaw cycles and repeated exposure to the atmosphere. Always use freshly opened or properly stored material for sensitive experiments. Confirm the identity and purity of the compound before use.

Physicochemical and Purity Data

The following table summarizes key properties of this compound.

PropertyValueReference
Molecular Formula C8H16O[1][2][3][11]
Molecular Weight 128.21 g/mol [1][11][12]
CAS Number 1569-60-4[1][2][3][11][12]
Appearance Clear, colorless to pale yellow liquid[1]
Density 0.844 g/mL at 25 °C[12]
Boiling Point 78 °C at 14 mmHg[12]
Refractive Index n20/D 1.446 - 1.451[1][12]
Purity (Typical) 98 - 100% (GC)[1][11]

Experimental Protocols

Protocol 1: General Procedure for Assessing Oxidative Stability

This protocol provides a framework for evaluating the stability of this compound in the presence of atmospheric oxygen.

  • Preparation: Prepare a standard solution of this compound in a high-purity, peroxide-free solvent (e.g., hexane (B92381) or ethyl acetate) at a known concentration (e.g., 1 mg/mL).

  • Experimental Setup:

    • Test Sample: Transfer a known volume of the solution to a clear glass vial, leaving it uncapped or loosely capped to allow for air exposure.

    • Control Sample: Transfer an equal volume of the same solution to a separate vial. Purge the headspace with an inert gas (e.g., argon) and seal the vial tightly.

  • Incubation: Place both vials in a controlled environment (e.g., a 25°C incubator) and protect from light to prevent photochemical reactions.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw a small aliquot from both the test and control vials.

  • Analysis: Analyze the aliquots by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Monitor the peak area of the this compound peak to quantify its degradation.

    • Screen for the appearance of new peaks, particularly one corresponding to 6-methyl-5-hepten-2-one, to identify degradation products.

  • Data Interpretation: Plot the concentration of this compound versus time for both the test and control samples to determine the rate of degradation under oxidative stress.

Visualizations

cluster_pathway Potential Degradation Pathways MHO This compound MHK 6-Methyl-5-hepten-2-one MHO->MHK Oxidation (e.g., Air, O2) Fragments Smaller Carbonyl Fragments (e.g., Acetone) MHK->Fragments Oxidative Cleavage (e.g., O3)

Caption: Potential oxidative degradation pathway of this compound.

start Start: Assess Stability prep_solution Prepare Solution of This compound start->prep_solution split_samples Divide into 'Test' (Air Exposure) and 'Control' (Inert Gas) Samples prep_solution->split_samples incubate Incubate Samples under Controlled Conditions split_samples->incubate sample_time Withdraw Aliquots at Defined Time Points (t=0, t=1...) incubate->sample_time analyze Analyze by GC-MS sample_time->analyze quantify Quantify Parent Compound & Identify Degradants analyze->quantify end End: Determine Degradation Rate quantify->end

Caption: Experimental workflow for stability testing of this compound.

start Problem: Unexpected Degradation Observed check_storage Were storage conditions (cool, dark, inert) met? start->check_storage check_purity Was initial purity of the compound verified? check_storage->check_purity Yes sol_storage Improve storage protocol. Store under argon, aliquot sample. check_storage->sol_storage No check_reagents Are reaction conditions/ solvents compatible (non-oxidizing)? check_purity->check_reagents Yes sol_purity Re-purify compound or use a new, validated batch. check_purity->sol_purity No check_reagents->start Yes (Re-evaluate problem) sol_reagents Use purified/deoxygenated solvents. Re-evaluate reagent compatibility. check_reagents->sol_reagents No

Caption: Troubleshooting logic for unexpected sample degradation.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 6-Methyl-5-hepten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the validation of 6-methyl-5-hepten-2-ol (B124558), a volatile terpene alcohol. The focus is on providing objective performance comparisons and supporting experimental data to aid in the selection of the most appropriate analytical technique for specific research and quality control needs.

Introduction to Analytical Techniques

The analysis of volatile and semi-volatile compounds like this compound predominantly relies on gas chromatography (GC) due to its high resolution and sensitivity for such analytes. Common detectors include Flame Ionization Detectors (FID) and Mass Spectrometers (MS). Sample introduction techniques are critical and vary based on the sample matrix and the desired sensitivity. High-performance liquid chromatography (HPLC) can also be employed, particularly for related compounds, though it is less conventional for highly volatile terpenes.

Comparison of Analytical Methods

The selection of an analytical method depends on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis (e.g., qualitative identification vs. quantitative determination). Below is a comparison of common techniques used for the analysis of terpenes and alcohols.

Table 1: Comparison of Quantitative Performance for Terpene and Alcohol Analysis

MethodTypical Linearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (RSD%)Key AdvantagesKey Disadvantages
HS-GC-FID > 0.990[1]0.01% (v/v) for ethanol[1]0.03% (v/v) for ethanol[1]0.7 - 4.3% (repeatability)[1]Minimal sample preparation, protects the column from non-volatile matrix components.[2]Can be less sensitive for less volatile compounds, potential for thermal degradation of analytes.[3]
HS-SPME-GC-MS Not explicitly stated for this analyteDependent on fiber and conditionsDependent on fiber and conditionsNot explicitly statedHigh sensitivity, solvent-free extraction.Method development can be complex, fiber lifetime is limited.
Liquid Injection GC-MS > 0.999 (for fatty alcohols)[4]146.4 µg/mL (for methanol)[5]443.5 µg/mL (for methanol)[5]1.06 - 2.66%[5]Direct analysis, suitable for a wide range of analyte concentrations.[3]Potential for matrix interference, requires sample cleanup.[2]
LLE-GC-MS > 0.99 (for 6-methyl-5-hepten-2-one)[6]<100 ng/mL (for 6-methyl-5-hepten-2-one)[6]<100 ng/mL (for 6-methyl-5-hepten-2-one)[6]2.01 - 12.59%[6]Cost-effective, rapid, and accurate for quantification.[6]Requires use of organic solvents.
RP-HPLC-UV/MS Not available for this analyteNot available for this analyteNot available for this analyteNot available for this analyteSuitable for less volatile or thermally labile compounds.Generally lower resolution for small volatile compounds compared to GC.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative protocols for the analysis of volatile compounds like this compound.

Protocol 1: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)

This method is suitable for the analysis of volatile compounds in solid or liquid samples.

  • Sample Preparation: Accurately weigh the sample into a headspace vial. For solid samples, a solvent may be added to aid in the release of volatiles. Seal the vial.

  • Internal Standard: Add a known amount of an appropriate internal standard (e.g., t-butanol) to all calibrators, controls, and samples.[2]

  • Headspace Incubation: Place the vial in the headspace autosampler. The sample is heated to a specific temperature (e.g., 102°C) for a set time (e.g., 31.7 minutes) to allow the volatile analytes to equilibrate between the sample and the headspace.[1]

  • Injection: A heated, gas-tight syringe injects a specific volume of the headspace gas into the GC inlet.

  • GC Separation:

    • Column: A capillary column suitable for volatile compound separation (e.g., Restek BAC2 or ZB-WAXplus).[2][5]

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp the temperature up to a final temperature (e.g., 250°C).[1]

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.[5]

  • Detection: The separated compounds are detected by a Flame Ionization Detector (FID).

  • Quantification: The concentration of the analyte is determined by comparing its peak area to that of the internal standard and referencing a calibration curve.

Protocol 2: Liquid-Liquid Extraction Gas Chromatography-Mass Spectrometry (LLE-GC-MS)

This method is effective for extracting analytes from a liquid matrix.

  • Sample Preparation: Homogenize the sample if necessary.

  • Extraction: Add a specific volume of an immiscible organic solvent (e.g., hexane) to the aqueous sample. Vortex the mixture to facilitate the transfer of the analyte into the organic layer. Centrifuge to separate the layers.

  • Injection: Inject an aliquot of the organic layer containing the analyte into the GC-MS system.

  • GC-MS Analysis:

    • GC Conditions: Similar to the HS-GC-FID method, a suitable temperature program and column are used to separate the components.

    • MS Detection: The mass spectrometer is operated in either scan mode for qualitative identification or selected ion monitoring (SIM) mode for quantitative analysis. The mass spectrum of this compound can be found in the NIST WebBook.[7]

Protocol 3: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)

While less common for this specific analyte, a method for the related ketone, 6-methyl-5-hepten-2-one (B42903), has been described and could be adapted.[8]

  • Sample Preparation: Dissolve the sample in a suitable solvent compatible with the mobile phase.

  • HPLC System:

    • Column: A reverse-phase column such as Newcrom R1.[8][9]

    • Mobile Phase: A mixture of acetonitrile (B52724) (ACN) and water with a buffer like phosphoric acid or formic acid for MS compatibility.[9]

    • Detection: UV detection at a low wavelength (e.g., 200 nm) or Mass Spectrometry (MS).[8]

  • Analysis: Inject the sample onto the column and elute with the mobile phase. The analyte is quantified based on the peak area from the detector response.

Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates the typical workflow for validating an analytical method to ensure it is fit for its intended purpose.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Validation Parameter Assessment cluster_2 Finalization Dev Develop Analytical Method Specificity Specificity/ Selectivity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Documentation Documentation & SOP Robustness->Documentation Implementation Routine Use Documentation->Implementation

Caption: A flowchart of the analytical method validation process.

Comparison of GC-Based Analytical Methods

This diagram provides a high-level comparison of the key characteristics of different GC-based methods for the analysis of volatile compounds.

Comparison of GC-Based Analytical Methods cluster_methods Analytical Methods cluster_attributes Performance Attributes HS_GC Headspace GC (HS-GC) Sensitivity Sensitivity HS_GC->Sensitivity Moderate Matrix_Effect Matrix Effect Susceptibility HS_GC->Matrix_Effect Low Sample_Prep Sample Preparation Complexity HS_GC->Sample_Prep Low Cost Cost per Sample HS_GC->Cost Low to Moderate Automation Automation Compatibility HS_GC->Automation High SPME_GC SPME-GC SPME_GC->Sensitivity High SPME_GC->Matrix_Effect Low to Moderate SPME_GC->Sample_Prep Moderate SPME_GC->Cost Moderate to High SPME_GC->Automation High LI_GC Liquid Injection GC (LI-GC) LI_GC->Sensitivity Moderate to High LI_GC->Matrix_Effect High LI_GC->Sample_Prep High LI_GC->Cost Low LI_GC->Automation High

Caption: A comparison of key attributes for different GC methods.

References

A Comparative Analysis of (R)-(-)- and (S)-(+)-6-Methyl-5-Hepten-2-Ol Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential effects of sulcatol enantiomers, supported by experimental data and detailed protocols.

The enantiomers of 6-methyl-5-hepten-2-ol (B124558), commonly known as sulcatol, exhibit distinct biological activities, particularly as semiochemicals in insects. This guide provides a comparative analysis of the efficacy of the (R)-(-)- and (S)-(+)-enantiomers, focusing on their role as aggregation pheromones in the ambrosia beetle Gnathotrichus sulcatus. The information presented is vital for researchers in chemical ecology, pest management, and drug development seeking to understand the stereochemical specificity of ligand-receptor interactions.

Quantitative Comparison of Behavioral Responses

The primary biological activity of sulcatol enantiomers has been extensively studied in the ambrosia beetle Gnathotrichus sulcatus. Field and laboratory bioassays have demonstrated a clear synergistic effect between the two enantiomers, where the presence of both is essential for a significant behavioral response. Notably, a racemic mixture (1:1 ratio of R:S) has been found to be a more potent attractant than the naturally produced ratio.

Table 1: Field Bioassay of Gnathotrichus sulcatus Response to Sulcatol Enantiomers

Treatment (Enantiomeric Ratio S:R)Mean Number of Beetles TrappedRelative Potency
Control (Unbaited)101.0
100% (S)-(+)151.5
100% (R)-(-)121.2
65:35 (Natural Ratio)15015.0
50:50 (Racemic)25025.0

Data extrapolated from Borden et al. (1976). The numbers are illustrative to demonstrate the reported relative potency.

Table 2: Laboratory Bioassay of Gnathotrichus sulcatus Walking Response to Sulcatol Enantiomers

Treatment (Enantiomeric Ratio S:R)Mean Percentage of Beetles Responding
Control (Solvent only)5%
100% (S)-(+)8%
100% (R)-(-)6%
65:35 (Natural Ratio)65%
50:50 (Racemic)85%

Data extrapolated from Borden et al. (1976). The percentages are illustrative to demonstrate the reported synergistic effect.

Experimental Protocols

Laboratory Bioassay: Walking-Beetle Olfactometer

A glass olfactometer is used to assess the behavioral response of individual beetles to airborne stimuli.

  • Apparatus: A Y-tube or four-arm olfactometer is utilized. Purified and humidified air is passed through each arm at a constant flow rate.

  • Stimulus Preparation: Solutions of (R)-(-)-sulcatol, (S)-(+)-sulcatol, and their mixtures are prepared in a high-purity solvent (e.g., hexane) at various concentrations. A specific volume of the solution is applied to a filter paper, and the solvent is allowed to evaporate.

  • Experimental Procedure:

    • A single beetle is introduced at the downstream end of the olfactometer.

    • The beetle's movement towards the arm(s) containing the test stimulus or the control (solvent only) is observed for a defined period (e.g., 5-10 minutes).

    • A positive response is recorded if the beetle moves a set distance up the arm containing the stimulus.

    • The olfactometer is cleaned thoroughly with solvent and baked between trials to prevent contamination. The position of the treatment and control arms is rotated to avoid positional bias.

  • Data Analysis: The percentage of beetles responding to each stimulus is calculated. Statistical analysis (e.g., Chi-squared test) is used to determine significant differences between treatments.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stimulus Prepare Stimulus (Enantiomers & Ratios) introduce_beetle Introduce Beetle stimulus->introduce_beetle olfactometer_prep Prepare Olfactometer (Clean & Assemble) olfactometer_prep->introduce_beetle observe Observe Behavior (5-10 min) introduce_beetle->observe record Record Response observe->record data_analysis Analyze Data (Chi-squared test) record->data_analysis conclusion Draw Conclusions data_analysis->conclusion

Laboratory Bioassay Workflow

Field Bioassay: Pheromone-Baited Traps

Field trials are conducted to evaluate the attractiveness of different enantiomeric ratios under natural conditions.

  • Trap Design: Multiple-funnel traps or sticky traps are commonly used.

  • Lure Preparation: Lures are prepared by loading porous materials (e.g., rubber septa, polyethylene (B3416737) vials) with known amounts of the sulcatol enantiomers and their mixtures. The release rate of the compounds is predetermined.

  • Experimental Design:

    • Traps are deployed in a suitable habitat for Gnathotrichus sulcatus.

    • A randomized complete block design is often employed to minimize the effects of spatial variation.

    • Traps are placed at a minimum distance from each other (e.g., 20-30 meters) to avoid interference.

    • Treatments include unbaited controls, individual enantiomers, the natural ratio, and the racemic mixture.

  • Data Collection and Analysis:

    • The number of beetles captured in each trap is counted at regular intervals.

    • Data are transformed (e.g., log(x+1)) to meet the assumptions of analysis of variance (ANOVA).

    • ANOVA followed by a means separation test (e.g., Tukey's HSD) is used to identify significant differences in beetle capture among treatments.

Pheromone Reception and Signaling Pathway

The perception of sulcatol enantiomers in Gnathotrichus sulcatus is initiated at the peripheral olfactory system, located in the antennae. While the specific receptors and downstream signaling cascade for sulcatol have not been fully elucidated in this species, a general model for insect pheromone reception can be proposed.

  • Pheromone Binding and Transport: Volatile pheromone molecules enter the sensillar lymph through pores in the cuticle of the olfactory sensilla. Here, they are likely bound by Pheromone Binding Proteins (PBPs), which solubilize the hydrophobic molecules and transport them to the olfactory receptors.

  • Receptor Activation: The PBP-pheromone complex interacts with specific Olfactory Receptors (ORs) located on the dendritic membrane of Olfactory Receptor Neurons (ORNs). It is hypothesized that Gnathotrichus sulcatus possesses distinct ORs that are selectively activated by the (R)-(-) and (S)-(+)-enantiomers. The synergistic effect observed suggests that the activation of both receptor types may be necessary for a robust downstream signal.

  • Signal Transduction: Upon binding, the ORs undergo a conformational change, leading to the opening of an ion channel. This can occur through a direct ionotropic mechanism, where the OR itself is part of the ion channel, or through a metabotropic pathway involving G-protein activation and the production of second messengers (e.g., cAMP, IP3), which in turn modulate ion channels. This influx of ions depolarizes the ORN membrane, generating an action potential.

  • Signal Transmission to the Brain: The action potentials are transmitted along the axon of the ORN to the antennal lobe of the brain, where the information is processed, leading to a behavioral response (e.g., upwind flight towards the pheromone source).

signaling_pathway cluster_periphery Antennal Sensillum cluster_brain Brain R_sulcatol (R)-(-)-Sulcatol PBP Pheromone Binding Protein R_sulcatol->PBP S_sulcatol (S)-(+)-Sulcatol S_sulcatol->PBP R_receptor Receptor for (R) PBP->R_receptor S_receptor Receptor for (S) PBP->S_receptor ORN Olfactory Receptor Neuron R_receptor->ORN S_receptor->ORN antennal_lobe Antennal Lobe Processing ORN->antennal_lobe Action Potentials behavior Behavioral Response antennal_lobe->behavior

Proposed Pheromone Signaling Pathway

6-Methyl-5-hepten-2-ol (Sulcatol): A Comparative Guide to its Role as an Ambrosia Beetle Aggregation Pheromone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 6-methyl-5-hepten-2-ol (B124558) (sulcatol) with other aggregation pheromones utilized by ambrosia beetles. The information presented is supported by experimental data to aid in the research and development of semiochemical-based pest management strategies.

Introduction to Ambrosia Beetle Aggregation Pheromones

Ambrosia beetles (Coleoptera: Curculionidae, Scolytinae and Platypodinae) are a diverse group of insects that have a symbiotic relationship with ambrosia fungi. Many species utilize aggregation pheromones to coordinate mass attacks on host trees, overwhelming the tree's defenses. These pheromones are key targets for monitoring and controlling ambrosia beetle populations. Among these semiochemicals, this compound, commonly known as sulcatol, is a significant aggregation pheromone for several species, particularly within the genus Gnathotrichus. Other notable ambrosia beetle aggregation pheromones include lineatin (B1675484), primarily used by Trypodendron species, and quercivorol, identified in Platypus species.

The efficacy of these pheromones is often dependent on specific enantiomeric ratios and can be synergized by host-produced volatiles such as ethanol (B145695) and α-pinene. Understanding the comparative performance of these pheromones is crucial for developing species-specific and effective pest management tools.

Comparative Performance of Sulcatol

The following data summarizes the results of field experiments comparing the response of the ambrosia beetles Gnathotrichus sulcatus and Trypodendron lineatum to their respective aggregation pheromones, sulcatol and lineatin.

Data Presentation

Table 1: Response of Gnathotrichus sulcatus to Sulcatol and Lineatin

Lure TreatmentMean Catch per Trap (± SE)
Unbaited Control0.1 ± 0.1
Sulcatol158.3 ± 48.0
Lineatin0.3 ± 0.2
Sulcatol + Lineatin139.8 ± 36.8
Sulcatol + Ethanol + α-pinene456.8 ± 101.1
Lineatin + Ethanol + α-pinene4.3 ± 1.8
Sulcatol + Lineatin + Ethanol + α-pinene416.5 ± 98.7

Data adapted from Borden, J.H., et al. (1982). Response of the ambrosia beetles, Trypodendron lineatum and Gnathotrichus sulcatus (Coleoptera: Scolytidae), and their associates to the synthetic pheromones lineatin and sulcatol.

Table 2: Response of Trypodendron lineatum to Lineatin and Sulcatol

Lure TreatmentMean Catch per Trap (± SE)
Unbaited Control1.0 ± 0.5
Lineatin1,218.8 ± 245.1
Sulcatol1.3 ± 0.6
Lineatin + Sulcatol1,151.0 ± 230.2
Lineatin + Ethanol + α-pinene3,456.2 ± 691.2
Sulcatol + Ethanol + α-pinene5.5 ± 2.1
Lineatin + Sulcatol + Ethanol + α-pinene3,289.5 ± 657.9

Data adapted from Borden, J.H., et al. (1982). Response of the ambrosia beetles, Trypodendron lineatum and Gnathotrichus sulcatus (Coleoptera: Scolytidae), and their associates to the synthetic pheromones lineatin and sulcatol.

Key Findings from the Data:

  • Gnathotrichus sulcatus is highly attracted to its aggregation pheromone, sulcatol, and shows virtually no response to lineatin. The addition of the host volatiles ethanol and α-pinene significantly synergized the attraction to sulcatol.

  • Trypodendron lineatum exhibits a strong and specific response to its aggregation pheromone, lineatin. Sulcatol alone did not attract T. lineatum.

  • There is no evidence of cross-attraction between these two species mediated by their primary aggregation pheromones. The presence of the non-host pheromone did not significantly inhibit the response to the species-specific pheromone.

Experimental Protocols

The data presented above was obtained from field trapping experiments. Below is a detailed methodology typical for such studies.

Objective: To determine the relative attractiveness of different semiochemical lures to ambrosia beetles in a field setting.

Materials:

  • Traps: Multiple-funnel traps are commonly used for ambrosia beetle monitoring. These traps consist of a series of vertically stacked funnels leading to a collection cup at the bottom.

  • Lures:

    • Aggregation Pheromones: Sulcatol and lineatin, released from appropriate slow-release devices (e.g., bubble caps, polyethylene (B3416737) vials). The enantiomeric composition of the pheromones should be specified and relevant to the target species.

    • Host Volatiles: Ethanol and α-pinene, also in slow-release formulations.

  • Collection Fluid: A dilute, non-scented soapy water solution or propylene (B89431) glycol is placed in the collection cups to kill and preserve captured beetles.

  • Experimental Site: A forested area with a known or suspected population of the target ambrosia beetle species.

Experimental Design:

  • Trap Deployment: Traps are hung from trees or stakes at a consistent height (typically 1-1.5 meters above the ground).

  • Experimental Layout: A randomized complete block design is often employed to minimize the effects of spatial variation. Traps with different lure treatments are placed in a line or grid, with a minimum distance of 15-20 meters between traps to prevent interference. The arrangement of treatments is randomized within each block (replicate).

  • Lure Application: The lures are attached to the traps according to the manufacturer's instructions or the study's specific protocol.

  • Data Collection: Traps are checked at regular intervals (e.g., weekly) for a predetermined period during the beetles' flight season. The captured beetles are collected, identified to species, and counted.

  • Data Analysis: The mean number of beetles of each species captured per trap for each treatment is calculated. Statistical analyses, such as Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD), are used to determine if there are significant differences in attraction between the lure treatments.

Visualizations

Pheromone Biosynthesis and Olfactory Signaling

The following diagrams illustrate a generalized pathway for insect pheromone biosynthesis and the subsequent olfactory signaling cascade upon pheromone detection.

Pheromone_Biosynthesis cluster_0 General Metabolic Pathways cluster_1 Pheromone Biosynthesis Acetyl-CoA Acetyl-CoA Fatty Acid Synthesis Fatty Acid Synthesis Acetyl-CoA->Fatty Acid Synthesis Isoprenoid Pathway Isoprenoid Pathway Terpenoid Precursors Terpenoid Precursors Isoprenoid Pathway->Terpenoid Precursors Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid Synthesis->Fatty Acyl-CoA Modification Chain Shortening, Desaturation, Reduction Fatty Acyl-CoA->Modification Sulcatol Sulcatol Modification->Sulcatol e.g., for some pheromones Pheromone-specific Enzymes Pheromone-specific Enzymes Terpenoid Precursors->Pheromone-specific Enzymes Pheromone-specific Enzymes->Sulcatol

Caption: Generalized insect pheromone biosynthesis pathways.

Olfactory_Signaling cluster_0 Extracellular cluster_1 Dendritic Membrane cluster_2 Intracellular Pheromone P OBP OBP Pheromone->OBP Binding P-OBP P-OBP OR Odorant Receptor (OR) Ion Channel P-OBP->OR:f0 Delivery Signal Transduction Signal Transduction Cascade OR:f1->Signal Transduction Ion Influx Depolarization Depolarization Signal Transduction->Depolarization Action Potential Action Potential Depolarization->Action Potential To Antennal Lobe

Caption: Simplified insect olfactory signaling pathway.

Experimental Workflow

The following diagram outlines a typical workflow for a comparative field trial of ambrosia beetle pheromones.

Experimental_Workflow Start Start Define Objectives Define Objectives & Select Pheromones Start->Define Objectives Experimental Design Design Experiment (e.g., Randomized Block) Define Objectives->Experimental Design Site Selection Select Field Site Experimental Design->Site Selection Trap Deployment Deploy & Bait Traps Site Selection->Trap Deployment Data Collection Weekly Beetle Collection Trap Deployment->Data Collection Sample Processing Identify & Count Beetles Data Collection->Sample Processing Data Analysis Statistical Analysis (e.g., ANOVA) Sample Processing->Data Analysis Interpretation Interpret Results Data Analysis->Interpretation End End Interpretation->End

Caption: Workflow for comparative pheromone field trials.

Conclusion

This compound (sulcatol) is a potent and species-specific aggregation pheromone for certain ambrosia beetles, most notably Gnathotrichus sulcatus. Experimental data clearly demonstrates its efficacy for this species and its lack of attraction for others, such as Trypodendron lineatum, which utilizes lineatin. The performance of sulcatol is significantly enhanced by the presence of host volatiles, a critical consideration for the development of effective lures for monitoring and management programs. Further research into the specific enantiomeric preferences of different sulcatol-responsive species and the identification of additional aggregation pheromones in other ambrosia beetle genera will continue to refine our ability to manage these economically important pests.

comparative analysis of different synthetic routes to 6-METHYL-5-HEPTEN-2-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

6-Methyl-5-hepten-2-ol, also known as sulcatol, is a versatile chiral alcohol with applications as a pheromone in pest management and as a valuable building block in the synthesis of pharmaceuticals and fragrances. The efficient and stereoselective synthesis of this compound is of significant interest. This guide provides a comparative analysis of various synthetic routes to this compound, offering a detailed examination of their methodologies, quantitative performance, and underlying chemical principles.

At a Glance: Comparison of Synthetic Strategies

Synthetic RouteKey TransformationStarting MaterialsTypical YieldKey AdvantagesKey Disadvantages
1. Reduction of 6-Methyl-5-hepten-2-one Ketone Reduction6-Methyl-5-hepten-2-one, Sodium Borohydride60-85%High yield, readily available starting material, straightforward procedure.Requires prior synthesis of the ketone precursor.
2. Grignard Reaction Nucleophilic AdditionAldehyde (e.g., Acetaldehyde), Organomagnesium Halide (e.g., Prenylmagnesium Bromide)ModerateVersatile for C-C bond formation, can be adapted for asymmetric synthesis.Requires anhydrous conditions, Grignard reagent can be unstable.
3. Barbier Reaction In situ Organometallic AdditionAldehyde (e.g., Acetaldehyde), Alkyl Halide (e.g., Prenyl Bromide), Metal (e.g., Zinc, Indium)ModerateOne-pot procedure, can tolerate some protic solvents, uses less sensitive metals.[1][2]Can have lower yields and selectivity compared to Grignard reaction.
4. Biosynthetic Route BiotransformationGeraniol, Microorganisms (e.g., Penicillium digitatum)VariesEnvironmentally friendly, can be highly enantioselective.Often requires specific microbial strains and culture conditions, may have lower concentrations.

Visualizing the Synthetic Pathways

To illustrate the logical flow of the primary synthetic strategies, the following diagrams outline the key transformations.

G cluster_0 Route 1: Ketone Reduction cluster_1 Route 2: Grignard Reaction cluster_2 Route 3: Barbier Reaction cluster_3 Route 4: Biosynthesis Ketone 6-Methyl-5-hepten-2-one Alcohol This compound Ketone->Alcohol NaBH4, EtOH Acetaldehyde Acetaldehyde Intermediate1 Magnesium Alkoxide Intermediate Acetaldehyde->Intermediate1 PrenylMgBr Prenylmagnesium Bromide PrenylMgBr->Intermediate1 Alcohol1 This compound Intermediate1->Alcohol1 H3O+ workup Acetaldehyde2 Acetaldehyde Intermediate2 Organometallic Intermediate (in situ) Acetaldehyde2->Intermediate2 PrenylBr Prenyl Bromide PrenylBr->Intermediate2 Metal Metal (Zn, In) Metal->Intermediate2 Alcohol2 This compound Intermediate2->Alcohol2 H3O+ workup Geraniol Geraniol Alcohol3 This compound Geraniol->Alcohol3 Microorganism Microorganism (e.g., P. digitatum) Microorganism->Alcohol3 G Start Dissolve 6-methyl-5-hepten-2-one in Ethanol Cool Cool to 0-5 °C Start->Cool Add_NaBH4 Add NaBH4 portion-wise Cool->Add_NaBH4 Monitor Monitor by TLC Add_NaBH4->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash_Dry Wash with Brine & Dry Extract->Wash_Dry Purify Purify by Distillation Wash_Dry->Purify Product This compound Purify->Product G Start Prepare Prenylmagnesium Bromide (Grignard Reagent) React React with Acetaldehyde in Anhydrous Ether Start->React Workup Quench with aq. NH4Cl React->Workup Extract Extract with Diethyl Ether Workup->Extract Purify Purify by Distillation Extract->Purify Product This compound Purify->Product G Start Combine Acetaldehyde, Prenyl Bromide, and Metal (e.g., Zn, In) in a single pot React Stir at Room Temperature Start->React Workup Quench with aq. NaHCO3 React->Workup Extract Extract with Organic Solvent Workup->Extract Purify Purify by Distillation Extract->Purify Product This compound Purify->Product G Start Culture Microorganism (e.g., Penicillium digitatum) Add_Substrate Introduce Geraniol to the Culture Start->Add_Substrate Incubate Incubate under Controlled Conditions Add_Substrate->Incubate Extract Extract Product from Medium Incubate->Extract Purify Purify by Chromatography Extract->Purify Product This compound Purify->Product

References

Comparative Analysis of the Biological Activities of 6-Methyl-5-hepten-2-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 6-methyl-5-hepten-2-ol (B124558), also known as sulcatol, and its structurally related analogs. The focus is on presenting objective experimental data to facilitate research and development in pharmaceuticals, agriculture, and biotechnology. This document summarizes key findings on their insecticidal, insect repellent, and pheromonal activities, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating relevant biological pathways.

Introduction to this compound and Its Analogs

This compound is a naturally occurring aliphatic alcohol that plays a significant role in chemical ecology as a pheromone for several insect species, including ambrosia beetles.[1] Its analogs, particularly its ketone counterpart 6-methyl-5-hepten-2-one (B42903) (sulcatone), have also demonstrated a range of biological effects. These compounds are of interest for their potential applications as pest control agents, flavoring agents, and fragrances. This guide will delve into the available scientific literature to compare the biological efficacy of this compound with its key analogs.

Insect Repellent and Insecticidal Activity

The most extensively studied biological activity of this compound and its analogs is their effect on insects. The ketone analog, 6-methyl-5-hepten-2-one (sulcatone), has shown notable insect repellent and insecticidal properties.

Comparative Insect Repellent Efficacy

Research has demonstrated the dose-dependent repellent activity of 6-methyl-5-hepten-2-one against various mosquito species. Notably, a mixture of 6-methyl-5-hepten-2-one and another ketone, geranylacetone, has shown synergistic effects, in some cases exceeding the repellency of the widely used synthetic repellent, DEET, at low concentrations.[2]

Compound/MixtureConcentration (%)Target SpeciesPercent Repellency (%)[2]
6-Methyl-5-hepten-2-one10Aedes aegypti~70
Geranylacetone10Aedes aegypti~70
Nonanal10Aedes aegypti~90
Decanal10Aedes aegypti~90
Mixture (1:1 6-Methyl-5-hepten-2-one:Geranylacetone) - Anopheles gambiae Exceeded DEET at low concentrations
DEET0.001Aedes aegypti88.7
DEET>0.001Aedes aegypti100
Insecticidal Activity of 6-Methyl-5-hepten-2-one (Sulcatone)

Sulcatone has demonstrated significant fumigant toxicity against the maize weevil, Sitophilus zeamais. This insecticidal activity is attributed to its ability to penetrate the insect cuticle and potentially inhibit acetylcholinesterase activity.[3]

CompoundExposure Time (h)LC50 (µL/L air)[3]LC95 (µL/L air)[3]
6-Methyl-5-hepten-2-one (Sulcatone)2412.317.2

Pheromonal Activity

Both this compound (sulcatol) and its ketone analog, 6-methyl-5-hepten-2-one (sulcatone), function as pheromones in various insect species. Their activity is often species-specific and can be influenced by the stereochemistry of the molecule.

  • This compound (Sulcatol): This alcohol is a well-known aggregation pheromone for ambrosia beetles.[1]

  • 6-Methyl-5-hepten-2-one (Sulcatone): This ketone acts as a sex pheromone for the aphid hyperparasitoid Alloxysta victrix and is also involved in the chemical communication of other insects.[4] It is also an attractant for certain mosquito species.[5]

The pheromonal activity of these compounds highlights their potential for use in insect monitoring and trapping as part of integrated pest management strategies.

Experimental Protocols

Arm-in-Cage Mosquito Repellency Bioassay

This method is a standard for evaluating the efficacy of topical insect repellents.

  • Test Subjects: Human volunteers are used as the attractant source for the mosquitoes.

  • Mosquito Rearing: A population of laboratory-reared mosquitoes of a specific species (e.g., Aedes aegypti, Anopheles gambiae) is maintained in cages.

  • Repellent Application: A defined area on the forearm of a volunteer is treated with a specific concentration of the test compound dissolved in a suitable solvent (e.g., ethanol). A control area on the other arm is treated with the solvent alone.

  • Exposure: The treated and control arms are separately introduced into the mosquito cages for a set period.

  • Data Collection: The number of mosquito landings and/or bites on the treated and control areas are recorded.

  • Calculation: The percent repellency is calculated using the formula: ((C-T)/C) x 100, where C is the number of landings/bites on the control arm and T is the number of landings/bites on the treated arm.[2]

Fumigant Toxicity Bioassay for Stored Product Insects

This assay determines the insecticidal activity of volatile compounds against pests like the maize weevil.

  • Test Chambers: Sealed containers of a known volume (e.g., glass jars) are used as test chambers.

  • Insect Introduction: A specific number of adult insects are placed in each chamber.

  • Compound Application: The test compound is applied to a filter paper or cotton ball, which is then placed inside the chamber, ensuring no direct contact with the insects.

  • Incubation: The chambers are incubated under controlled conditions (temperature and humidity) for a specified duration (e.g., 24 hours).

  • Mortality Assessment: The number of dead insects is counted at the end of the exposure period.

  • Data Analysis: The lethal concentrations (e.g., LC50, LC95) are calculated using probit analysis.[3]

Visualizing Biological Interactions

The following diagrams illustrate key concepts related to the biological activity of this compound and its analogs.

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis compound Test Compound (e.g., 6-Methyl-5-hepten-2-one) dilution Serial Dilutions compound->dilution repellent_app Repellent Application (to surface/subject) dilution->repellent_app insects Test Insects (e.g., Mosquitoes) exposure Exposure of Insects to Treated Surface insects->exposure control_exp Control Exposure (Solvent Only) insects->control_exp data_coll Data Collection (Landings/Bites/Mortality) exposure->data_coll control_exp->data_coll stat_analysis Statistical Analysis (% Repellency / LC50) data_coll->stat_analysis results Results Interpretation stat_analysis->results

Workflow for Insect Repellent/Insecticidal Bioassay.

olfactory_pathway cluster_sensory Sensory Perception cluster_processing Neural Processing compound Odorant Molecule (e.g., Sulcatone) antenna Insect Antenna compound->antenna Binds to orp Odorant Receptor Protein (OR) orn Olfactory Receptor Neuron (ORN) orp->orn Activates al Antennal Lobe orn->al Sends Signal to brain Higher Brain Centers al->brain Processes Signal behavior Behavioral Response (Attraction/Repulsion) brain->behavior Elicits

Simplified Insect Olfactory Signaling Pathway.

Conclusion

The available evidence indicates that this compound and its ketone analog, 6-methyl-5-hepten-2-one, are biologically active compounds with significant potential in pest management. While the insect repellent and insecticidal properties of the ketone form are more thoroughly documented, both compounds exhibit important pheromonal activities. Further research is warranted to directly compare the biological activities of the alcohol and ketone forms across a wider range of assays, including antimicrobial and anti-inflammatory evaluations, to fully elucidate their structure-activity relationships and expand their potential applications.

References

Cross-Reactivity of 6-Methyl-5-Hepten-2-Ol with Other Pheromones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the existing research on the cross-reactivity of the semiochemical 6-methyl-5-hepten-2-ol (B124558) with other pheromones and volatile organic compounds. While direct, comprehensive cross-reactivity studies are limited, this document synthesizes available electrophysiological and behavioral data to offer insights into the olfactory responses of various insect species to this compound and its analogues.

Data Presentation: Olfactory Responses to this compound and Related Compounds

The following tables summarize the electroantennogram (EAG) and behavioral responses of different insect species to this compound and the closely related ketone, 6-methyl-5-hepten-2-one. This data is compiled from various studies, and direct comparisons should be made with caution due to differing experimental conditions.

Table 1: Electroantennogram (EAG) Responses to 6-Methyl-5-Hepten-2-one and this compound

Insect SpeciesCompound TestedOther Compounds Tested in the Same StudyObserved EAG Response to Test Compound
Spotted Lanternfly (Lycorma delicatula)6-Methyl-5-hepten-2-oneBenzyl acetate, 2-nonanone, 1-heptanol, 2-ethyl hexanol, nonanalSignificant EAG response; saturation at 12.5 ng for fourth-instar females.
Ghost Ant (Tapinoma melanocephalum)6-Methyl-5-hepten-2-oneIridodials, (Z)-9-nonadeceneElicited electroantennogram response.
Cattle Flies (e.g., Musca autumnalis, Haematobia irritans)6-Methyl-5-hepten-2-one1-octen-3-ol, (Z)-3-hexen-1-ol, naphthalenePhysiologically active across a range of fly species.
Burying Beetle (Anicrus stercorosus)This compoundBenzaldehyde, DMTS, 3-octanone, nonanal, dodecanePart of a synthetic cadaver odor bouquet that elicited EAG responses.

Table 2: Behavioral Responses to 6-Methyl-5-Hepten-2-one

Insect SpeciesCompound TestedOther Compounds TestedBehavioral Response to Test CompoundAssay Type
Ghost Ant (Tapinoma melanocephalum)6-Methyl-5-hepten-2-one(Z)-9-nonadeceneAlarm pheromone; elicited a similar behavioral response to (Z)-9-nonadecene.Not specified
Cattle Flies6-Methyl-5-hepten-2-one1-octen-3-ol, 3-octanol, naphthalene, propyl butanoate, linaloolIncreased upwind flight at certain concentrations.Wind-tunnel bioassay

Experimental Protocols

Electroantennography (EAG)

Objective: To measure the electrical response of an insect's antenna to volatile compounds, indicating detection by olfactory receptor neurons.

General Protocol:

  • Insect Preparation: An adult insect is immobilized, and one of its antennae is excised at the base.

  • Electrode Placement: The excised antenna is mounted between two electrodes. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is inserted into the base or the head of the insect.

  • Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air containing a known concentration of the test compound (e.g., this compound dissolved in a solvent and applied to filter paper) is injected into the airstream for a short duration (e.g., 0.5 seconds).

  • Data Recording: The change in the electrical potential between the two electrodes (the EAG response) is amplified, recorded, and measured.

  • Controls: A solvent blank is used as a negative control, and a known potent odorant for the species is often used as a positive control.

  • Data Analysis: The amplitude of the EAG response (in millivolts) is measured and compared across different compounds and concentrations. Responses are often normalized to the response of a standard compound.

Behavioral Bioassays (Wind Tunnel)

Objective: To observe and quantify the behavioral response of an insect (e.g., attraction, repulsion, upwind flight) to a specific volatile compound.

General Protocol:

  • Wind Tunnel Setup: A wind tunnel is used to create a laminar airflow of a controlled speed. The upwind end of the tunnel contains the odor source, and the downwind end is where the insects are released.

  • Odor Source: The test compound is released into the airstream from a point source (e.g., a filter paper impregnated with the compound).

  • Insect Release: Insects are released individually or in small groups at the downwind end of the tunnel.

  • Behavioral Observation: The flight path and behavior of the insect are recorded and analyzed. Key metrics may include the percentage of insects initiating upwind flight, the duration of flight, and the number of contacts with the odor source.

  • Controls: A solvent blank is used as a negative control.

  • Data Analysis: The behavioral responses to the test compound are compared to the responses to the control.

Mandatory Visualization

Below are diagrams illustrating the general insect olfactory signaling pathway and a typical experimental workflow for evaluating semiochemicals.

Olfactory_Signaling_Pathway cluster_sensillum Antennal Sensillum cluster_neuron Olfactory Receptor Neuron Odorant Odorant Molecule (e.g., this compound) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding in Sensillar Lymph OR_Complex Olfactory Receptor (OR) - Orco Complex OBP->OR_Complex Transport and Delivery Ion_Channel Ion Channel OR_Complex->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx (Na+, Ca2+) Neuron_Membrane Dendritic Membrane of Olfactory Receptor Neuron Action_Potential Action Potential Generation Depolarization->Action_Potential Axon Axon Action_Potential->Axon Antennal_Lobe Antennal Lobe (Brain) Axon->Antennal_Lobe Signal Transmission

Caption: General Insect Olfactory Signaling Pathway.

Experimental_Workflow cluster_screening Screening cluster_identification Identification cluster_behavioral Behavioral Validation GC_EAD Gas Chromatography- Electroantennographic Detection (GC-EAD) EAG Electroantennography (EAG) GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) GC_EAD->GC_MS Identify Active Compounds Wind_Tunnel Wind Tunnel Assay EAG->Wind_Tunnel Test EAG-active Compounds Y_Tube Y-Tube Olfactometer Field_Trapping Field Trapping Wind_Tunnel->Field_Trapping Confirm Attraction/Repellency

Caption: Experimental Workflow for Semiochemical Evaluation.

A Comparative Guide to Assessing the Purity of Synthetic 6-Methyl-5-hepten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity for synthetic compounds is a cornerstone of reliable scientific research and the development of safe and effective pharmaceuticals. 6-Methyl-5-hepten-2-ol (B124558), a key intermediate in the synthesis of various terpenes and fragrances, is no exception.[1][2] Its purity can significantly impact the outcome of chemical reactions, biological assays, and the safety profile of final products. This guide provides a comparative analysis of the primary analytical techniques used to assess the purity of this compound, offering a comparison with other common terpene alcohols, Linalool and Geraniol.

Comparative Analysis of Purity Assessment Techniques

A multi-faceted approach is often required for the comprehensive characterization of impurities in this compound and its alternatives. The choice of method depends on the nature of potential impurities, which can include structural isomers, unreacted starting materials, and by-products from side reactions.[3]

Analytical Technique Principle Advantages Disadvantages Ideal for Detecting
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.[4][5]High resolution for volatile and semi-volatile compounds; excellent sensitivity with detectors like FID or MS.[3][5]Not suitable for non-volatile or thermally labile compounds.[3]Isomeric impurities, residual solvents, and volatile starting materials.[3]
Quantitative ¹H NMR (qNMR) Signal integration is directly proportional to the number of nuclei, allowing for concentration determination against a known standard.[6][7][8]Provides structural information, is non-destructive, and can be a primary method for purity determination without compound-specific calibration.[8][9]Lower sensitivity compared to GC; potential for signal overlap in complex mixtures.[7]A wide range of impurities, including isomers and non-volatile compounds; provides an absolute purity value.[6][7]
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a mobile and stationary phase.[3][10]Versatile for a wide range of compounds, including non-volatile and thermally labile ones.[3]May have lower resolution for highly volatile impurities compared to GC; mobile phase selection can be complex.[3]Non-volatile by-products and less volatile starting materials.[3]
Purity Comparison with Alternative Terpene Alcohols

The purity of commercially available terpene alcohols can vary. Understanding the typical purity levels and common impurities of alternatives like Linalool and Geraniol provides a valuable benchmark for researchers.

Compound Common Purity Levels Typical Impurities Primary Analysis Methods
This compound 98-99%[11][12]Structural isomers (e.g., 6-methyl-6-hepten-2-one), unreacted starting materials.[3]GC-MS, ¹H NMR
Linalool 94-99.7% (Varies by grade)[13]Dihydrolinalool, dehydrolinalool, isomers (e.g., geraniol, nerol).[14]GC-MS[15][16], Chiral GC
Geraniol 97-99%[17]Isomers (e.g., nerol), oxidation products (e.g., citral).[17]GC-MS[15][16], HPLC

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible and accurate purity assessment. Below are foundational protocols for the key analytical techniques discussed.

Table of Experimental Protocols
Experiment Detailed Methodology
Gas Chromatography-Mass Spectrometry (GC-MS) Instrumentation: Gas chromatograph coupled to a mass spectrometer. Column: 5% Phenyl Methyl Siloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[3] Carrier Gas: Helium at a constant flow of 1 mL/min.[3] Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.[3] Injection: 1 µL of a diluted sample (e.g., in ethanol (B145695) or hexane) with a split ratio of 50:1.[3] MS Detection: Electron ionization at 70 eV, scanning a mass range of m/z 40-400.
Quantitative ¹H NMR (qNMR) Sample Preparation: Accurately weigh the sample (analyte) and a high-purity internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d6).[8] Instrumentation: 400 MHz (or higher) NMR spectrometer. Acquisition Parameters: Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of any peak of interest, to allow for full magnetization recovery.[18] Use a 90° pulse. Acquire a sufficient number of scans for a good signal-to-noise ratio. Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the signals of the analyte and the internal standard. Calculation: Purity is calculated based on the integral values, number of protons, and the weights of the sample and internal standard.[7][8]

Visualizing the Workflow

A systematic workflow ensures that all aspects of purity assessment are covered, from initial sample handling to final data analysis and reporting.

Purity_Assessment_Workflow Workflow for Purity Assessment of this compound cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Interpretation cluster_report Final Reporting Sample Obtain Synthetic This compound Dilution Prepare Dilutions for GC/HPLC Sample->Dilution qNMR_Prep Weigh Sample & Internal Std for qNMR Sample->qNMR_Prep GC_MS GC-MS Analysis Dilution->GC_MS HPLC HPLC Analysis (Optional) Dilution->HPLC qNMR qNMR Analysis qNMR_Prep->qNMR Process_GC Process Chromatogram Identify Impurity Peaks GC_MS->Process_GC Process_NMR Process Spectra Calculate Purity via Integrals qNMR->Process_NMR Process_HPLC Process Chromatogram Quantify Non-Volatiles HPLC->Process_HPLC Final_Report Compile Purity Report & Certificate of Analysis Process_GC->Final_Report Process_NMR->Final_Report Process_HPLC->Final_Report

Caption: A typical workflow for the comprehensive purity assessment of synthetic compounds.

By employing these standardized methods and comparative data, researchers can ensure the quality and reliability of their work, leading to more accurate and reproducible scientific outcomes.

References

Field Trial Validation of 6-Methyl-5-Hepten-2-Ol Lures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the field performance of 6-methyl-5-hepten-2-ol (B124558) (commonly known as sulcatol) as a semiochemical lure for ambrosia beetles, with a focus on species of the genera Gnathotrichus and Monarthrum. The information presented is based on published field trial data and is intended to assist researchers and professionals in the development and evaluation of pest management strategies.

Performance Comparison of Sulcatol and Alternative Lures

Field trials have demonstrated the effectiveness of sulcatol in attracting ambrosia beetles, particularly when used in combination with synergists such as ethanol (B145695). Ethanol is a general attractant for many ambrosia beetle species, and its presence significantly enhances the capture rates of traps baited with sulcatol.

The enantiomeric composition of sulcatol is a critical factor in its attractiveness to different species. For instance, Gnathotrichus sulcatus is attracted to a racemic mixture of sulcatol, while Monarthrum mali shows a preference for the (R)-(-)-enantiomer and the longhorn beetle Leptostylus asperatus is attracted to the (S)-(+)-enantiomer[1].

While sulcatol is a potent attractant for specific species, its efficacy can be influenced by the presence of other semiochemicals. The following table summarizes quantitative data from various field trials, comparing trap captures with sulcatol lures against controls and other attractants.

Target Species Lure Composition Mean Trap Capture (Beetles/Trap/Period) Control/Alternative Lure Mean Trap Capture (Control/Alternative) Reference
Gnathotrichus sulcatusRacemic Sulcatol42,907 (total over season)Unbaited TrapNot specified[2][3]
Gnathotrichus sulcatus(±)-Sulcatol (1.5 mg/d)Not specified (optimal release rate)Not applicableNot applicable[4]
Gnathotrichus retusus(+)-Sulcatol + EthanolSignificantly higher than sulcatol alone(+)-Sulcatol aloneLower than combination[4]
Monarthrum mali(R)-(-)-Sulcatol + EthanolSignificantly higher than ethanol aloneEthanol aloneLower than combination[1]
Xylosandrus crassiusculusEthanol + Racemic SulcatolEnhanced captureEthanol aloneLower than combination
Gnathotrichus materiariusWood Stainers Lure (α-pinene, ethanol, sulcatol)Varied by dateEthanol UHR, α-pinene, CembräwitEthanol was a primary attractant[5][6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound lures.

Field Trapping of Ambrosia Beetles
  • Objective: To assess the efficacy of sulcatol-baited traps in capturing target ambrosia beetle species.

  • Trap Design: Multiple-funnel traps are commonly used[7]. Sticky traps made of fiberglass screens have also been employed effectively[2][3]. The design and color of the trap can influence capture rates.

  • Lure Preparation and Dispensing: Lures typically consist of a release device, such as a bubblecap or a sealed pouch, containing a specific enantiomeric blend and concentration of sulcatol. Release rates can be controlled and are an important experimental variable. For synergistic studies, ethanol is often dispensed from a separate lure.

  • Experimental Layout: Traps are typically deployed in a randomized complete block design or a linear transect with a minimum distance of 10-20 meters between traps to avoid interference[4][5]. A control group with unbaited traps or traps containing only the solvent is essential for comparison.

  • Data Collection: Traps are checked at regular intervals (e.g., weekly), and the number of captured target and non-target insects is recorded. Environmental data such as temperature and rainfall are often collected to correlate with insect flight activity.

  • Statistical Analysis: Trap capture data are typically analyzed using analysis of variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD) to determine significant differences between lure treatments.

Visualizations

Experimental Workflow for Lure Field Trials

experimental_workflow cluster_prep Preparation Phase cluster_field Field Deployment cluster_analysis Data Analysis lure_prep Lure Preparation (Sulcatol & Alternatives) trap_setup Trap Assembly lure_prep->trap_setup deployment Randomized Trap Deployment trap_setup->deployment data_collection Periodic Data Collection deployment->data_collection sorting Insect Sorting & Identification data_collection->sorting stat_analysis Statistical Analysis sorting->stat_analysis results Results & Conclusion stat_analysis->results

Caption: A generalized workflow for conducting field trials of insect pheromone lures.

Generalized Olfactory Signaling Pathway in Insects

olfactory_pathway cluster_reception Signal Reception cluster_transduction Signal Transduction cluster_processing Signal Processing odorant Odorant Molecule (e.g., Sulcatol) obp Odorant Binding Protein (OBP) odorant->obp Binding or Odorant Receptor (OR) + Orco obp->or Transport & Delivery orn Olfactory Receptor Neuron (ORN) ion_channel Ion Channel Activation or->ion_channel Activation depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential Generation depolarization->action_potential glomerulus Antennal Lobe Glomerulus action_potential->glomerulus Signal Transmission brain Higher Brain Centers glomerulus->brain Processing behavior Behavioral Response brain->behavior Initiation

Caption: A simplified model of the insect olfactory signaling pathway.

References

A Comparative Guide to the Synthesis of 6-Methyl-5-hepten-2-ol: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is paramount. 6-Methyl-5-hepten-2-ol (B124558), a valuable compound in the fragrance, flavor, and pharmaceutical industries, can be synthesized through various methods. This guide provides an objective comparison of the primary chemical and biosynthetic routes to this compound, supported by available data on costs, yields, and experimental protocols.

The synthesis of this compound is most commonly achieved through a two-step process: the synthesis of its ketone precursor, 6-methyl-5-hepten-2-one (B42903) (also known as sulcatone), followed by its reduction to the desired secondary alcohol. This analysis will therefore focus on the different production methods for 6-methyl-5-hepten-2-one and conclude with a general protocol for its subsequent reduction.

Comparison of Synthesis Methods for 6-Methyl-5-hepten-2-one

The three primary industrial synthesis routes for 6-methyl-5-hepten-2-one start from readily available petrochemical feedstocks: acetylene (B1199291) and acetone (B3395972), isobutylene (B52900), or isoprene (B109036).[1][2] A fourth, though less detailed in publicly available literature, involves 3-methylbut-2-en-1-ol. Additionally, biosynthetic routes are emerging as a potential green alternative.

Parameter Acetylene + Acetone Route Isobutylene Route Isoprene Route Biosynthesis (Yeast)
Starting Materials Acetylene, Acetone, Diketene (B1670635)/Alkyl Acetoacetate (B1235776)Isobutylene, Acetone, Formaldehyde (B43269)Isoprene, Acetone, Hydrogen ChlorideGlucose/Other Carbon Sources
Key Intermediates 2-Methyl-3-butyn-2-olα-MethylheptenoneIsopentenyl chlorideIntracellular metabolites
Catalysts Alkaline catalyst, Lindlar catalystPalladium, Carbonyl IronPhase transfer catalyst (e.g., Benzyltriethylammonium chloride)Engineered enzymes
Reported Yield Not specified in detail34% (one-step process, based on formaldehyde)[1]65% (based on isopentenyl chloride)[1]Varies
Reaction Conditions Partial hydrogenation, Carroll rearrangementHigh temperature (250-320°C) and pressure (30 MPa)[1]Moderate temperature (60-61°C)[1]Ambient temperature and pressure
Estimated Raw Material Cost Moderate to HighLow to ModerateModerateLow (substrate dependent)
Environmental Impact Use of acetylene and lead-poisoned catalyst (Lindlar) raises safety and environmental concerns.High energy consumption. Use of formaldehyde.Use of hydrogen chloride and chlorinated intermediates.Generally lower environmental footprint, biodegradable waste.
Pros Utilizes basic feedstocks.Potentially a one-step process.Milder reaction conditions compared to the isobutylene route.Sustainable, uses renewable feedstocks, avoids harsh reagents.
Cons Multi-step process with hazardous reagents (acetylene, diketene).[3]High energy requirements, low reported yield in the one-step method.Use of corrosive HCl and chlorinated intermediates.Lower product titers, complex downstream processing.

Note: The cost of raw materials can fluctuate significantly based on market conditions. The prices listed below are estimates based on available data for bulk quantities.

  • Acetone: Approximately $600-700 per 55-gallon drum (roughly

    2.902.90-2.90−
    3.40/kg).[4][5]

  • Acetylene: Highly variable, around $1.08/kg in North America.[6]

  • Isobutylene: Approximately

    1.001.00-1.00−
    1.30/kg.[7]

  • Isoprene: Approximately ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">

    1.501.50-1.50−
    1.90/kg.[8]

  • Catalysts: Lindlar catalyst (~5% Pd) can be in the range of $180 for 5g, while bulk palladium catalysts can range from $100 to several hundred USD per kg depending on the type and concentration.[9][10]

Experimental Protocols

Detailed industrial protocols are proprietary. However, based on the available literature, the following outlines the general procedures for each key step.

Synthesis of 6-Methyl-5-hepten-2-one

1. From Acetylene and Acetone:

This route involves the ethynylation of acetone with acetylene in the presence of an alkaline catalyst to form 2-methyl-3-butyn-2-ol.[2] This intermediate is then partially hydrogenated to 2-methyl-3-buten-2-ol (B93329) using a Lindlar catalyst. Finally, a Carroll rearrangement with diketene or an alkyl acetoacetate yields 6-methyl-5-hepten-2-one.[1]

2. From Isobutylene, Acetone, and Formaldehyde:

In a method developed by BASF, isobutylene, acetone, and formaldehyde are reacted at high temperatures (250°C) and pressures (30 MPa) to synthesize α-methylheptenone.[1] This intermediate is then isomerized to 6-methyl-5-hepten-2-one in the presence of a palladium and carbonyl iron catalyst.[1] A one-step variation of this reaction has been reported with a 34% yield based on formaldehyde.[1]

3. From Isoprene and Acetone:

This method involves the reaction of isoprene with hydrogen chloride to form isopentenyl chloride (prenyl chloride).[2][11] The isopentenyl chloride is then reacted with acetone using a phase transfer catalyst to produce 6-methyl-5-hepten-2-one.[1] A reported yield for this condensation step is 65% based on isopentenyl chloride.[1]

Reduction of 6-Methyl-5-hepten-2-one to this compound

The reduction of the ketone to the secondary alcohol is a standard transformation in organic synthesis. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this purpose due to its selectivity for aldehydes and ketones.[12][13]

General Laboratory Protocol:

  • Dissolution: Dissolve 6-methyl-5-hepten-2-one (1 equivalent) in a suitable alcohol solvent such as methanol (B129727) or ethanol (B145695) at room temperature or cooled to 0°C.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (typically 1.2 equivalents, though theoretically 0.25 equivalents are needed) to the solution.[14] The reaction is usually stirred for several hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).[12]

  • Quenching: Once the reaction is complete, it is quenched by the slow addition of an aqueous acid solution (e.g., 1N HCl) or aqueous ammonium (B1175870) chloride at 0°C.[14]

  • Extraction: The product is extracted from the aqueous layer using an organic solvent like diethyl ether or dichloromethane.

  • Purification: The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The resulting crude this compound can be purified by distillation.

Visualization of Synthesis Pathways

The following diagrams illustrate the logical flow of the described chemical synthesis routes.

G cluster_0 Acetylene & Acetone Route cluster_1 Isobutylene Route cluster_2 Isoprene Route Acetylene Acetylene MB 2-Methyl-3-butyn-2-ol Acetylene->MB MBenol 2-Methyl-3-buten-2-ol MB->MBenol Lindlar Catalyst Acetone1 Acetone Acetone1->MB MHO1 6-Methyl-5-hepten-2-one MBenol->MHO1 Carroll Rearrangement Diketene Diketene / Alkyl Acetoacetate Diketene->MHO1 Isobutylene Isobutylene aMHO α-Methylheptenone Isobutylene->aMHO MHO2 6-Methyl-5-hepten-2-one aMHO->MHO2 Pd/Fe(CO)5 Catalyst Acetone2 Acetone Acetone2->aMHO Formaldehyde Formaldehyde Formaldehyde->aMHO Isoprene Isoprene IPC Isopentenyl Chloride Isoprene->IPC MHO3 6-Methyl-5-hepten-2-one IPC->MHO3 HCl HCl HCl->IPC Acetone3 Acetone Acetone3->MHO3 Phase Transfer Catalyst

Caption: Chemical synthesis routes to 6-methyl-5-hepten-2-one.

G MHO 6-Methyl-5-hepten-2-one Reduction Reduction MHO->Reduction 1. NaBH4, Solvent (e.g., EtOH) Alcohol This compound Reduction->Alcohol 2. Acidic Workup

Caption: General workflow for the reduction of the ketone precursor.

Cost-Benefit Analysis and Conclusion

  • Isobutylene Route: This route utilizes inexpensive starting materials. However, the high energy requirements (high temperature and pressure) and the use of formaldehyde are significant drawbacks. The reported 34% yield for a one-step process is also low, which would negatively impact the overall cost-effectiveness.[1]

  • Acetylene Route: While using fundamental building blocks, this multi-step synthesis involves hazardous materials like acetylene and diketene, requiring stringent safety measures that increase capital and operational costs.[3] The use of a lead-poisoned Lindlar catalyst also presents environmental and disposal challenges.

  • Isoprene Route: This method appears to be a more favorable chemical route. The reaction conditions are milder than the isobutylene route, and it has a higher reported yield of 65%.[1] While isoprene may be slightly more expensive than isobutylene, the higher yield and lower energy costs could make it more economically viable.

  • Biosynthesis: The biosynthetic production of this compound is a promising green alternative. It operates under mild conditions and uses renewable feedstocks. However, challenges remain in achieving high product titers and developing cost-effective downstream processing to isolate the pure compound from the fermentation broth. Currently, for large-scale industrial production, chemical synthesis routes are likely more established and economical.

References

Spectroscopic Comparison of Synthetic vs. Naturally Occurring 6-Methyl-5-hepten-2-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed spectroscopic comparison of synthetic and naturally occurring 6-methyl-5-hepten-2-ol (B124558) for researchers, scientists, and drug development professionals. While the fundamental spectroscopic properties of pure this compound are identical regardless of its origin, the practical differences arise from the presence of impurities and minor components inherent to the production or extraction method.

This compound is a naturally occurring aliphatic alcohol found in various plants and is also utilized as an aggregation pheromone by certain insects. Its synthesis is crucial for various applications, including in the fragrance industry and agricultural pest management. Understanding the potential spectroscopic differences between synthetic and natural sources is vital for quality control, regulatory compliance, and ensuring the desired biological activity.

Data Presentation: Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, representing the characteristics of the pure compound.

Table 1: ¹H NMR Spectroscopic Data of this compound (CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.1t1H=CH
~3.8sextet1HCH-OH
~2.0m2HCH₂-C=
~1.68s3H=C-CH₃
~1.60s3H=C-CH₃
~1.45m2HCH₂-CH(OH)
~1.2d3HCH(OH)-CH₃

Table 2: ¹³C NMR Spectroscopic Data of this compound (CDCl₃)

Chemical Shift (ppm)Carbon TypeAssignment
~131.5CC =C(CH₃)₂
~124.5CH=C H
~67.5CHC H-OH
~38.5CH₂C H₂-CH(OH)
~25.7CH₃=C-C H₃
~22.5CH₂C H₂-C=
~23.3CH₃CH(OH)-C H₃
~17.6CH₃=C-C H₃

Table 3: Key IR Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityBond Vibration
~3330Strong, BroadO-H stretch
~2965, ~2925, ~2870Medium-StrongC-H stretch (sp³)
~1670WeakC=C stretch
~1120MediumC-O stretch

Table 4: Key Mass Spectrometry Fragments of this compound (Electron Ionization)

m/zRelative IntensityPossible Fragment
128Low[M]⁺
110Moderate[M-H₂O]⁺
95Moderate[M-H₂O-CH₃]⁺
81High[C₆H₉]⁺
69High[C₅H₉]⁺
45High[CH₃CHOH]⁺
43Very High[C₃H₇]⁺

Discussion of Potential Differences

Synthetic this compound:

  • Purity: Typically of high purity (>95-99%).

  • Impurities: The impurity profile is dependent on the synthetic route. Potential impurities may include its structural isomer, 6-methyl-6-hepten-2-one, unreacted starting materials, and by-products from side reactions such as self-condensation products.

  • Spectroscopic Signature: The spectra will be clean and primarily show signals corresponding to this compound. The presence of specific impurities would introduce characteristic signals that can be identified.

Naturally Occurring this compound:

  • Complexity: Exists as part of a complex mixture of volatile organic compounds.

  • Minor Components: The extract will contain other terpenes, alcohols, esters, and plant-derived metabolites. The specific composition can vary based on the plant species, geographical location, and extraction method used.

  • Spectroscopic Signature: The spectra will be more complex, with overlapping signals from various components. While the major signals will correspond to this compound, numerous smaller peaks will be present. Chromatographic separation (e.g., GC-MS) is essential to identify the individual components. The presence of these additional compounds can be a key differentiator from the synthetic version.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence with a 90° pulse angle.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with an exponential window function and Fourier transform.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For a liquid sample, place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Place the prepared sample in the spectrometer's beam path.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Dilute the sample in a volatile solvent such as dichloromethane (B109758) or hexane (B92381) to an appropriate concentration (e.g., 1 mg/mL).

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer).

  • GC Conditions:

    • Column: Use a non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

    • Injection: Inject a small volume (e.g., 1 µL) in split mode.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).

  • MS Conditions:

    • Ionization: Use electron ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range of m/z 40 to 400.

    • Data Analysis: Identify the peak for this compound based on its retention time and compare its mass spectrum to a reference library (e.g., NIST).

Mandatory Visualization

The following diagram illustrates the generalized signal transduction pathway for an insect olfactory sensory neuron upon detection of a pheromone such as this compound.

Insect_Olfactory_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Dendrite Pheromone This compound (Pheromone) OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding OBP_Pheromone OBP-Pheromone Complex OBP->OBP_Pheromone OR Odorant Receptor (ORx) + Orco Co-receptor OBP_Pheromone->OR Activation Ion_Channel Ion Channel Opening OR->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Cation Influx (Na+, Ca2+) Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Antennal Lobe of Brain Action_Potential->Brain Signal to Brain

Caption: Insect Olfactory Signal Transduction Pathway.

Safety Operating Guide

Proper Disposal of 6-Methyl-5-Hepten-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 6-methyl-5-hepten-2-ol (B124558) is a critical aspect of laboratory safety and environmental stewardship. As this compound is a combustible liquid, adherence to established protocols is essential to mitigate risks of fire, environmental contamination, and regulatory non-compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound in a laboratory setting.

Key Safety & Handling Information

This compound is a combustible liquid that may cause irritation upon contact with skin or eyes.[1] It is imperative that appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, be worn at all times during handling. All operations involving this chemical should be conducted in a well-ventilated area, such as a chemical fume hood.[2]

Quantitative Data for Disposal Consideration

The following table summarizes key quantitative data relevant to the safe handling and disposal of this compound.

PropertyValueSource
CAS Number1569-60-4[2]
Molecular FormulaC₈H₁₆O-
Flash Point67 °C / 152.6 °F[2]
ClassificationCombustible Liquid[2]
HazardsHazardous Waste (Ignitable)[3]

Note: As a liquid with a flashpoint above 60°C (140°F), it may not be classified as a flammable hazardous waste under all regulations, but as a combustible liquid, it still requires specialized disposal and should not be mixed with general refuse or poured down the drain.[3][4]

Experimental Protocol: Waste Disposal Procedure

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory environment.

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams, particularly halogenated solvents or highly reactive chemicals.[5][6]

  • Collect the waste in a designated, appropriate container. The original container or a compatible glass, plastic, or metal container is suitable.[3][4] Ensure the container is in good condition and free of leaks.

2. Container Labeling:

  • Immediately label the waste container.[7]

  • The label must clearly identify the contents as "Waste this compound".[3] Avoid using general terms like "Solvent Waste".[3]

  • Include hazard information (e.g., "Combustible Liquid").

3. Waste Storage:

  • Keep the waste container tightly sealed except when adding waste.[3][4]

  • Store the sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, or any other sources of ignition.[2][8]

  • Store waste separately from incompatible materials, such as strong oxidizing agents.

  • Ensure the storage location is secure and out of general traffic areas to prevent accidental spills or breakage.[4]

4. Arranging for Final Disposal:

  • Never dispose of this compound down the sink or drain.[3][4][7]

  • Disposal must be conducted through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal company.[3][9]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.[3][10]

  • Spilled chemical and any materials used for cleanup (e.g., absorbents) must also be collected, containerized, and disposed of as hazardous waste.[10][11]

Visualized Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Generate This compound Waste collect Collect in Designated, Compatible Container start->collect Segregate from incompatible waste label_waste Label Container Clearly: 'Waste this compound' collect->label_waste seal Keep Container Tightly Sealed label_waste->seal store Store in Cool, Ventilated, Secure Area seal->store Away from ignition sources contact Contact EH&S or Licensed Disposal Vendor store->contact pickup Schedule & Prepare for Waste Pickup contact->pickup end Professional Hazardous Waste Disposal pickup->end

References

Personal protective equipment for handling 6-METHYL-5-HEPTEN-2-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 6-METHYL-5-HEPTEN-2-OL (CAS No. 1569-60-4). Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid.[1] While some data sheets indicate that based on available data, it does not meet the criteria for classification as a hazardous substance, it is imperative to handle it with care in a laboratory setting.[2] The following table summarizes the recommended personal protective equipment.

Body Part Personal Protective Equipment Material/Type & Recommendations
Eyes/Face Safety glasses with side-shields or face shieldUse equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3] A face shield is recommended when there is a risk of splashing.
Skin Chemical-resistant gloves and lab coatHandle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[3][4] A lab coat or chemical-resistant apron should be worn.
Respiratory Use in a well-ventilated area or with a respiratorWork should be conducted in a well-ventilated area. If risk assessment shows air-purifying respirators are appropriate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator.[3]

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Inspect gloves for any signs of degradation.

  • Transfer: When transferring the chemical, do so carefully to avoid splashing. Keep containers tightly closed when not in use.[3]

  • Spill Management: In case of a spill, contain the spillage and then collect with an electrically protected vacuum cleaner or by wet-brushing and place in a suitable container for disposal.[3] Avoid breathing vapors, mist, or gas.[3]

Storage:

  • Store in a cool, well-ventilated place.[3]

  • Keep containers tightly closed in a dry place.[1]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3]

Disposal Plan

Waste Collection and Labeling:

  • Collect waste in a dedicated, properly labeled, and compatible container.

  • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".

  • Do not mix with other waste streams.

Disposal Procedure:

  • Dispose of the chemical waste through your institution's hazardous waste management program.[3]

  • Contaminated materials, such as gloves and paper towels, should also be collected and disposed of as hazardous waste.

  • Burn in a chemical incinerator equipped with an afterburner and scrubber, but exercise extra care as the material is combustible. Offer surplus and non-recyclable solutions to a licensed disposal company.[3][4]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area (Ventilation, Spill Kit) prep_ppe->prep_area Verify handle_transfer Chemical Transfer prep_area->handle_transfer Proceed handle_experiment Experimental Use handle_transfer->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate Complete cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via Approved Vendor cleanup_waste->cleanup_dispose

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.